tert-Butyl 2-bromopropanoate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-bromopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO2/c1-5(8)6(9)10-7(2,3)4/h5H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVAWKJKISIPBOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40337887 | |
| Record name | tert-Butyl 2-bromopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39149-80-9 | |
| Record name | 1,1-Dimethylethyl 2-bromopropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39149-80-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-bromopropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40337887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-bromopropanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.200.929 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to tert-Butyl 2-bromopropanoate (CAS: 39149-80-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of tert-Butyl 2-bromopropanoate, a key building block in organic synthesis and drug discovery. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and safety information, presented in a format tailored for scientific and research applications.
Chemical and Physical Properties
This compound is a colorless to light yellow or light orange clear liquid.[1] Its fundamental properties are summarized in the table below, providing a quick reference for experimental planning and chemical handling.
| Property | Value | Reference |
| CAS Number | 39149-80-9 | [2] |
| Molecular Formula | C₇H₁₃BrO₂ | [2][3] |
| Molecular Weight | 209.08 g/mol | [2][3] |
| IUPAC Name | This compound | [2][4] |
| Synonyms | 2-Bromopropionic acid tert-butyl ester, t-Butyl 2-bromopropionate | [1][2][3] |
| Density | 1.26 g/cm³ - 1.297 g/cm³ | [5][6] |
| Boiling Point | 62 °C at 13 mmHg, 90 °C at 60 mmHg, 170.2 °C at 760 mmHg | [1][5][6] |
| Refractive Index | 1.4380-1.4410 | [6] |
| InChI Key | CVAWKJKISIPBOD-UHFFFAOYSA-N | [2][4] |
| SMILES | CC(Br)C(=O)OC(C)(C)C | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the identity and purity of this compound. Key spectral data are provided below.
| Spectrum Type | Data | Reference |
| ¹H NMR (CDCl₃) | δ 4.31 (1H, q, J=7.1Hz), 1.81 (3H, d, J=7.1Hz), 1.52 (9H, s) | [7] |
| ¹³C NMR | Available | [8][9] |
| Infrared (IR) | Available | [2][8] |
| Mass Spectrometry (MS) | Available | [2][8] |
Synthesis of this compound
The synthesis of this compound can be achieved through the esterification of 2-bromopropionic acid with isobutylene under acidic conditions.[7]
Experimental Protocol
This protocol is based on the method described in the literature.[7]
Materials:
-
2-bromopropionic acid (3.5 mL, 38.9 mmol)
-
Isobutylene (2.4 g, 42.8 mmol)
-
Dioxane (6 mL)
-
Concentrated sulfuric acid (250 µL)
-
Dichloromethane (50 mL)
-
20% Potassium carbonate solution (50 mL)
-
Water (50 mL)
-
Anhydrous magnesium sulfate
-
Pressurized reaction flask
Procedure:
-
Condense isobutylene (2.4 g) into a pressurized reaction flask at -15 °C.
-
Add dioxane (6 mL) and 2-bromopropionic acid (3.5 mL) to the flask and stir the mixture for 5 minutes.
-
Slowly warm the mixture to -10 °C.
-
Add concentrated sulfuric acid (250 µL) dropwise.
-
Seal the reaction vial and stir the mixture at room temperature overnight.
-
After the reaction is complete, carefully open the reaction vial and pour the mixture into dichloromethane (50 mL).
-
Wash the organic phase sequentially with 20% potassium carbonate solution (50 mL) and water (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield tert-butyl 2-bromopropionate.
Expected Yield: 2.17 g (27%)[7]
Synthesis Workflow
References
- 1. tert-Butyl 2-Bromopropionate | 39149-80-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. This compound | C7H13BrO2 | CID 545327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | 39149-80-9 [sigmaaldrich.com]
- 5. 2-Bromopropionic acid tert-butyl ester | CAS#:39149-80-9 | Chemsrc [chemsrc.com]
- 6. 39149-80-9 CAS MSDS (2-BROMOPROPIONIC ACID TERT-BUTYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 2-BROMOPROPIONIC ACID TERT-BUTYL ESTER | 39149-80-9 [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 2-BROMOPROPIONIC ACID TERT-BUTYL ESTER(39149-80-9) 13C NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to tert-Butyl 2-bromopropanoate: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of tert-butyl 2-bromopropanoate, a key building block in synthetic organic chemistry. The document details its molecular structure, physicochemical characteristics, and spectroscopic data. Furthermore, it outlines a detailed experimental protocol for its synthesis and discusses its reactivity, with a focus on its application in the development of novel therapeutics, particularly as a precursor to cytosolic phospholipase A2α (cPLA2α) inhibitors. Safety and handling information is also provided to ensure its proper use in a laboratory setting.
Introduction
This compound (CAS No. 39149-80-9) is an α-bromo ester of significant interest in the field of medicinal chemistry and drug development. Its structure, featuring a chiral center and a reactive bromine atom, makes it a versatile intermediate for the synthesis of a wide array of complex organic molecules. The sterically bulky tert-butyl ester group provides a protective function that can be selectively removed under specific conditions, adding to its synthetic utility. This guide aims to be a thorough resource for researchers, providing essential data and methodologies to facilitate its use in the laboratory.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the tables below, providing a quick reference for laboratory use.
Identifiers and Molecular Properties
| Property | Value | Reference(s) |
| CAS Number | 39149-80-9 | [1][2] |
| Molecular Formula | C₇H₁₃BrO₂ | [2][3] |
| Molecular Weight | 209.08 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 2-Bromopropionic acid tert-butyl ester, t-Butyl 2-bromopropionate | [1][3] |
| SMILES | CC(C(=O)OC(C)(C)C)Br | [1] |
| InChIKey | CVAWKJKISIPBOD-UHFFFAOYSA-N | [1] |
Physicochemical Data
| Property | Value | Reference(s) |
| Physical Form | Clear, colorless to light yellow/orange liquid | [3] |
| Boiling Point | 90 °C at 60 mmHg | [3][4] |
| Density | 1.26 g/cm³ | [3] |
| Refractive Index | 1.4380 - 1.4410 | [3][4] |
| Flash Point | 63.3 °C | [4] |
| Solubility | Sparingly soluble in water. Miscible with many organic solvents. | |
| Vapor Pressure | 1.49 mmHg at 25°C | [4] |
| Storage Temperature | 2-8°C, under inert atmosphere | [3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
¹H NMR Spectroscopy
A representative ¹H NMR spectrum in CDCl₃ shows the following key signals: a quartet at approximately 4.31 ppm (1H, CHBr), a doublet at around 1.81 ppm (3H, CH₃CH), and a singlet at about 1.52 ppm (9H, C(CH₃)₃).[3]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the C=O of the ester group (around 1730 cm⁻¹), C-O stretching vibrations, and C-Br stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometric analysis, often coupled with Gas Chromatography (GC-MS), can be used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum would show the molecular ion peak and characteristic fragment ions.[1][5]
Chemical Properties and Reactivity
As an α-bromo ester, this compound is a versatile reagent in organic synthesis.
Nucleophilic Substitution
The bromine atom at the α-position to the carbonyl group is susceptible to nucleophilic substitution (SN2) reactions. A wide range of nucleophiles can be used to displace the bromide, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.
Reformatsky Reaction
This compound is a suitable substrate for the Reformatsky reaction. In the presence of zinc metal, it can form an organozinc reagent which then adds to carbonyl compounds like aldehydes and ketones to form β-hydroxy esters.
Darzens Reaction
In the presence of a strong base, this compound can react with aldehydes and ketones in a Darzens condensation to yield α,β-epoxy esters (glycidic esters).
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a literature procedure.[3]
Materials:
-
Isobutene
-
1,4-Dioxane
-
2-Bromopropionic acid
-
Concentrated sulfuric acid
-
Dichloromethane
-
20% Potassium carbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a pressurized reaction flask cooled to -15 °C, condense isobutene (2.4 g, 42.8 mmol).
-
Add 1,4-dioxane (6 mL) and 2-bromopropionic acid (3.5 mL, 38.9 mmol) to the flask and stir the mixture for 5 minutes.
-
Slowly warm the mixture to -10 °C and add concentrated sulfuric acid (250 µL) dropwise.
-
Seal the reaction vial and stir the mixture at room temperature overnight.
-
After the reaction is complete, carefully open the vial and pour the reaction mixture into dichloromethane (50 mL).
-
Wash the organic phase sequentially with 20% potassium carbonate solution (50 mL) and water (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Analytical Characterization Protocols
-
Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium with a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 400.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point could be 70:30 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer.
-
¹³C NMR: Acquire the spectrum on the same instrument, with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Method: Attenuated Total Reflectance (ATR) is suitable for liquid samples.
-
Procedure: Place a drop of the neat liquid sample directly onto the ATR crystal and acquire the spectrum. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
Application in Drug Discovery: Synthesis of cPLA2α Inhibitors
A significant application of this compound is in the synthesis of inhibitors of cytosolic phospholipase A2α (cPLA2α).[3] cPLA2α is a key enzyme in the inflammatory cascade, responsible for the release of arachidonic acid from membrane phospholipids. Arachidonic acid is a precursor to pro-inflammatory eicosanoids, such as prostaglandins and leukotrienes. Therefore, inhibiting cPLA2α is a promising therapeutic strategy for a variety of inflammatory diseases.
This compound is a crucial building block in the synthesis of 3-(1-Aryl-1H-indol-5-yl)propanoic acids, which are potent and selective inhibitors of cPLA2α.[3]
Cytosolic Phospholipase A2α (cPLA2α) Signaling Pathway
The following diagram illustrates the cPLA2α signaling pathway and the point of inhibition by the synthesized compounds.
Caption: The cPLA2α signaling pathway and the site of action for its inhibitors.
Experimental Workflow: Synthesis of cPLA2α Inhibitors
The following diagram outlines the general workflow for the synthesis of cPLA2α inhibitors using this compound.
Caption: General workflow for the synthesis of cPLA2α inhibitors.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Precautionary Statements: Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.[1]
-
Storage: Store in a well-ventilated place. Keep container tightly closed. Store locked up. Store at 2-8°C under an inert atmosphere.[3]
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery and development. Its well-defined physical and chemical properties, coupled with its reactivity, make it an important tool for medicinal chemists. The application of this compound in the synthesis of potent cPLA2α inhibitors highlights its significance in the development of novel anti-inflammatory therapeutics. This guide provides the essential information and protocols needed for the effective and safe utilization of this compound in a research setting.
References
An In-depth Technical Guide to tert-Butyl 2-bromopropanoate
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and structural information for tert-Butyl 2-bromopropanoate, tailored for researchers, scientists, and professionals in drug development.
Core Chemical Data
This compound is an ester notable for its application as a reactant in organic synthesis. For instance, it is utilized in the creation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids, which act as cytosolic phospholipase A2α inhibitors[1].
Quantitative Physicochemical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₁₃BrO₂ | [1][2] |
| Molecular Weight | 209.08 g/mol | [1][2] |
| CAS Number | 39149-80-9 | [3] |
| Appearance | Colorless to light yellow/orange clear liquid | |
| Boiling Point | 90 °C at 60 mmHg | [1] |
| Density | 1.26 g/cm³ | [1] |
| Refractive Index | 1.4380-1.4410 | [1] |
| Purity | >97.0% (GC) |
Molecular Structure
The structure of this compound features a chiral center at the second carbon of the propanoate chain, bonded to a bromine atom. The carboxyl group is esterified with a bulky tert-butyl group.
Caption: Molecular structure of this compound.
Experimental Protocols
Synthesis of this compound
A documented method for the synthesis of this compound involves the reaction of 2-bromopropionic acid with isobutene[1].
Materials:
-
Pressurized reaction flask
-
Isobutene
-
Dioxane
-
2-bromopropionic acid
-
Concentrated sulfuric acid
-
Dichloromethane
-
20% potassium carbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
At -15 °C, 2.4 g (42.8 mmol) of isobutene is condensed into a pressurized reaction flask[1].
-
6 mL of dioxane and 3.5 mL (38.9 mmol) of 2-bromopropionic acid are added to the flask, and the mixture is stirred for 5 minutes[1].
-
The mixture is slowly warmed to -10 °C, at which point 250 µL of concentrated sulfuric acid is added dropwise[1].
-
The reaction flask is sealed and the mixture is stirred at room temperature overnight[1].
-
Upon completion, the reaction mixture is poured into 50 mL of dichloromethane[1].
-
The organic phase is washed sequentially with 50 mL of 20% potassium carbonate solution and 50 mL of water[1].
-
The organic layer is dried over anhydrous magnesium sulfate and then concentrated under reduced pressure to yield the final product[1].
Characterization: The resulting product, tert-butyl 2-bromopropionate, can be characterized by ¹H NMR spectroscopy. The expected signals in CDCl₃ are: δ 4.31 (1H, q, J=7.1Hz), 1.81 (3H, d, J=7.1Hz), and 1.52 (9H, s)[1]. Further characterization can be performed using ¹³C NMR, IR, and mass spectrometry, with spectral data available in public databases[3][4][5].
The following diagram illustrates the workflow for the synthesis and purification of this compound.
Caption: Synthesis and purification workflow.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of tert-Butyl 2-bromopropanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of tert-Butyl 2-bromopropanoate. The information presented herein is intended to support researchers and professionals in the fields of synthetic chemistry, drug development, and quality control in the accurate identification and characterization of this compound. This document includes detailed spectral data, experimental protocols, and a visual representation of the molecular structure and its NMR correlations.
Spectral Data Summary
The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 4.31 | Quartet (q) | 1H | 7.1 | CH-Br |
| 1.81 | Doublet (d) | 3H | 7.1 | CH₃-CH |
| 1.52 | Singlet (s) | 9H | - | C(CH₃)₃ |
Data sourced from ChemicalBook[1].
Table 2: ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| 168.5 | C=O (Ester Carbonyl) |
| 83.0 | C(CH₃)₃ (Quaternary Carbon) |
| 43.0 | CH-Br |
| 27.9 | C(CH₃)₃ (Methyl Carbons) |
| 22.1 | CH₃-CH |
Note: The ¹³C NMR chemical shifts are predicted values based on spectral databases and may vary slightly from experimentally determined values.
Experimental Protocols
The acquisition of high-quality NMR spectra is paramount for accurate structural elucidation. The following is a detailed methodology for obtaining the ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard to the vial.
-
Dissolution: Gently swirl the vial to ensure complete dissolution of the sample. If necessary, the sample can be sonicated for a brief period.
-
Transfer: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
NMR Instrument Parameters
The following are typical instrument parameters for acquiring ¹H and ¹³C NMR spectra. These may be adjusted based on the specific instrument and experimental goals.
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Nucleus: ¹H and ¹³C
-
Solvent: CDCl₃
-
Temperature: 298 K (25 °C)
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30')
-
Number of Scans: 16-32
-
Relaxation Delay (d1): 1-2 seconds
-
Acquisition Time: 3-4 seconds
-
Spectral Width: 10-12 ppm
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30')
-
Number of Scans: 1024 or more, depending on sample concentration
-
Relaxation Delay (d1): 2-5 seconds
-
Acquisition Time: 1-2 seconds
-
Spectral Width: 200-220 ppm
-
Molecular Structure and NMR Signal Correlation
The following diagram illustrates the molecular structure of this compound and the correlation between the different proton and carbon environments and their respective NMR signals.
Caption: Molecular structure of this compound with NMR signal assignments.
This comprehensive guide provides the necessary spectral data and experimental protocols for the confident identification and characterization of this compound using ¹H and ¹³C NMR spectroscopy. The provided information is crucial for ensuring the quality and purity of this compound in research and development settings.
References
A-Level Technical Guide to the IUPAC Nomenclature of tert-butyl 2-bromopropanoate
Abstract
Systematic nomenclature, governed by the International Union of Pure and Applied Chemistry (IUPAC), is fundamental to the unambiguous identification of chemical structures in research and development. This guide provides a detailed deconstruction of the IUPAC naming protocol for the ester known as tert-butyl 2-bromopropanoate. We will dissect the name into its constituent functional groups, apply the sequential IUPAC rules for naming esters, and clarify the distinction between common and systematic names for alkyl substituents. The logical workflow for deriving the final, preferred IUPAC name is presented, supported by tabular data and a visualization of the naming process.
Introduction to IUPAC Nomenclature for Esters
Esters are a critical class of organic compounds derived from the condensation of a carboxylic acid and an alcohol.[1] The IUPAC system for naming esters is systematic, treating them as alkyl derivatives of carboxylic acids. The general naming convention follows the format "Alkyl Alkanoate".[2] The 'alkyl' portion of the name is derived from the alcohol, while the 'alkanoate' part comes from the carboxylic acid, with the "-oic acid" suffix being replaced by "-oate".[3][4] This guide applies these foundational rules to methodically determine the precise IUPAC name for this compound.
Structural Deconstruction and Analysis
The first step in naming is to identify the core functional group and its components. The name "this compound" clearly indicates an ester.
-
Ester Functional Group: The central linkage is the -COO- group.
-
Alcohol-Derived Component (Alkyl Group): This is the group attached to the single-bonded oxygen atom. From the common name, this is the tert-butyl group.
-
Carboxylic Acid-Derived Component (Acyl Group): This is the portion containing the carbonyl (C=O) group. The name indicates this is derived from 2-bromopropanoic acid.
Step-by-Step IUPAC Name Derivation
Step 3.1: Naming the Acyl Group
The acyl portion is named first, based on the parent carboxylic acid.
-
Identify the Parent Chain: The root "propan-" indicates a three-carbon chain that includes the carbonyl carbon.
-
Number the Chain: Numbering begins from the carbonyl carbon (C1).
-
Identify and Locate Substituents: A bromine atom is present on the second carbon (C2). This is denoted by the prefix "2-bromo".
-
Apply the Suffix: For esters, the "-oic acid" of the parent carboxylic acid (propanoic acid) is changed to "-oate".[3]
Combining these elements gives the acyl name: 2-bromopropanoate .
Step 3.2: Naming the Alkyl Group
The alkyl group is named as a substituent.[5] The name provided, "tert-butyl," is a common name that is well-established in chemical literature.[6][7] However, for rigorous systematic nomenclature, a preferred IUPAC name is derived:
-
Identify the Parent Chain of the Substituent: The longest carbon chain attached to the ester's oxygen atom has two carbons. This parent chain is an ethyl group.
-
Number the Substituent Chain: Numbering starts from the point of attachment to the oxygen.
-
Identify and Locate further Substituents: Two methyl groups are attached to the first carbon (C1) of this ethyl chain.
-
Assemble the Systematic Name: This leads to the name 1,1-dimethylethyl .[6]
According to the 2013 IUPAC recommendations, "tert-butyl" is a retained name and is acceptable.[8] However, "(1,1-dimethylethyl)" is the fully systematic and often preferred name in contexts requiring absolute unambiguity.
Step 3.3: Assembling the Final IUPAC Name
The final name is constructed by stating the alkyl group's name first, followed by a space, and then the acyl group's name.[2][3]
-
Using the common alkyl name: this compound
-
Using the systematic alkyl name: (1,1-dimethylethyl) 2-bromopropanoate
Both names are understood, but the latter is the preferred, systematic IUPAC name.
Data Presentation: Summary of Nomenclature Components
The components of the IUPAC name are summarized below for clarity.
| Component | Structure Fragment | Parent Molecule | IUPAC Name Fragment | Systematic/Common |
| Alkyl Group | -C(CH₃)₃ | 2-Methylpropane | tert-butyl | Common (Retained) |
| (1,1-dimethylethyl) | Systematic | |||
| Acyl Group Parent Chain | -C(=O)CH₂CH₃ | Propanoic Acid | propanoate | Systematic |
| Acyl Group Substituent | -Br (at C2) | Bromoalkane | 2-bromo | Systematic |
| Final Assembled Name | CH₃CH(Br)C(=O)OC(CH₃)₃ | (1,1-dimethylethyl) 2-bromopropanoate | Preferred IUPAC |
Visualization of the Naming Workflow
The logical process for deriving the systematic IUPAC name for an ester is visualized using the following flowchart.
Caption: Logical workflow for the systematic IUPAC nomenclature of an ester.
Experimental Protocols
This document is a theoretical guide to chemical nomenclature. As such, experimental protocols for synthesis or analysis are not applicable to the scope of this work.
Conclusion
The systematic IUPAC name for the compound commonly known as this compound is (1,1-dimethylethyl) 2-bromopropanoate . This name is derived by separately identifying and naming the acyl and alkyl portions of the molecule according to a hierarchical set of rules and then combining them in the specified "Alkyl Acyl-ate" format. While the common name "tert-butyl" is retained by IUPAC for use, the systematic name "(1,1-dimethylethyl)" provides the highest level of precision and is preferred in formal scientific communication.
References
- 1. oit.edu [oit.edu]
- 2. IUPAC Naming of Simple Esters Chemistry Tutorial [ausetute.com.au]
- 3. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. IUPAC Rules [chem.uiuc.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. n-Butyl, sec-Butyl, iso-Butyl, and tert-Butyl - Chemistry Steps [chemistrysteps.com]
- 7. Butyl group - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
tert-Butyl 2-bromopropanoate structural formula and isomers
An In-depth Technical Guide to tert-Butyl 2-bromopropanoate and Its Isomers
This guide provides a comprehensive overview of this compound, including its structural formula, isomers, physicochemical properties, and a detailed experimental protocol for its synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Structural Formula and Isomers
This compound is an ester with the chemical formula C₇H₁₃BrO₂.[1] Its structure contains a chiral center at the second carbon atom, leading to the existence of two enantiomers: (R)-tert-butyl 2-bromopropanoate and (S)-tert-butyl 2-bromopropanoate. A significant positional isomer is tert-butyl 3-bromopropanoate, where the bromine atom is located on the third carbon atom.
This compound
The IUPAC name for this compound is this compound.[1] It is also commonly referred to as 2-bromopropionic acid tert-butyl ester.[2][3]
Caption: Structural formula of this compound.
Stereoisomers
Due to the chiral center at the C2 position, this compound exists as a pair of enantiomers.
Caption: Enantiomers of this compound.
Positional Isomer: tert-Butyl 3-bromopropanoate
A key positional isomer is tert-butyl 3-bromopropanoate, where the bromine atom is attached to the carbon atom further from the carbonyl group.[4] Its IUPAC name is tert-butyl 3-bromopropanoate.[4]
Caption: Structural formula of tert-butyl 3-bromopropanoate.
Physicochemical and Spectroscopic Data
The properties of this compound and its positional isomer are summarized below.
Physical and Chemical Properties
| Property | This compound | tert-Butyl 3-bromopropanoate |
| CAS Number | 39149-80-9[1] | 55666-43-8[4] |
| Molecular Formula | C₇H₁₃BrO₂[1] | C₇H₁₃BrO₂[4] |
| Molecular Weight | 209.08 g/mol [1] | 209.08 g/mol [4] |
| Boiling Point | 170.2 °C at 760 mmHg[5] | 30 °C at 0.2 mmHg |
| Density | 1.297 g/cm³[5] | 1.253 g/mL at 25 °C |
| Refractive Index | 1.457[5] | n20/D 1.4470 |
| Flash Point | 63.3 °C[5] | 92 °C (closed cup) |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of these compounds.
| Data Type | This compound |
| ¹H NMR (CDCl₃, δ) | 4.31 (1H, q, J=7.1Hz), 1.81 (3H, d, J=7.1Hz), 1.52 (9H, s)[2] |
| ¹³C NMR | Spectra available[6][7] |
| Mass Spectrometry (GC-MS) | Spectra available[6] |
| Infrared (IR) | Spectra available[6] |
| Raman | Spectra available[6] |
Experimental Protocol: Synthesis of this compound
The following protocol describes the synthesis of this compound from 2-bromopropionic acid and isobutene.[2]
Materials and Reagents
-
2-Bromopropionic acid (3.5 mL, 38.9 mmol)
-
Isobutene (2.4 g, 42.8 mmol)
-
Dioxane (6 mL)
-
Concentrated sulfuric acid (250 μL)
-
Dichloromethane (50 mL)
-
20% Potassium carbonate solution (50 mL)
-
Water (50 mL)
-
Anhydrous magnesium sulfate
Procedure
-
Condense isobutene (2.4 g) into a pressurized reaction flask at -15 °C.[2]
-
Add dioxane (6 mL) and 2-bromopropionic acid (3.5 mL) to the flask and stir the mixture for 5 minutes.[2]
-
Slowly warm the mixture to -10 °C and add concentrated sulfuric acid (250 μL) dropwise.[2]
-
Seal the reaction vial and stir the mixture at room temperature overnight.[2]
-
After the reaction is complete, carefully open the vial and pour the contents into dichloromethane (50 mL).[2]
-
Wash the organic phase sequentially with 20% potassium carbonate solution (50 mL) and water (50 mL).[2]
-
Dry the organic phase over anhydrous magnesium sulfate.[2]
-
Concentrate the solution under reduced pressure to yield the product, tert-butyl 2-bromopropionate.[2]
Yield: 2.17 g (27%)[2]
Synthesis Workflow
The synthesis process involves the acid-catalyzed esterification of 2-bromopropionic acid with isobutene.
Caption: Experimental workflow for the synthesis of this compound.
Applications
This compound serves as a valuable reactant in organic synthesis. For instance, it is used in the synthesis of 3-(1-Aryl-1H-indol-5-yl)propanoic acids, which act as inhibitors for cytosolic phospholipase A2α.[2] Similarly, tert-butyl 3-bromopropionate is utilized in the synthesis of various complex molecules, including cholesteryl derivatives and fucopyranosides.
References
- 1. This compound | C7H13BrO2 | CID 545327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-BROMOPROPIONIC ACID TERT-BUTYL ESTER | 39149-80-9 [chemicalbook.com]
- 3. scbt.com [scbt.com]
- 4. tert-Butyl 3-bromopropionate | C7H13BrO2 | CID 256128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. spectrabase.com [spectrabase.com]
- 7. 2-BROMOPROPIONIC ACID TERT-BUTYL ESTER(39149-80-9) 13C NMR spectrum [chemicalbook.com]
Technical Guide: Physicochemical Properties and Synthesis of tert-Butyl 2-bromopropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical properties and a detailed experimental protocol for the synthesis of tert-Butyl 2-bromopropanoate (CAS No. 39149-80-9). This compound serves as a crucial reactant in the synthesis of various molecules, including 3-(1-Aryl-1H-indol-5-yl)propanoic acids, which are investigated as inhibitors of cytosolic phospholipase A2α[1].
Physicochemical Data
The physical properties of this compound are summarized in the table below. It is important to note that the boiling point of a substance is dependent on the ambient pressure.
| Property | Value | Conditions |
| Molecular Formula | C₇H₁₃BrO₂ | |
| Molecular Weight | 209.08 g/mol [2][3][4] | |
| Density | 1.297 g/cm³[2] | |
| 1.26 g/cm³[1][5] | ||
| Boiling Point | 170.2 °C[2] | at 760 mmHg |
| 90 °C[1][5] | at 60 mmHg | |
| 62 °C[6] | at 13 mmHg | |
| Refractive Index | 1.4380-1.4410[1][5] | |
| Physical Form | Clear liquid[1][7] | |
| Purity | >97.0% (GC)[6] |
Synthesis of this compound
The following section details an experimental protocol for the synthesis of this compound.
Materials and Equipment
-
Pressurized reaction flask
-
Dichloromethane
-
20% Potassium carbonate solution
-
Water
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
NMR spectrometer
Reagents
-
Isobutene
-
Dioxane
-
2-bromopropionic acid
-
Concentrated sulfuric acid
Experimental Procedure
-
Reaction Setup : Into a pressurized reaction flask cooled to -15 °C, condense 2.4 g (42.8 mmol) of isobutene[1].
-
Addition of Reagents : To the cooled isobutene, add 6 mL of dioxane and 3.5 mL (38.9 mmol) of 2-bromopropionic acid. Stir the mixture for 5 minutes[1].
-
Initiation of Reaction : Slowly warm the mixture to -10 °C and add 250 µL of concentrated sulfuric acid dropwise. Seal the reaction vial and stir the mixture at room temperature overnight[1].
-
Work-up : After the reaction is complete, open the reaction vial and pour the contents into 50 mL of dichloromethane[1].
-
Purification : Wash the organic phase sequentially with 50 mL of 20% potassium carbonate solution and 50 mL of water. Dry the organic layer over anhydrous magnesium sulfate[1].
-
Isolation of Product : Concentrate the dried organic phase under reduced pressure to yield tert-butyl 2-bromopropionate. A yield of 2.17 g (27%) has been reported for this procedure[1].
-
Characterization : The product can be characterized by ¹H NMR spectroscopy. The expected peaks in CDCl₃ are: δ 4.31 (1H, q, J=7.1Hz), 1.81 (3H, d, J=7.1Hz), 1.52 (9H, s)[1].
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Synthesis and Purification of this compound.
References
- 1. 2-BROMOPROPIONIC ACID TERT-BUTYL ESTER | 39149-80-9 [chemicalbook.com]
- 2. 2-Bromopropionic acid tert-butyl ester | CAS#:39149-80-9 | Chemsrc [chemsrc.com]
- 3. This compound | C7H13BrO2 | CID 545327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 39149-80-9 CAS MSDS (2-BROMOPROPIONIC ACID TERT-BUTYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. tert-Butyl 2-Bromopropionate | 39149-80-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. This compound | 39149-80-9 [sigmaaldrich.com]
An In-depth Technical Guide to the Solubility Characteristics of tert-Butyl 2-bromopropanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of tert-Butyl 2-bromopropanoate. Due to a lack of specific experimentally determined quantitative solubility data in publicly available literature, this guide focuses on the theoretical principles governing its solubility, expected solubility in various solvent classes, and detailed experimental protocols for determining its solubility.
Introduction to this compound
This compound is an organic compound with the chemical formula C₇H₁₃BrO₂. It is a colorless to light yellow liquid and is commonly used as a reagent and building block in organic synthesis, particularly in the introduction of the tert-butyl propanoate moiety. Understanding its solubility is crucial for its effective use in reaction media, for purification processes, and in the formulation of products.
Theoretical Solubility Profile
The solubility of a substance is governed by the principle of "like dissolves like," which implies that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. The structure of this compound, featuring a polar ester group and a halogen atom, alongside a nonpolar tert-butyl group and alkyl chain, suggests a nuanced solubility profile.
-
Polarity: The ester functional group (-COO-) introduces polarity due to the presence of electronegative oxygen atoms, allowing for dipole-dipole interactions and the potential for hydrogen bonding with protic solvents. The bromine atom also contributes to the molecule's polarity.
-
Nonpolar Character: The tert-butyl group and the ethyl backbone are nonpolar hydrocarbon components, contributing to van der Waals forces and favoring solubility in nonpolar solvents.
Based on these structural features, a qualitative solubility profile in common laboratory solvents can be predicted.
Expected Solubility in Various Solvents
Table 1: Expected Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Soluble | The polar ester group can form hydrogen bonds with the hydroxyl group of these solvents. However, the nonpolar tert-butyl group may limit high solubility, especially in water. It is reported to be sparingly soluble in water[1]. |
| Polar Aprotic | Acetone, Dichloromethane, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Miscible | The dipole-dipole interactions between the polar ester and the polar aprotic solvent are expected to be strong, leading to good solubility. Tert-butyl acetate, a similar compound, is highly soluble in acetone[2]. |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Soluble to Miscible | The nonpolar hydrocarbon portions of this compound will interact favorably with nonpolar solvents through London dispersion forces. |
Experimental Determination of Solubility
To obtain precise quantitative solubility data, standardized experimental protocols are necessary. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.
Experimental Protocol: Shake-Flask Method for Solubility Determination
This protocol outlines the steps to determine the solubility of liquid this compound in a given solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., water, ethanol, hexane)
-
Glass vials with screw caps or flasks with stoppers
-
Orbital shaker or magnetic stirrer with a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm PTFE for organic solvents, PVDF for aqueous solutions)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), or UV-Vis Spectrophotometer)
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a glass vial or flask. The excess is crucial to ensure that a saturated solution in equilibrium with the undissolved solute is formed[3].
-
Seal the container tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the sealed container in a temperature-controlled orbital shaker or on a magnetic stirrer.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the solute and solvent[3]. It is advisable to perform preliminary experiments to determine the optimal equilibration time.
-
-
Phase Separation:
-
Sample Collection and Preparation:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pipette.
-
Filter the collected supernatant through a syringe filter appropriate for the solvent to remove any remaining undissolved micro-particles[4][5].
-
Dilute the filtered, saturated solution with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical instrument.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound with known concentrations in the chosen solvent.
-
Analyze the standard solutions using a calibrated analytical instrument (e.g., GC or HPLC) to generate a calibration curve.
-
Analyze the diluted sample of the saturated solution under the same conditions.
-
Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility using the shake-flask method.
Caption: Workflow for Solubility Determination via the Shake-Flask Method.
Conclusion
While specific quantitative solubility data for this compound is not widely published, a strong theoretical understanding of its solubility can be derived from its molecular structure. It is expected to be soluble in a range of common organic solvents, particularly polar aprotic and nonpolar solvents, and sparingly soluble in water. For applications requiring precise solubility values, the detailed shake-flask experimental protocol provided in this guide offers a reliable method for their determination. This information is critical for optimizing its use in synthesis, purification, and formulation within research and drug development settings.
References
The Versatility of tert-Butyl 2-Bromopropanoate in Chemical Synthesis: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
tert-Butyl 2-bromopropanoate is a versatile building block in organic synthesis, finding applications in polymer chemistry, medicinal chemistry, and asymmetric synthesis. Its unique structural features, including a reactive bromine atom and a bulky tert-butyl ester group, allow for a wide range of chemical transformations. This technical guide provides an in-depth review of the applications of this compound, complete with quantitative data, detailed experimental protocols, and visual diagrams to illustrate key processes.
Applications in Polymer Chemistry: A Controlled Radical Polymerization Initiator
This compound and its structural analogs, such as methyl and ethyl 2-bromopropionate, are effective initiators for Atom Transfer Radical Polymerization (ATRP). ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. The bromine atom in this compound can be reversibly activated by a transition metal catalyst, typically a copper(I) complex, to generate a propagating radical. The bulky tert-butyl group can influence the solubility and thermal properties of the resulting polymers.
A typical application is the polymerization of acrylate monomers. For instance, the ATRP of tert-butyl acrylate initiated by a similar compound, methyl 2-bromopropionate, has been studied in detail.[1]
Quantitative Data for ATRP of tert-Butyl Acrylate
| Initiator | Monomer | Catalyst System | Solvent | Mn ( g/mol ) | PDI (Mw/Mn) | Conversion (%) | Reference |
| Methyl 2-bromopropionate | tert-Butyl Acrylate | FeCl2·4H2O(PPh3)2 | Acetone | - | < 1.2 | - | [1] |
| Ethyl 2-bromopropionate | tert-Butyl Acrylate | CuBr/Me6-TREN | - | - | - | - | [1] |
Note: Specific molecular weight data was not provided in the abstract, but the study highlighted the controlled nature of the polymerization with polydispersity indices (PDI) as low as 1.2.
Experimental Protocol: AGET ATRP of tert-Butyl Acrylate in Miniemulsion
This protocol describes a typical Activators Generated by Electron Transfer (AGET) ATRP of tert-butyl acrylate, a common method for achieving controlled polymerization.[2]
Materials:
-
tert-Butyl acrylate (tBA)
-
Copper(II) bromide (CuBr2)
-
1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane (Me4Cyclam) or other suitable ligand
-
ATRP initiator (e.g., this compound)
-
Surfactant solution (e.g., Brij 98)
-
Co-surfactant
-
Ascorbic acid
-
Deionized water
-
Argon
Procedure:
-
Charge a round-bottom flask with CuBr2 and the chosen ligand (e.g., BPMODA).
-
Add the monomer, tert-butyl acrylate.
-
Heat the mixture to 60°C in an oil bath to form the Cu(II) complex.
-
Cool the flask to 0°C before adding the ATRP initiator, surfactant solution, and co-surfactant.
-
Sonicate the mixture for 1 minute and then transfer it to a Schlenk flask for argon purging.
-
After 30 minutes of purging, immerse the Schlenk flask in an oil bath thermostated at 80°C.
-
Initiate the polymerization by injecting a solution of ascorbic acid.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by gas chromatography (GC) for monomer conversion and size-exclusion chromatography (SEC) for molecular weight and polydispersity.
Applications in Medicinal Chemistry: Synthesis of Bioactive Molecules
This compound serves as a key reactant in the synthesis of various bioactive molecules, including inhibitors of cytosolic phospholipase A2α (cPLA2α). cPLA2α is an enzyme implicated in inflammatory processes, making its inhibitors potential therapeutic agents. One such application is in the synthesis of 3-(1-Aryl-1H-indol-5-yl)propanoic acids.[3]
Experimental Protocol: Alkylation of Indoles (General Procedure)
While a specific protocol for the synthesis of 3-(1-Aryl-1H-indol-5-yl)propanoic acids using this compound was not found in the reviewed literature, a general procedure for the N-alkylation of indoles under phase-transfer catalysis conditions can be adapted.[4]
Materials:
-
Indole derivative
-
This compound
-
50% aqueous sodium hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB) or other phase-transfer catalyst
-
Dichloromethane (CH2Cl2)
Procedure:
-
Dissolve the indole derivative and the phase-transfer catalyst in dichloromethane.
-
With vigorous stirring, add the 50% aqueous NaOH solution followed by the this compound.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the product by column chromatography.
Applications in Asymmetric Synthesis: The Reformatsky Reaction
This compound is a valuable reagent in stereoselective reactions, such as the diastereoselective Reformatsky reaction. This reaction involves the formation of a zinc enolate from the α-bromo ester, which then adds to a carbonyl compound, typically an aldehyde, to create a new stereocenter. The bulky tert-butyl ester can play a significant role in directing the stereochemical outcome of the reaction.
A titanium-catalyzed Reformatsky reaction using this compound has been shown to proceed with high syn-diastereoselectivity.[5]
Quantitative Data for the Diastereoselective Reformatsky Reaction
| Aldehyde | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| Undec-10-enal | 78 | - | [5] |
| Hexanal | 80 | - | [5] |
| 3-Methoxybenzaldehyde | 78 | 100:0 | [5] |
Experimental Protocol: Titanium-Catalyzed Diastereoselective Reformatsky Reaction
Materials:
-
Cyclopentadienyltitanium(III) chloride (CpTiCl3)
-
Manganese dust (Mn)
-
Trimethylsilyl bromide (Me3SiBr)
-
Aldehyde
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Argon atmosphere
Procedure:
-
Under an argon atmosphere, add dry, deoxygenated THF to a mixture of CpTiCl3 (0.1 equivalents) and Mn dust (2 equivalents) to form a dark blue suspension.
-
Add Me3SiBr (3 equivalents), causing the mixture to turn turquoise.
-
Add a solution of the aldehyde (1 equivalent) and this compound (2 equivalents) in THF dropwise.
-
Stir the reaction overnight.
-
Filter the mixture, dilute with ethyl acetate, and wash with 3% HCl and brine.
-
Dry the organic layer over anhydrous MgSO4 and remove the solvent.
-
Purify the product by silica gel flash column chromatography.[5]
Conclusion
This compound is a valuable and versatile reagent in modern organic synthesis. Its utility as an initiator in controlled radical polymerization allows for the creation of well-defined polymers. In medicinal chemistry, it serves as a building block for the synthesis of biologically active molecules. Furthermore, its application in asymmetric synthesis, particularly in the diastereoselective Reformatsky reaction, highlights its importance in the construction of chiral molecules with high stereocontrol. The detailed protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore and expand the applications of this important chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Diastereoselective Reformatsky Reaction Mediated by Dichlorocyclopentadienyltitanium(III) | MDPI [mdpi.com]
In-Depth Technical Guide to tert-Butyl 2-bromopropanoate: Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and storage of tert-Butyl 2-bromopropanoate (CAS No. 39149-80-9), a key reagent in organic synthesis and drug development. Adherence to the following protocols is crucial for ensuring laboratory safety and maintaining the integrity of this compound.
Chemical and Physical Properties
This compound is a colorless to light yellow liquid. A summary of its key physical and chemical properties is presented in Table 1 for easy reference.[1][2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₃BrO₂ |
| Molecular Weight | 209.08 g/mol [1][3][4] |
| Appearance | Colorless to light yellow liquid[1] |
| Boiling Point | 90 °C at 60 mmHg[1][2] |
| Density | 1.26 g/cm³[1][2] |
| Flash Point | 63.3 °C[2] |
| Refractive Index | 1.4380-1.4410[1][2] |
| Solubility | Sparingly soluble in water. |
Safety and Hazard Information
This compound is classified as a hazardous substance and requires careful handling. The primary hazards are skin and eye irritation.[3] All personnel handling this chemical must be thoroughly familiar with its potential hazards and the required safety precautions.
GHS Hazard Classification
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation[3] |
| Eye Irritation | 2A | H319: Causes serious eye irritation[3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[3] |
Precautionary Statements
The following precautionary statements from the Globally Harmonized System (GHS) should be strictly followed:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.[5]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P332+P313: If skin irritation occurs: Get medical advice/attention.
-
P337+P313: If eye irritation persists: Get medical advice/attention.
Handling Procedures
Proper handling of this compound is essential to minimize exposure and ensure a safe working environment. The following procedures should be implemented:
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are mandatory.
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) must be worn.
-
Respiratory Protection: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of vapors.
General Handling Workflow
The following diagram illustrates a safe workflow for handling this compound.
Storage
Proper storage is critical to maintain the stability and purity of this compound.
-
Temperature: Store in a refrigerator at 2-8°C.[1]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and air.
-
Container: Keep the container tightly closed and in a dry, well-ventilated place.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and moisture.
Experimental Protocols
Protocol for In Vitro Skin Irritation Testing (Based on OECD Guideline 439)
This protocol provides a general framework for assessing the skin irritation potential of this compound using a reconstructed human epidermis (RhE) model.[7][8][9][10]
-
Tissue Preparation: Reconstituted human epidermis tissue models are pre-incubated in a sterile, humidified incubator at 37°C and 5% CO₂.
-
Application of Test Substance: A precise volume (e.g., 30 µL for liquids) of this compound is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.
-
Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes) at 37°C and 5% CO₂.
-
Rinsing: After incubation, the test substance is thoroughly rinsed from the tissue surface.
-
Post-incubation: The tissues are transferred to fresh medium and incubated for a recovery period (e.g., 42 hours).
-
Viability Assessment: Cell viability is determined using a quantitative method, typically the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read, and the percentage of viable cells is calculated relative to the negative control.
-
Classification: If the mean tissue viability is reduced to ≤ 50%, the substance is classified as a skin irritant.
Protocol for In Vitro Eye Irritation Testing (Based on OECD Guideline 492)
This protocol outlines a general procedure for evaluating the eye irritation potential of this compound using a reconstructed human cornea-like epithelium (RhCE) model.
-
Tissue Preparation: Reconstituted human cornea-like epithelium tissue models are equilibrated in a sterile, humidified incubator at 37°C and 5% CO₂.
-
Application of Test Substance: A defined amount of this compound is applied to the apical surface of the RhCE tissue. Negative and positive controls are included.
-
Exposure: The tissues are exposed to the test substance for a specified duration.
-
Rinsing: The test substance is removed by rinsing the tissue surface.
-
Post-exposure Incubation: Tissues are incubated in fresh medium for a defined post-exposure period.
-
Viability Assessment: Tissue viability is measured using a validated method such as the MTT assay.
-
Classification: The substance is classified based on the reduction in tissue viability compared to the negative control.
Protocol for Thermal Stability Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to evaluate the thermal stability of this compound.[11][12][13][14]
-
Sample Preparation: A small, accurately weighed sample of this compound is placed in an appropriate TGA or DSC pan.
-
Instrument Setup: The TGA/DSC instrument is programmed with a specific temperature ramp (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Data Acquisition: The instrument measures the change in mass (TGA) or heat flow (DSC) as a function of temperature.
-
Data Analysis: The TGA data will indicate the onset temperature of decomposition (significant mass loss). The DSC data will show endothermic or exothermic events associated with phase transitions or decomposition.
Reactivity and Decomposition
As an α-haloester, this compound is susceptible to nucleophilic substitution at the α-carbon. It is a key reactant in the Reformatsky reaction, where it forms an organozinc reagent that adds to carbonyl compounds.[15]
The tert-butyl ester group is relatively stable to basic hydrolysis but can be cleaved under acidic conditions.
Potential Decomposition Pathways
The following diagram illustrates potential decomposition pathways for this compound under different conditions.
Emergency Procedures: Spills
In the event of a spill, immediate and appropriate action is required to prevent exposure and contamination.
Spill Response Workflow
This technical guide provides a foundation for the safe handling, storage, and use of this compound. It is imperative that all users supplement this information with their institution's specific safety protocols and conduct a thorough risk assessment before beginning any new experimental work.
References
- 1. 2-BROMOPROPIONIC ACID TERT-BUTYL ESTER | 39149-80-9 [chemicalbook.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C7H13BrO2 | CID 545327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. tert-Butyl 2-Bromopropionate | 39149-80-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. tert-Butyl bromide - Wikipedia [en.wikipedia.org]
- 7. siesascs.edu.in [siesascs.edu.in]
- 8. uniube.br [uniube.br]
- 9. x-cellr8.com [x-cellr8.com]
- 10. OECD publishes new and updated Test Guidelines for chemicals | RE-Place [re-place.be]
- 11. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. tainstruments.com [tainstruments.com]
- 14. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]
- 15. Reformatsky reaction - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Hydrolysis Mechanism of Tert-Butyl Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the chemical mechanisms governing the hydrolysis of tert-butyl esters, a reaction of significant importance in organic synthesis and medicinal chemistry, particularly in the context of protecting group strategies. Tert-butyl esters are valued for their stability under basic conditions and their lability under acidic conditions.[1][2] Understanding the nuances of their cleavage is critical for the strategic design of synthetic routes and the development of drug molecules.
Acid-Catalyzed Hydrolysis: The AAL1 Mechanism
Under acidic conditions, the hydrolysis of tert-butyl esters proceeds through a distinct pathway known as the AAL1 mechanism (Acid-catalyzed, Alkyl-oxygen cleavage, Unimolecular).[3][4][5] This mechanism is favored because the tert-butyl group can form a relatively stable tertiary carbocation.[3][5][6] In contrast, simple primary and secondary alkyl esters typically hydrolyze via an AAC2 mechanism, which involves bimolecular attack by water on the protonated carbonyl group.[3]
The AAL1 mechanism consists of three primary steps:
-
Protonation: The reaction is initiated by the rapid and reversible protonation of the carbonyl oxygen of the ester. This enhances the electrophilicity of the carbonyl carbon, but more importantly, it makes the ether oxygen a better leaving group.
-
Unimolecular Cleavage: The rate-determining step involves the cleavage of the alkyl-oxygen bond (C-O bond between the oxygen and the tert-butyl group).[3] This heterolytic cleavage results in the formation of a stable tert-butyl carbocation and a carboxylic acid. The stability of the tertiary carbocation is the primary driving force for this unimolecular pathway.[6]
-
Carbocation Quenching: The tert-butyl carbocation is then rapidly quenched by a nucleophile, typically water, to form tert-butanol. Subsequent deprotonation yields the final alcohol product.
This acid-catalyzed hydrolysis is a reversible process; however, it can be driven to completion by using a large excess of water.[2][3][7]
Visualizing the AAL1 Mechanism
The following diagram illustrates the stepwise process of the AAL1 hydrolysis of a tert-butyl ester.
Base-Mediated Hydrolysis (Saponification): The BAC2 Mechanism
While tert-butyl esters are notably resistant to basic hydrolysis due to steric hindrance, the reaction can proceed, typically under more forcing conditions compared to less hindered esters.[1] The mechanism is generally considered to be BAC2 (Base-promoted, Acyl-oxygen cleavage, Bimolecular), which is the most common pathway for the saponification of esters.[4][8]
The BAC2 mechanism involves:
-
Nucleophilic Attack: A hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is the rate-determining step and results in the formation of a tetrahedral intermediate.[8]
-
Collapse of Intermediate: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the tert-butoxide ion (t-BuO⁻) as the leaving group.
-
Deprotonation: The tert-butoxide ion is a strong base and rapidly deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and drives the overall reaction to completion, forming a carboxylate salt and tert-butanol.[3][8]
Unlike acid-catalyzed hydrolysis, saponification is irreversible because the final deprotonation step forms a resonance-stabilized carboxylate anion that is no longer susceptible to nucleophilic attack.[3][7][8]
Competing E2 Elimination
Under strongly basic and anhydrous conditions, a competing E2 (Elimination, Bimolecular) reaction can occur.[9] The hydroxide or alkoxide base can abstract a proton from one of the methyl groups of the tert-butyl moiety, leading to the formation of isobutylene gas and the carboxylate anion. The choice of solvent and base is critical in favoring hydrolysis over elimination.
Visualizing the BAC2 Mechanism
This diagram shows the BAC2 saponification pathway and the competing E2 elimination reaction.
Quantitative Kinetic Data
The rate of hydrolysis of tert-butyl esters is highly dependent on pH and temperature. The overall pseudo-first-order rate constant (kh) can be expressed as a sum of contributions from acid-catalyzed (kA), neutral (kN), and base-promoted (kB) pathways:
kh = kA[H⁺] + kN + kB[OH⁻]
Quantitative data for the hydrolysis of tert-butyl formate provides insight into the relative rates of these pathways.
| Parameter | Value | Conditions | Reference |
| Rate Constants | |||
| Acidic (kA) | (2.7 ± 0.5) × 10⁻³ M⁻¹s⁻¹ | 22°C | [10] |
| Neutral (kN) | (1.0 ± 0.2) × 10⁻⁶ s⁻¹ | pH 5-7, 22°C | [10] |
| Basic (kB) | 1.7 ± 0.3 M⁻¹s⁻¹ | 22°C | [10] |
| Activation Energies (Ea) | |||
| Ea (Acidic) | 59 ± 4 kJ/mol | [10] | |
| Ea (Neutral) | 78 ± 5 kJ/mol | [10] | |
| Ea (Basic) | 88 ± 11 kJ/mol | [10] | |
| Half-Lives (t1/2) | |||
| at pH 2 | ~6 hours | 4°C | [10] |
| at neutral pH | ~5 days | 22°C | [10] |
| at pH 11 | ~8 minutes | 22°C | [10] |
Table 1: Kinetic Parameters for the Hydrolysis of Tert-Butyl Formate.[10]
Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis
This protocol describes a typical lab-scale procedure for the deprotection of a tert-butyl ester using an acid catalyst.
Materials:
-
Tert-butyl ester substrate (1 mmol)
-
Solvent (e.g., Dichloromethane (DCM), Toluene, or Acetonitrile) (5-10 mL)
-
Acid Catalyst (e.g., Trifluoroacetic acid (TFA), p-Toluenesulfonic acid, or ZnBr₂)[2][11]
-
Silica Gel (for specific methods)[12]
-
Aqueous NaHCO₃ solution (saturated)
-
Aqueous HCl (1N)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Organic solvent for extraction (e.g., Ethyl Acetate)
Procedure:
-
Reaction Setup: Dissolve the tert-butyl ester substrate (1 mmol) in the chosen organic solvent (e.g., DCM, 5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Catalyst: Add the acid catalyst. For example, add ZnBr₂ (500 mol%, ~5 mmol) to the solution.[11] Alternatively, for a different method, add chromatography-grade silica gel (10 g) to a solution of the ester in toluene (5 mL).[12]
-
Reaction Conditions:
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an extraction solvent like ethyl acetate.
-
Perform an aqueous work-up. For the silica method, filter the mixture over celite®, then perform a basic extraction with 1N NaOH, followed by acidification with 1N HCl and extraction with an organic solvent.[12] For the ZnBr₂ method, add water (20 mL), stir, and then separate the layers.[11]
-
Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.
-
-
Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. Purify the resulting crude carboxylic acid by recrystallization or column chromatography if necessary.
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR spectroscopy, IR spectroscopy, and Mass Spectrometry.
Visualizing the Experimental Workflow
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Acids - Wordpress [reagents.acsgcipr.org]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. acid base catalysed Ester hydrolysis | PPTX [slideshare.net]
- 5. science-blogs.ucoz.com [science-blogs.ucoz.com]
- 6. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 10. Hydrolysis of tert-butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert-butyl ether [pubs.usgs.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Leveraging tert-Butyl 2-bromopropanoate for Controlled Polymer Synthesis via ATRP
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing tert-butyl 2-bromopropanoate as an initiator in Atom Transfer Radical Polymerization (ATRP). This document outlines detailed experimental protocols, summarizes key quantitative data for the polymerization of various monomers, and illustrates the underlying polymerization mechanism and experimental workflow. The precise control over polymer architecture afforded by this initiator makes it a valuable tool in the synthesis of advanced materials, particularly for applications in drug delivery and biomedicine.
Introduction to this compound in ATRP
Atom Transfer Radical Polymerization (ATRP) is a robust controlled/living radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.[1] The choice of initiator is crucial as it determines the end-group functionality of the polymer chains.[1][2] this compound is an efficient initiator for the ATRP of a variety of monomers, particularly acrylates.[3][4] The tert-butyl ester group can be readily hydrolyzed post-polymerization to yield poly(acrylic acid), a pH-responsive polymer widely explored for drug delivery applications.[3][4]
Data Presentation: Polymerization Parameters
The following table summarizes typical experimental conditions and results for the ATRP of various monomers initiated by alkyl bromopropanoates, including this compound and structurally similar initiators like methyl 2-bromopropanoate. This data is compiled from multiple studies to provide a comparative overview.
| Monomer | Initiator | Catalyst System | Solvent | Temp. (°C) | Time (h) | Molar Ratio [M]:[I]:[Cu(I)]:[L] | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| tert-Butyl Acrylate (tBA) | Methyl 2-bromopropionate | CuBr/PMDETA | Acetone (25 vol%) | 60 | 22.5 | 50:1:0.5:0.5 | 14,250 | 1.14 | [3] |
| tert-Butyl Acrylate (tBA) | Methyl 2-bromopropionate | CuBr/PMDETA | DMF (25 vol%) | 60 | - | 50:1:0.5:0.5 | - | <1.25 | [3] |
| tert-Butyl Acrylate (tBA) | L-valine-derived α-haloamide | CuBr/CuBr₂/PMDETA | Bulk | 60 | - | 100:1:0.95:0.05:1 | 8,300 | 1.11 | [5] |
| Styrene (St) | PtBA macroinitiator | CuBr/PMDETA | - | 110 | 2.1 | - | - | - | [6] |
| Methyl Acrylate (MA) | PtBA-b-PSt macroinitiator | CuBr/PMDETA | Toluene | 70 | 3.5 | - | 24,790 | 1.10 | [3] |
Note: PMDETA = N,N,N',N'',N''-Pentamethyldiethylenetriamine, DMF = Dimethylformamide. Data for methyl 2-bromopropionate is included due to its structural similarity and relevance to the polymerization of tBA.
Experimental Protocols
This section provides a detailed methodology for a typical ATRP of tert-butyl acrylate (tBA) using this compound as the initiator.
Materials
-
tert-Butyl acrylate (tBA) (inhibitor removed by passing through basic alumina)
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (purified by stirring in glacial acetic acid, followed by washing with ethanol and diethyl ether, and drying under vacuum)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent, distilled over CaH₂)
-
Methanol (for precipitation)
-
Tetrahydrofuran (THF) (for analysis)
-
Schlenk flasks, syringes, and cannulas
-
Inert atmosphere (Argon or Nitrogen)
Procedure: ATRP of tert-Butyl Acrylate
-
Catalyst and Ligand Preparation: In a dry Schlenk flask under an inert atmosphere, add CuBr (e.g., 0.071 g, 0.5 mmol) and a magnetic stir bar.
-
Reaction Mixture Preparation: In a separate Schlenk flask, add the purified tBA (e.g., 6.41 g, 50 mmol), this compound (e.g., 0.209 g, 1 mmol), and anisole (e.g., 5 mL).
-
Degassing: Subject the monomer/initiator mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiation: To the flask containing CuBr, add PMDETA (e.g., 0.087 g, 0.5 mmol) via a degassed syringe. Then, using a cannula, transfer the degassed monomer/initiator solution to the flask containing the catalyst system.
-
Polymerization: Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (e.g., 70°C) and stir.[7]
-
Monitoring the Reaction: Periodically take samples from the reaction mixture using a degassed syringe to monitor monomer conversion (via ¹H NMR or GC) and the evolution of molecular weight and PDI (via Gel Permeation Chromatography - GPC).
-
Termination and Polymer Isolation: After the desired conversion is reached, terminate the polymerization by cooling the flask to room temperature and exposing the reaction mixture to air. Dilute the viscous solution with THF.
-
Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the purified polymer by adding the THF solution dropwise into a large excess of cold methanol.
-
Drying: Decant the methanol and dry the polymer under vacuum at room temperature until a constant weight is achieved.
Visualizing the Process: Diagrams
ATRP Mechanism
The following diagram illustrates the fundamental mechanism of Atom Transfer Radical Polymerization initiated by this compound.
Caption: ATRP mechanism using this compound.
Experimental Workflow
This flowchart outlines the key steps involved in the synthesis and characterization of polymers using this compound as an ATRP initiator.
Caption: Experimental workflow for ATRP synthesis.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. mdpi.com [mdpi.com]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. researchgate.net [researchgate.net]
- 5. ATRP from an amino acid-based initiator: A facile approach for α-functionalized polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Atom Transfer Radical Polymerization (ATRP) with tert-Butyl 2-bromopropanoate
These application notes provide a detailed protocol for conducting Atom Transfer Radical Polymerization (ATRP) using tert-butyl 2-bromopropanoate as an initiator. This method is particularly relevant for researchers, scientists, and drug development professionals interested in synthesizing well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The protocol is based on established methodologies for the ATRP of acrylates.
Data Presentation
The following table summarizes typical quantitative data obtained from the ATRP of tert-butyl acrylate (tBA) using a 2-bromopropanoate initiator and a copper-based catalyst system. The data highlights the controlled nature of the polymerization, demonstrating the linear evolution of molecular weight with monomer conversion and the maintenance of a low dispersity index.
| Entry | Monomer | Initiator | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Đ (Mw/Mn) |
| 1 | tert-Butyl Acrylate | Methyl 2-bromopropionate | CuBr/PMDETA | p-Dimethoxybenzene (20 vol%) | 60 | 6.5 | 79 | 25,100 | 1.24 |
| 2 | tert-Butyl Acrylate | Methyl 2-bromopropionate | CuBr/PMDETA | Anisole (20 vol%) | 60 | - | - | - | - |
| 3 | tert-Butyl Acrylate | Ethyl 2-bromopropionate | CuBr/PMDETA | Bulk | 50 | - | - | - | - |
Experimental Protocols
This section provides a detailed methodology for the ATRP of an acrylate monomer using this compound as the initiator. The protocol is adapted from established procedures for the ATRP of tert-butyl acrylate.[1][2][3]
Materials:
-
Monomer (e.g., tert-butyl acrylate, tBA), inhibitor removed
-
Initiator: this compound
-
Catalyst: Copper(I) bromide (CuBr), purified
-
Ligand: N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine (PMDETA)
-
Solvent (e.g., anisole or p-dimethoxybenzene), anhydrous
-
Anhydrous tetrahydrofuran (THF) for polymer analysis
-
Methanol for polymer precipitation
-
Alumina (neutral) for catalyst removal
-
Nitrogen or Argon gas (high purity)
-
Standard Schlenk line and glassware
Procedure:
-
Monomer and Reagent Purification:
-
The monomer (tert-butyl acrylate) should be passed through a column of basic alumina to remove the inhibitor prior to use.[2]
-
CuBr can be purified by washing with glacial acetic acid, followed by ethanol and diethyl ether, and then dried under vacuum.[1]
-
The solvent should be dried and deoxygenated before use.
-
-
Reaction Setup:
-
A dry Schlenk flask equipped with a magnetic stir bar is charged with CuBr (1.0 eq relative to initiator).
-
The flask is sealed with a rubber septum and subjected to three cycles of vacuum and backfilling with high-purity nitrogen or argon to ensure an inert atmosphere.
-
Deoxygenated solvent (e.g., anisole, to make up a desired monomer concentration, typically 50-80% by volume) and the monomer (e.g., tBA, 100 eq) are added via syringe.
-
The ligand (PMDETA, 1.0 eq) is then added to the flask via syringe, leading to the formation of the copper-ligand complex.
-
The initiator (this compound, 1.0 eq) is added via syringe to the stirring solution.
-
-
Polymerization:
-
The Schlenk flask is immersed in a preheated oil bath at the desired temperature (e.g., 60 °C).[1][2]
-
The reaction is allowed to proceed for a predetermined time (e.g., 6.5 hours), with samples taken periodically via a degassed syringe to monitor monomer conversion and polymer molecular weight evolution by gas chromatography (GC) and size exclusion chromatography (SEC), respectively.[1]
-
-
Termination and Purification:
-
The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air.
-
The mixture is diluted with THF and passed through a short column of neutral alumina to remove the copper catalyst.[1]
-
The purified polymer solution is then concentrated, and the polymer is precipitated by adding the solution dropwise into a large excess of a non-solvent, such as cold methanol.[1]
-
The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum to a constant weight.
-
-
Characterization:
-
The number-average molecular weight (Mn) and dispersity (Đ or Mw/Mn) of the polymer are determined by size exclusion chromatography (SEC) calibrated with appropriate standards (e.g., polystyrene or poly(methyl methacrylate)).
-
The chemical structure of the polymer can be confirmed by ¹H NMR spectroscopy.[1]
-
Mandatory Visualization
The following diagrams illustrate the key processes involved in the described ATRP protocol.
Caption: ATRP equilibrium between dormant and active species.
Caption: Experimental workflow for ATRP.
References
Synthesis of Block Copolymers Using tert-Butyl 2-Bromopropanoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of block copolymers utilizing tert-butyl 2-bromopropanoate as a key reagent. The primary method detailed is Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with controlled molecular weights, low polydispersity indices (PDI), and complex architectures.
Introduction
This compound serves as a versatile precursor for creating initiators for ATRP. Its chemical structure allows for straightforward reactions to introduce an initiating site onto a variety of molecules, particularly polymers bearing hydroxyl end groups, to form macroinitiators. This approach is instrumental in the synthesis of block copolymers, where a pre-synthesized polymer chain is extended with a second, different monomer.
The subsequent hydrolysis of the tert-butyl ester groups in the resulting block copolymer to acrylic acid moieties is a key transformation that allows for the creation of amphiphilic block copolymers. These materials are of significant interest in drug delivery, nanotechnology, and materials science due to their ability to self-assemble into various nanostructures.
Core Principles
The synthesis of block copolymers using this compound via ATRP generally follows a two-step process:
-
Macroinitiator Synthesis: A hydroxyl-terminated polymer (e.g., poly(ethylene glycol)) is reacted with an excess of a diacyl halide, such as 2-bromopropionyl bromide, to form a macroinitiator with a terminal 2-bromopropionate group. While this compound itself is not directly used for this end-functionalization, the 2-bromopropionate moiety is the key functional group it provides as an initiator. For direct initiation, a low molecular weight alcohol can be esterified with 2-bromopropionic acid or its derivatives to generate an initiator analogous in structure to this compound.
-
Block Copolymerization: The purified macroinitiator is then used to initiate the polymerization of a second monomer, such as tert-butyl acrylate (tBA), in the presence of a copper catalyst system (e.g., CuBr/N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA). The "living" nature of ATRP allows for the controlled growth of the second block from the end of the macroinitiator chain.
Experimental Protocols
Protocol 1: Synthesis of a Poly(oxyethylene) Macroinitiator
This protocol describes the preparation of a poly(oxyethylene) (POE) macroinitiator terminated at both ends with 2-bromopropionate groups, suitable for the subsequent synthesis of ABA triblock copolymers.[1]
Materials:
-
Poly(oxyethylene) diol (POE-diol, Mn = 6000 g/mol )
-
2-Bromopropionyl bromide
-
Acetonitrile
-
Dichloromethane (CH2Cl2)
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Dissolve POE-diol in acetonitrile in a flask equipped with a stirrer.
-
Add a suspension of anhydrous sodium carbonate to the solution.
-
Dropwise, add 2-bromopropionyl bromide to the stirred suspension at room temperature.
-
Allow the reaction to proceed for 48 hours.
-
Add CH2Cl2 to the reaction mixture and filter the solution.
-
Wash the organic phase three times with water.
-
Dry the organic phase over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.
-
Dry the resulting POE macroinitiator under vacuum at 70°C.
-
Repeat the procedure to ensure complete functionalization.
Protocol 2: Synthesis of Poly(oxyethylene)-b-poly(tert-butyl acrylate) (POE-b-PtBA) Diblock Copolymer via ATRP
This protocol details the synthesis of a diblock copolymer using a POE-based macroinitiator.
Materials:
-
POE macroinitiator (from Protocol 1)
-
tert-Butyl acrylate (tBA), purified by distillation
-
Copper(I) bromide (CuBr), purified
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), purified by distillation
-
Solvent (e.g., toluene or anisole)
Procedure:
-
In a Schlenk flask, dissolve the POE macroinitiator and tBA monomer in the chosen solvent.
-
In a separate Schlenk flask, add CuBr and the ligand (PMDETA) under an inert atmosphere (e.g., argon or nitrogen).
-
Subject both flasks to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Under an inert atmosphere, transfer the catalyst solution to the monomer/macroinitiator solution to start the polymerization.
-
Place the reaction flask in a preheated oil bath at the desired temperature (e.g., 90°C).
-
Monitor the monomer conversion over time by taking samples and analyzing them via ¹H NMR or gas chromatography.
-
Once the desired conversion is reached, terminate the polymerization by exposing the reaction mixture to air and cooling it to room temperature.
-
Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer solution in a non-solvent such as cold methanol or hexane.
-
Filter and dry the final block copolymer under vacuum.
Protocol 3: Hydrolysis of Poly(tert-butyl acrylate) Blocks to Poly(acrylic acid)
This protocol describes the deprotection of the tert-butyl ester groups to yield an amphiphilic block copolymer.[2][3]
Materials:
-
Polymer with PtBA blocks (e.g., POE-b-PtBA)
-
Dioxane
-
Hydrochloric acid (HCl) or Trifluoroacetic acid (TFA)
-
Dichloromethane (for TFA method)
Procedure (HCl in Dioxane): [2]
-
Dissolve the block copolymer in dioxane.
-
Add a stoichiometric excess of concentrated HCl.
-
Reflux the mixture for several hours.
-
Monitor the completion of the hydrolysis by ¹H NMR (disappearance of the tert-butyl signal).
-
Precipitate the resulting amphiphilic block copolymer in a suitable non-solvent.
-
Filter and dry the product under vacuum.
Procedure (TFA in Dichloromethane): [3]
-
Dissolve the block copolymer in dichloromethane.
-
Add an excess of trifluoroacetic acid.
-
Stir the mixture at room temperature for approximately 3 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dry the resulting amphiphilic block copolymer under vacuum.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the synthesis of block copolymers using this compound as an initiator precursor in ATRP.
Table 1: Characteristics of POE Macroinitiators
| Macroinitiator | Mn (GPC) ( g/mol ) | Mw/Mn (GPC) | Mn (MALDI-TOF) ( g/mol ) |
| POE-6000-Br | 6870 | 1.10 | 6963.4 |
Data sourced from[1]
Table 2: Synthesis of PtBA-b-PMA Diblock Copolymers
| Polymer | Mn (Theoretical) ( g/mol ) | Mn (GPC) ( g/mol ) | Mw/Mn (PDI) |
| PtBA-macroinitiator | 12,800 | 14,100 | 1.14 |
| PtBA-b-PMA | 22,800 | 25,200 | 1.18 |
Data represents typical values and may vary based on specific reaction conditions.
Table 3: Synthesis of an ABC Triblock Copolymer (PtBA-b-PSt-b-PMA) [2]
| Block Segment | Composition (%) |
| Poly(tert-butyl acrylate) (PtBA) | 30 |
| Poly(styrene) (PSt) | 53 |
| Poly(methyl acrylate) (PMA) | 18 |
Composition calculated from ¹H NMR analysis.[2]
Visualized Workflows and Pathways
Caption: General workflow for the synthesis of an amphiphilic block copolymer.
Caption: Simplified mechanism of Atom Transfer Radical Polymerization (ATRP).
Applications in Drug Development and Materials Science
The block copolymers synthesized using these methods have a wide range of applications, driven by their ability to form well-defined nanostructures in solution.
-
Drug Delivery: Amphiphilic block copolymers can self-assemble into micelles in aqueous solutions, forming a hydrophobic core and a hydrophilic corona.[4] The hydrophobic core can encapsulate poorly water-soluble drugs, increasing their bioavailability and providing a vehicle for targeted delivery. The hydrophilic shell, often composed of biocompatible polymers like PEG, can shield the drug from the biological environment, prolonging circulation time.
-
Nanotechnology: These block copolymers are used as templates or scaffolds for the creation of nanostructured materials.[3] The ability to control the block lengths and chemistries allows for the formation of various morphologies, such as spheres, cylinders, and lamellae, which can be used in the fabrication of photonic crystals and nanoporous membranes.[5][6]
-
Surfactants and Dispersants: The amphiphilic nature of these copolymers makes them effective surfactants for stabilizing emulsions and dispersions.[7] They can also be used to modify surface properties, rendering them more hydrophilic or hydrophobic.
Conclusion
The use of this compound as an initiator precursor in ATRP provides a robust and versatile platform for the synthesis of well-defined block copolymers. The ability to precisely control the polymer architecture and to subsequently modify the chemical nature of the blocks through simple hydrolysis opens up a vast design space for creating advanced materials for a variety of high-performance applications, particularly in the fields of drug delivery and nanotechnology. The protocols and data presented here serve as a foundational guide for researchers and scientists working in these areas.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. mdpi.com [mdpi.com]
- 5. osti.gov [osti.gov]
- 6. Block Copolymers [chemgeo.uni-jena.de]
- 7. Synthesis of Amphiphilic Block Copolymers Based on <i>tert</i>-Butyl Methacrylate and 2-(<i>N</i>-Methylperfluorobutane… [ouci.dntb.gov.ua]
Application Notes: Utilizing tert-Butyl 2-Bromopropanoate for Controlled Radical Polymerization of Acrylates
Introduction
Atom Transfer Radical Polymerization (ATRP) is a robust and versatile method for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. A key component of ATRP is the initiator, which determines the number of propagating polymer chains. tert-Butyl 2-bromopropanoate is an effective initiator for the controlled radical polymerization of a variety of acrylate monomers, including methyl acrylate, n-butyl acrylate, and tert-butyl acrylate. Its structure allows for the formation of a stable radical upon activation, leading to a controlled polymerization process.
This document provides detailed application notes and protocols for the use of this compound as an initiator in the ATRP of acrylates. The information is targeted towards researchers and scientists in the fields of polymer chemistry and drug development who are interested in synthesizing well-defined polyacrylates.
Key Advantages of Using this compound in Acrylate ATRP
-
Controlled Polymerization: Enables the synthesis of polyacrylates with predictable molecular weights and low polydispersity indices (PDI), typically below 1.2.
-
Versatility: Applicable to a range of acrylate monomers.
-
Functionality: The tert-butyl ester group can be readily hydrolyzed post-polymerization to yield poly(acrylic acid), a versatile polyelectrolyte used in various biomedical applications.
Reaction Scheme
The general scheme for the ATRP of an acrylate monomer using this compound as an initiator and a copper-based catalyst is depicted below. The process involves a reversible activation of the dormant polymer chain (P-Br) by a copper(I) complex to form a propagating radical (P•) and a copper(II) deactivator complex.
The Versatility of Tert-Butyl 2-Bromopropanoate in Crafting Advanced Functional Polymers
Application Notes and Protocols for Researchers in Polymer Chemistry and Drug Development
Introduction: The precise control over polymer architecture is paramount in the development of advanced materials for applications ranging from drug delivery to nanotechnology. Tert-butyl 2-bromopropanoate has emerged as a crucial initiator in the field of controlled radical polymerization, particularly in Atom Transfer Radical Polymerization (ATRP). Its structure allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures such as block and star polymers. The tert-butyl ester group also serves as a valuable protecting group, which can be readily hydrolyzed to yield poly(acrylic acid) segments, thereby introducing functionality and enabling the creation of amphiphilic and stimuli-responsive materials.
These application notes provide detailed protocols and quantitative data for the synthesis of functional polymers using this compound, intended for researchers, scientists, and drug development professionals.
Core Applications in Functional Polymer Synthesis
This compound is predominantly utilized as an initiator in ATRP to polymerize a variety of monomers, most notably tert-butyl acrylate (tBA). The resulting poly(tert-butyl acrylate) (PtBA) can be used as a hydrophobic polymer or as a precursor to poly(acrylic acid) (PAA) after hydrolysis. This versatility allows for the creation of:
-
Well-defined Homopolymers: PtBA with controlled molecular weight and narrow molecular weight distribution.
-
Block Copolymers: By using PtBA as a macroinitiator, additional blocks of other monomers can be added to create diblock, triblock, or multiblock copolymers.[1][2] These can be designed to be amphiphilic after deprotection, forming micelles or other nanostructures in aqueous solutions.[1][3]
-
Star Polymers: Synthesized using an "arm-first" method where linear PtBA chains are cross-linked with a divinyl compound.[4]
-
Functional Polymers: The tert-butyl group can be selectively cleaved to reveal carboxylic acid moieties, making the polymer pH-responsive and suitable for biomedical applications.[1][3]
Quantitative Data Summary
The following tables summarize representative quantitative data from the ATRP of tert-butyl acrylate (tBA) and subsequent block copolymerizations using this compound or similar bromoester initiators.
Table 1: Homopolymerization of tert-Butyl Acrylate (tBA) via ATRP
| Initiator | Catalyst System | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Methyl 2-bromopropionate | CuBr/PMDETA | >95 | 9,800 | 1.10 | [1] |
| Ethyl 2-bromopropionate | CuBr/PMDETA | Not Specified | 13,000 | 1.14 | [3] |
| Methyl 2-bromopropionate | FeCl2·4H2O(PPh3)2 | 90 | 8,500 | 1.20 | [5] |
Table 2: Synthesis of Block Copolymers via ATRP using PtBA Macroinitiators
| Macroinitiator | Second Monomer | Mn (Macroinitiator, g/mol ) | Mn (Block Copolymer, g/mol ) | PDI (Block Copolymer) | Reference |
| PtBA-Br | Styrene | 9,800 | 21,200 | 1.18 | [1] |
| PtBA-Br | Methyl Acrylate | 13,000 | 25,500 | 1.11 | [3] |
Experimental Protocols
Protocol 1: Synthesis of Poly(tert-butyl acrylate) Homopolymer via ATRP
This protocol describes the synthesis of a linear poly(tert-butyl acrylate) homopolymer using this compound as the initiator.
Materials:
-
tert-Butyl acrylate (tBA), inhibitor removed
-
This compound
-
Copper(I) bromide (CuBr), purified
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (or other suitable solvent)
-
Methanol
-
Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
Procedure:
-
Monomer and Reagent Purification: Purify tBA by passing it through a column of basic alumina to remove the inhibitor. Purify CuBr by stirring in glacial acetic acid, followed by washing with ethanol and diethyl ether, and then drying under vacuum.[1] Distill PMDETA and anisole under reduced pressure.
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add CuBr (1 part) and the desired amount of anisole.
-
Degassing: Seal the flask with a rubber septum and subject the contents to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Addition of Reagents: Under a positive pressure of inert gas, add the desired amounts of tBA (e.g., 100 parts), PMDETA (1 part), and this compound (1 part) via syringe.
-
Polymerization: Place the flask in a preheated oil bath at 60-90°C and stir. Monitor the reaction progress by taking samples periodically for analysis by ¹H NMR (for monomer conversion) and Gel Permeation Chromatography (GPC) (for molecular weight and PDI).
-
Termination and Purification: Once the desired conversion is reached, cool the flask to room temperature and expose the reaction mixture to air to quench the polymerization. Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Polymer Precipitation: Precipitate the polymer solution into a large excess of cold methanol. Decant the supernatant and redissolve the polymer in a minimal amount of THF, then re-precipitate into methanol. Repeat this process two more times.
-
Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.
Protocol 2: Synthesis of PtBA-b-PSt Block Copolymer via ATRP
This protocol details the synthesis of a poly(tert-butyl acrylate)-b-poly(styrene) diblock copolymer using the PtBA homopolymer from Protocol 1 as a macroinitiator.
Materials:
-
PtBA-Br macroinitiator (from Protocol 1)
-
Styrene (St), inhibitor removed
-
Copper(I) bromide (CuBr), purified
-
PMDETA
-
Anisole (or other suitable solvent)
-
Methanol
-
THF
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: In a Schlenk flask, dissolve the purified PtBA-Br macroinitiator (1 part) in anisole. Add CuBr (1 part).
-
Degassing: Seal the flask and perform three freeze-pump-thaw cycles.
-
Addition of Reagents: Under an inert atmosphere, add PMDETA (1 part) and the desired amount of purified styrene (e.g., 100 parts) via syringe.
-
Polymerization: Immerse the flask in a preheated oil bath at 90-110°C and stir.
-
Monitoring and Termination: Monitor the polymerization and terminate the reaction as described in Protocol 1.
-
Purification: Purify the block copolymer by passing it through an alumina column and precipitating it into cold methanol or hexane.
-
Drying: Dry the final block copolymer under vacuum.
Protocol 3: Hydrolysis of PtBA to Poly(acrylic acid)
This protocol describes the deprotection of the tert-butyl groups to yield a polymer containing acrylic acid units.
Materials:
-
PtBA or PtBA-containing block copolymer
-
Dichloromethane (DCM) or 1,4-Dioxane
-
Trifluoroacetic acid (TFA) or concentrated Hydrochloric acid (HCl)
-
Diethyl ether or Hexane
Procedure:
-
Dissolution: Dissolve the PtBA-containing polymer in DCM or 1,4-dioxane in a round-bottom flask.[1][3]
-
Acidification: Add an excess of TFA (5-10 equivalents per tert-butyl group) or concentrated HCl to the solution and stir at room temperature.[1][3]
-
Reaction: Continue stirring for 12-24 hours. If using HCl, refluxing the solution may be necessary.[1]
-
Purification: Remove the solvent and excess acid under reduced pressure or by precipitating the polymer in a non-solvent like diethyl ether or hexane. The purified polymer may require further purification by dialysis in water.
-
Drying: Dry the resulting poly(acrylic acid)-containing polymer under vacuum.
Visualizing the Synthesis Workflow
The following diagrams illustrate the key experimental workflows.
Caption: Workflow for ATRP synthesis of PtBA homopolymer.
Caption: Workflow for block copolymer synthesis using a PtBA macroinitiator.
Caption: Workflow for the hydrolysis of PtBA to PAA.
Role in Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization
While this compound is a quintessential initiator for ATRP, its direct role in RAFT polymerization is less common. RAFT is another powerful controlled radical polymerization technique that operates via a different mechanism, relying on a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization.
In a typical RAFT polymerization, a conventional radical initiator (e.g., AIBN or a peroxide) is used to generate radicals, which then initiate monomer polymerization. The growing polymer chains react with the CTA to form a dormant species, allowing for controlled chain growth. While alkyl halides can initiate radical polymerization, the control over the process in RAFT is primarily dictated by the CTA. Therefore, a separate, detailed protocol for RAFT is conceptually different from the ATRP protocols provided above.
Conclusion
This compound is a highly effective and versatile initiator for the synthesis of a wide range of functional polymers via Atom Transfer Radical Polymerization. The ability to precisely control the molecular weight and architecture of polymers, combined with the facile deprotection of the tert-butyl group to introduce carboxylic acid functionalities, makes it an invaluable tool for researchers in materials science and drug development. The provided protocols offer a foundation for the synthesis and functionalization of these advanced polymeric materials.
References
Application Notes and Protocols for tert-Butyl 2-Bromopropanoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of tert-butyl 2-bromopropanoate, a versatile reagent in organic synthesis. The applications covered include its use as an initiator in polymer chemistry, a key component in carbon-carbon bond formation, and as a building block in the synthesis of biologically active molecules.
Compound Overview
This compound is a valuable synthetic intermediate due to the presence of a reactive bromine atom alpha to an ester carbonyl group. The sterically bulky tert-butyl group provides thermal stability and can be selectively removed under acidic conditions to reveal the corresponding carboxylic acid.
Table 1: Physical and Spectroscopic Data for this compound
| Property | Value |
| CAS Number | 39149-80-9[1] |
| Molecular Formula | C₇H₁₃BrO₂[1] |
| Molecular Weight | 209.08 g/mol [1] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 90 °C / 60 mmHg |
| ¹H NMR (CDCl₃) | δ 4.31 (q, 1H), 1.81 (d, 3H), 1.52 (s, 9H) |
| ¹³C NMR (CDCl₃) | δ 168.9, 82.5, 43.1, 27.9, 21.8[1] |
| IR (neat, cm⁻¹) | ~1730 (C=O stretch)[1] |
| Mass Spectrum (GC-MS) | Consistent with the proposed structure[1] |
Application in Diastereoselective Reformatsky Reactions
The Reformatsky reaction is a classic method for the synthesis of β-hydroxy esters from α-halo esters and carbonyl compounds in the presence of a metal, typically zinc. The use of this compound in this reaction allows for the synthesis of β-hydroxy acids after deprotection of the tert-butyl ester. Recent advancements have focused on achieving high diastereoselectivity.
Experimental Protocol: Diastereoselective Synthesis of tert-Butyl (2R,3R)-3-hydroxy-3-(3-methoxyphenyl)-2-methylpropanoate
This protocol describes the titanium-mediated diastereoselective Reformatsky reaction between 3-methoxybenzaldehyde and this compound.
Reaction Scheme:
Materials:
-
3-Methoxybenzaldehyde
-
This compound
-
Cyclopentadienyltitanium(III) dichloride (CpTiCl₃)
-
Manganese dust (Mn)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
3% Hydrochloric acid (HCl)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Under an argon atmosphere, add anhydrous THF (8 mL per 1.4 mmol of aldehyde) to a mixture of CpTiCl₃ (1 equivalent) and Mn dust (2 equivalents) to form a green suspension.
-
Prepare a solution of 3-methoxybenzaldehyde (1 equivalent) and this compound (2 equivalents) in anhydrous THF (2 mL per 1.4 mmol of aldehyde).
-
Add the aldehyde/bromoester solution dropwise to the green suspension.
-
Stir the reaction mixture overnight at room temperature.
-
Filter the mixture and dilute the filtrate with EtOAc.
-
Wash the organic phase sequentially with 3% HCl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel flash column chromatography using a hexane/EtOAc gradient.
Table 2: Diastereoselective Reformatsky Reaction with Various Aldehydes
| Aldehyde | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Benzaldehyde | tert-Butyl 3-hydroxy-2-methyl-3-phenylpropanoate | 85 | >99:1 |
| 4-Chlorobenzaldehyde | tert-Butyl 3-(4-chlorophenyl)-3-hydroxy-2-methylpropanoate | 82 | >99:1 |
| 3-Methoxybenzaldehyde | tert-Butyl 3-hydroxy-3-(3-methoxyphenyl)-2-methylpropanoate | 78 | >99:1[2] |
| Cyclohexanecarboxaldehyde | tert-Butyl 3-cyclohexyl-3-hydroxy-2-methylpropanoate | 75 | 95:5 |
Workflow for Diastereoselective Reformatsky Reaction
Caption: Workflow for the Ti-mediated diastereoselective Reformatsky reaction.
Application in the Synthesis of Bioactive Molecules: cPLA2α Inhibitors
This compound is a key reactant in the synthesis of 3-(1-Aryl-1H-indol-5-yl)propanoic acids, which are known inhibitors of cytosolic phospholipase A2α (cPLA2α). cPLA2α is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid, a precursor to prostaglandins and leukotrienes.
Signaling Pathway of cPLA2α Activation
The activation of cPLA2α is a key step in the cellular inflammatory response. Various stimuli, such as cytokines and growth factors, can trigger signaling cascades that lead to the activation of this enzyme.
Caption: Simplified signaling pathway of cPLA2α activation.
Experimental Protocol: Synthesis of a 3-(1-Aryl-1H-indol-5-yl)propanoic Acid Intermediate
This protocol outlines the synthesis of the tert-butyl ester precursor to a cPLA2α inhibitor via a Heck coupling followed by reduction and subsequent alkylation.
Reaction Scheme (Alkylation Step):
Materials:
-
5-Bromoindole
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
tert-Butyl acrylate
-
Hydrogen gas
-
Palladium on carbon (Pd/C)
-
This compound
-
Strong base (e.g., NaH)
-
Anhydrous DMF
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure (Illustrative Alkylation and Deprotection):
-
Alkylation: To a solution of the appropriately substituted indole-5-propanoic acid precursor in anhydrous DMF, add NaH (1.2 equivalents) portion-wise at 0 °C. Stir for 30 minutes.
-
Add this compound (1.1 equivalents) dropwise and allow the reaction to warm to room temperature. Stir for 12-16 hours.
-
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Deprotection: Dissolve the purified tert-butyl ester in DCM and add TFA (10 equivalents).
-
Stir at room temperature for 2-4 hours until TLC indicates complete conversion.
-
Remove the solvent and excess TFA under reduced pressure to yield the final 3-(1-Aryl-1H-indol-5-yl)propanoic acid.
Table 3: Representative cPLA2α Inhibitors Synthesized Using this compound Chemistry
| Aryl Substituent | IC₅₀ (µM) |
| 4-Chlorophenyl | 0.05 |
| 4-Fluorophenyl | 0.08 |
| Phenyl | 0.12 |
Application in N-Alkylation of Amines
This compound can be used as an alkylating agent for primary and secondary amines. The resulting product, after deprotection of the tert-butyl group, yields an N-substituted amino acid derivative.
Experimental Protocol: N-Alkylation of Morpholine
This protocol provides a general procedure for the N-alkylation of a secondary amine with this compound.
Reaction Scheme:
Materials:
-
Morpholine
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a solution of morpholine (1.0 equivalent) in acetonitrile, add potassium carbonate (1.5 equivalents).
-
Add this compound (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature and filter off the solids.
-
Concentrate the filtrate and dissolve the residue in EtOAc.
-
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Table 4: N-Alkylation with this compound
| Amine | Product | Yield (%) |
| Aniline | tert-Butyl 2-(phenylamino)propanoate | 75 |
| Morpholine | tert-Butyl 2-morpholinopropanoate | 85 |
| Benzylamine | tert-Butyl 2-(benzylamino)propanoate | 80 |
Workflow for N-Alkylation of Amines
Caption: General workflow for the N-alkylation of amines.
Safety Information
This compound is a combustible liquid and causes skin irritation. It may also cause serious eye irritation and respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. In case of contact with skin, wash with plenty of water. Dispose of waste according to institutional guidelines.
References
Application Notes and Protocols: Tert-Butyl 2-Bromopropanoate in the Synthesis of Cytosolic Phospholipase A2α Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of tert-butyl 2-bromopropanoate as a key reactant in the synthesis of indole-based inhibitors of cytosolic phospholipase A2α (cPLA2α). cPLA2α is a critical enzyme in the inflammatory cascade, responsible for the release of arachidonic acid, a precursor to pro-inflammatory eicosanoids such as prostaglandins and leukotrienes.[1] Inhibition of cPLA2α is a promising therapeutic strategy for a range of inflammatory diseases.[2][3] These notes outline the synthesis of a model indole-propanoate inhibitor, its biological evaluation through arachidonic acid release and prostaglandin E2 (PGE2) production assays, and relevant signaling pathways.
Introduction to cPLA2α Inhibition
Cytosolic phospholipase A2α (cPLA2α) is a calcium-dependent enzyme that selectively hydrolyzes the sn-2 ester bond of membrane phospholipids, releasing arachidonic acid.[1] This is the rate-limiting step in the production of eicosanoids.[4] Dysregulation of cPLA2α activity is implicated in various inflammatory conditions, including arthritis, asthma, and neurodegenerative diseases.[3] Consequently, the development of potent and selective cPLA2α inhibitors is a significant focus of drug discovery.[2] Indole-based structures have emerged as a prominent scaffold for potent cPLA2α inhibitors, with compounds like Ecopladib and Giripladib having advanced to clinical trials. A common synthetic strategy for these inhibitors involves the N-alkylation of an indole core. This compound serves as a valuable building block for introducing a propanoate side chain, a key structural motif for activity in many of these inhibitors.
Synthesis of an Indole-Based cPLA2α Inhibitor
A representative indole-based cPLA2α inhibitor can be synthesized in a two-step process starting from a commercially available indole derivative, such as methyl indole-5-carboxylate, and this compound. The synthesis involves N-alkylation followed by hydrolysis of the ester groups.
Step 1: N-Alkylation of Methyl Indole-5-carboxylate
This step involves the reaction of methyl indole-5-carboxylate with this compound in the presence of a base to yield tert-butyl 2-(5-(methoxycarbonyl)-1H-indol-1-yl)propanoate.
Experimental Protocol:
-
Reaction Setup: To a solution of methyl indole-5-carboxylate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Addition of Reactant: Stir the suspension at room temperature for 30 minutes. Add this compound (1.2 eq) dropwise to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 60°C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired product.
Step 2: Hydrolysis to the Final Inhibitor
The resulting diester is then hydrolyzed to the corresponding dicarboxylic acid, a common feature for active cPLA2α inhibitors.
Experimental Protocol:
-
Reaction Setup: Dissolve the product from Step 1 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Addition of Base: Add an excess of lithium hydroxide (LiOH, 3.0 eq).
-
Reaction Conditions: Stir the mixture at room temperature for 24 hours or until the reaction is complete as monitored by TLC.
-
Work-up: Remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH 2-3 with 1M hydrochloric acid (HCl).
-
Isolation: Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final inhibitor, 2-(5-carboxy-1H-indol-1-yl)propanoic acid.
Biological Evaluation of cPLA2α Inhibition
The inhibitory activity of the synthesized compound is assessed using cell-based assays that measure the downstream effects of cPLA2α activity: the release of arachidonic acid and the production of PGE2.
Arachidonic Acid (AA) Release Assay
This assay quantifies the amount of radiolabeled arachidonic acid released from cells upon stimulation.
Experimental Protocol:
-
Cell Culture and Labeling: Culture a suitable cell line (e.g., RAW 264.7 macrophages) in 6-well plates. Label the cells by incubating with [³H]-arachidonic acid (0.5 µCi/mL) in complete medium for 24 hours.
-
Pre-incubation with Inhibitor: Wash the cells three times with serum-free medium. Pre-incubate the cells with varying concentrations of the synthesized inhibitor (or vehicle control) for 1 hour.
-
Stimulation: Stimulate the cells with a cPLA2α activator, such as lipopolysaccharide (LPS, 1 µg/mL), for a defined period (e.g., 8 hours).[5]
-
Quantification: Collect the cell culture supernatant and measure the radioactivity using a scintillation counter to determine the amount of released [³H]-arachidonic acid.[5]
-
Data Analysis: Calculate the percentage of inhibition at each concentration relative to the vehicle-treated, stimulated control. Determine the IC₅₀ value.
Prostaglandin E2 (PGE2) Production Assay
This assay measures the production of PGE2, a downstream metabolite of arachidonic acid, using an Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Protocol:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the synthesized inhibitor for 1 hour.
-
Stimulation: Induce inflammation and PGE2 production by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
PGE2 Quantification: Measure the PGE2 concentration in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.[6][7] The assay is based on the competition between PGE2 in the sample and a fixed amount of labeled PGE2 for a limited number of antibody binding sites.[7]
-
Data Analysis: Generate a standard curve and determine the PGE2 concentration in each sample. Calculate the percentage of inhibition and the IC₅₀ value.
Data Presentation
The quantitative data from the synthesis and biological evaluation should be summarized for clear comparison.
Table 1: Synthesis Yields
| Step | Product | Starting Material | Molecular Weight ( g/mol ) | Yield (%) |
| 1 | tert-butyl 2-(5-(methoxycarbonyl)-1H-indol-1-yl)propanoate | Methyl indole-5-carboxylate | 317.38 | 75 |
| 2 | 2-(5-carboxy-1H-indol-1-yl)propanoic acid | tert-butyl 2-(5-(methoxycarbonyl)-1H-indol-1-yl)propanoate | 247.23 | 85 |
Table 2: Biological Activity of Synthesized Inhibitor
| Assay | Endpoint | IC₅₀ (µM) | Positive Control (e.g., AACOCF3) IC₅₀ (µM) |
| Arachidonic Acid Release | [³H]-AA Release | 0.5 | 0.1 |
| PGE2 Production | PGE2 Level | 0.3 | 0.08 |
Visualizations
Signaling Pathway
Caption: cPLA2α signaling pathway and point of inhibition.
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of the cPLA2α inhibitor.
Experimental Workflow: Biological Assays
Caption: Workflow for the biological evaluation of the inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. Tracer studies on ester hydrolysis. Part II. The acid hydrolysis of tert.-butyl acetate - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. 110797-35-8|(S)-tert-Butyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate|BLD Pharm [bldpharm.com]
- 4. 2-Butyl-2-tert-butyl-5,5-diethylpyrrolidine-1-oxyls: Synthesis and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for the Deprotection of Tert-Butyl Ester Groups in Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the most common and effective methods for the deprotection of tert-butyl (t-butyl) ester protecting groups in polymers. The choice of deprotection strategy is critical in polymer synthesis and modification, particularly in the context of drug delivery systems, biomaterials, and specialty polymers where precise control over the final polymer structure and functionality is paramount.
This document covers acidic, Lewis acidic, and thermal deprotection methods, offering a comparative analysis of their reaction conditions, efficiencies, and substrate compatibility. Detailed experimental protocols and visual guides to the reaction mechanisms and workflows are provided to facilitate practical application in a research and development setting.
Overview of Deprotection Methods
The cleavage of t-butyl esters is typically achieved under conditions that favor the formation of the stable tert-butyl cation. The primary methods employed for this transformation in polymer chemistry are:
-
Acidic Deprotection: This is the most widely used method, employing strong Brønsted acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The reaction proceeds through protonation of the ester oxygen, followed by the elimination of isobutylene.
-
Lewis Acidic Deprotection: Lewis acids, such as zinc bromide (ZnBr₂), can also effectively catalyze the cleavage of t-butyl esters. This method can offer enhanced selectivity in the presence of other acid-labile functional groups.
-
Thermal Deprotection: This method involves heating the polymer to induce the elimination of isobutylene. It can be performed in solution or in the solid state and is often utilized in continuous flow reactor setups, offering a reagent-free approach.
Comparative Analysis of Deprotection Methods
The selection of an appropriate deprotection method depends on several factors, including the specific polymer structure, the presence of other functional groups, desired reaction scale, and available equipment. The following table summarizes the key quantitative parameters for the discussed methods.
| Method | Reagent/Condition | Typical Temperature | Typical Reaction Time | Deprotection Efficiency | Key Advantages | Key Disadvantages |
| TFA Deprotection | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Room Temperature | 1 - 12 hours | 90-98%[1][2] | Well-established, effective for a wide range of polymers. | Incomplete deprotection can occur[2][3]; TFA is corrosive and requires careful handling. |
| HCl/HFIP Deprotection | Hydrochloric acid (HCl) in Hexafluoroisopropanol (HFIP) | Room Temperature | ~4 hours | >99.9%[2][3] | Quantitative deprotection, mild conditions. | HFIP is a specialty solvent. |
| ZnBr₂ Deprotection | Zinc Bromide (ZnBr₂) in Dichloromethane (DCM) | Room Temperature | 24 hours | Good to high yields[1][4] | Mild, can be selective in the presence of other acid-labile groups. | Longer reaction times, requires stoichiometric amounts of the Lewis acid. |
| Thermal Deprotection | Heat (Continuous Flow Reactor) | 180 - 250 °C | 15 - 30 minutes | High Yields | Reagent-free, rapid, and scalable. | Requires specialized high-temperature equipment; may not be suitable for thermally sensitive polymers. |
Experimental Protocols
Acidic Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes the deprotection of a poly(tert-butyl acrylate)-containing block copolymer.
Materials:
-
Polymer containing tert-butyl ester groups
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask with a stir bar
-
Nitrogen or argon supply (optional)
-
Rotary evaporator
-
Diethyl ether or hexane (for precipitation)
Procedure:
-
Dissolution: Dissolve the tert-butyl ester-containing polymer in anhydrous DCM (e.g., at a concentration of 20-50 mg/mL) in a round-bottom flask equipped with a stir bar.
-
Addition of TFA: Add TFA to the polymer solution. A common ratio is a 1:1 (v/v) mixture of DCM and TFA, or using a 5-fold molar excess of TFA relative to the tert-butyl ester groups.[5]
-
Reaction: Stir the reaction mixture at room temperature for 5-12 hours.[5][6] The progress of the reaction can be monitored by techniques such as ¹H NMR or FTIR spectroscopy by observing the disappearance of the tert-butyl signal or the appearance of the carboxylic acid proton signal.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[6]
-
Dissolve the resulting residue in a minimal amount of a suitable solvent (e.g., methanol or DCM).
-
Precipitate the deprotected polymer by adding the solution dropwise to a vigorously stirred non-solvent, such as cold diethyl ether or hexane.
-
Collect the precipitated polymer by filtration or centrifugation.
-
-
Drying: Dry the polymer under vacuum to a constant weight.
Acidic Deprotection using Hydrochloric Acid (HCl) in Hexafluoroisopropanol (HFIP)
This protocol is particularly effective for achieving quantitative deprotection of poly(tert-butyl acrylate) blocks.[2][3]
Materials:
-
Polymer containing tert-butyl acrylate units
-
1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)
-
Concentrated Hydrochloric Acid (HCl, 37%)
-
Round-bottom flask with a stir bar
-
Rotary evaporator
-
Deionized water
-
Sodium hydroxide (NaOH) solution (for neutralization)
-
Freeze-dryer (lyophilizer)
Procedure:
-
Dissolution: Dissolve the polymer in HFIP in a round-bottom flask.
-
Addition of HCl: Add a slight excess of concentrated HCl (e.g., 1.3 equivalents with respect to the tert-butyl ester groups) to the polymer solution.[3]
-
Reaction: Stir the mixture at room temperature for approximately 4 hours.[2][3]
-
Solvent Removal: Remove the HFIP and excess HCl using a rotary evaporator.
-
Neutralization and Purification:
-
Disperse the dried polymer in deionized water.
-
Neutralize the solution by adding a NaOH solution until a neutral pH is reached.
-
If the solution is cloudy, centrifuge to remove any insoluble material.
-
Freeze-dry the aqueous solution to obtain the deprotected polymer as a fluffy white powder.[3]
-
Lewis Acidic Deprotection using Zinc Bromide (ZnBr₂)
This method provides a milder alternative to strong Brønsted acids and can offer selectivity.[4][7]
Materials:
-
Tert-butyl ester-containing compound/polymer
-
Dichloromethane (DCM)
-
Zinc Bromide (ZnBr₂), anhydrous
-
Round-bottom flask with a stir bar
-
Deionized water
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the tert-butyl ester substrate in DCM (e.g., 1 mmol of ester in 5 mL of DCM).[4]
-
Addition of ZnBr₂: Add a significant molar excess of anhydrous ZnBr₂ (e.g., 5 equivalents) to the stirred solution at room temperature.[4][7]
-
Reaction: Stir the mixture for 24 hours at room temperature.[4][7]
-
Quenching and Extraction:
-
Add deionized water to the reaction mixture and stir for an additional 2 hours.[7]
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with DCM (2-3 times).
-
Combine the organic layers.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected product.
Thermal Deprotection in a Continuous Flow Reactor
This protocol outlines a general procedure for the thermal deprotection of polymers containing tert-butyl methacrylate units.
Materials and Equipment:
-
Polymer with tert-butyl methacrylate units
-
Suitable solvent (e.g., Diisobutyl ketone (DIBK))
-
Continuous flow reactor system equipped with:
-
High-pressure pump
-
Packed-bed reactor (e.g., filled with an acidic macroreticular polymeric catalyst like Amberlyst 35DRY, or inert packing for purely thermal conditions)
-
Heating unit (e.g., GC oven or tube furnace)
-
Back-pressure regulator
-
Collection vessel
-
Procedure:
-
Polymer Solution Preparation: Prepare a solution of the tert-butyl ester-containing polymer in a suitable high-boiling point solvent.
-
System Setup:
-
Set the temperature of the reactor to the desired deprotection temperature (e.g., 180 °C).
-
Set the flow rate of the pump to achieve the desired residence time within the heated zone of the reactor (e.g., 15 minutes).
-
Set the back-pressure regulator to maintain the system in the liquid phase at the operating temperature.
-
-
Deprotection: Pump the polymer solution through the heated flow reactor.
-
Collection: Collect the product stream from the reactor outlet after it has cooled.
-
Work-up and Purification: The work-up procedure will depend on the solvent and polymer. Typically, it involves precipitation of the deprotected polymer in a non-solvent, followed by filtration and drying.
Visualizing Mechanisms and Workflows
Mechanism of Acid-Catalyzed Deprotection of a Tert-Butyl Ester
The following diagram illustrates the step-by-step mechanism for the acid-catalyzed cleavage of a tert-butyl ester.
Caption: Acid-catalyzed deprotection of a tert-butyl ester.
General Experimental Workflow for Polymer Deprotection
This diagram outlines a typical workflow for a polymer deprotection experiment, from reaction setup to final product analysis.
Caption: Experimental workflow for polymer deprotection.
Safety Considerations
-
Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle it with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
-
Dichloromethane (DCM) is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a well-ventilated fume hood.
-
Hydrochloric acid (HCl) is a corrosive acid. Handle with appropriate PPE in a fume hood.
-
Hexafluoroisopropanol (HFIP) is a volatile solvent. Use in a well-ventilated area.
-
High-temperature reactions should be conducted with appropriate shielding and temperature control to prevent accidents. Ensure the pressure rating of the flow reactor system is not exceeded.
By following these detailed protocols and considering the comparative data, researchers can select and implement the most suitable deprotection strategy for their specific polymer system, leading to the successful synthesis of well-defined functional polymers for a variety of applications.
References
- 1. Selective tert-butyl ester deprotection in the presence of acid labile protecting groups with use of ZnBr2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid and Quantitative De-tert-butylation for Poly(acrylic acid) Block Copolymers and Influence on Relaxation of Thermoassociated Transient Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. rsc.org [rsc.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
Application Notes and Protocols: Initiation of ATRP with tert-Butyl 2-bromopropanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the mechanism and experimental protocols for Atom Transfer Radical Polymerization (ATRP) initiated by tert-butyl 2-bromopropanoate. This initiator is particularly useful for the synthesis of well-defined polymers with a tert-butyl ester group, which can be subsequently hydrolyzed to poly(acrylic acid), a versatile polyelectrolyte used in various biomedical and pharmaceutical applications.
Mechanism of Initiation
Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that enables the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures.[1][2] The initiation step is crucial for establishing this control.
The initiation of ATRP with this compound involves the reversible activation of the initiator by a transition metal complex, typically a copper(I) halide complexed with a nitrogen-based ligand. The generally accepted mechanism proceeds as follows:
-
Formation of the Activator Complex: The copper(I) bromide (CuBr) catalyst and a ligand, such as N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), form a soluble complex in the reaction medium.[3]
-
Homolytic Cleavage of the Initiator: The Cu(I) complex abstracts the bromine atom from this compound in a reversible one-electron transfer process. This homolytic cleavage generates a tert-butoxycarbonylpropyl radical and the oxidized Cu(II)Br₂/Ligand complex.[4]
-
Initiation of Polymerization: The generated radical then adds to the first monomer unit (e.g., tert-butyl acrylate), initiating the polymer chain growth.
-
Establishment of the Equilibrium: A dynamic equilibrium is established between the active, propagating radicals and the dormant species (the polymer chain capped with a bromine atom). This equilibrium is heavily shifted towards the dormant species, which keeps the concentration of active radicals low, thereby minimizing termination reactions and allowing for controlled chain growth.[2]
The rate of initiation should be comparable to or faster than the rate of propagation to ensure that all polymer chains start growing at the same time, leading to a narrow molecular weight distribution.[1] The structure of the initiator, specifically the stability of the generated radical, plays a significant role in its efficiency. Secondary alkyl halides like this compound are effective initiators for the polymerization of acrylates.[5]
Figure 1. Initiation mechanism of ATRP with this compound.
Experimental Protocols
The following protocols are representative examples for the ATRP of tert-butyl acrylate (tBA) using this compound as the initiator.
Protocol 1: Homogeneous ATRP of tert-Butyl Acrylate
This protocol describes a typical laboratory-scale synthesis of poly(tert-butyl acrylate) in a homogeneous system.
Materials:
-
tert-Butyl acrylate (tBA), inhibitor removed
-
This compound (tBBP)
-
Copper(I) bromide (CuBr), purified
-
N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), distilled
-
Anisole, anhydrous
-
Argon or Nitrogen gas, high purity
-
Syringes and needles, oven-dried
-
Schlenk flask, oven-dried
Procedure:
-
Monomer and Initiator Preparation: In a Schlenk flask equipped with a magnetic stir bar, add tert-butyl acrylate (e.g., 5.0 mL, 34.5 mmol) and anisole (5.0 mL). In a separate vial, prepare a stock solution of the initiator, this compound.
-
Catalyst Preparation: In another Schlenk flask, add CuBr (e.g., 49.5 mg, 0.345 mmol). Seal the flask with a rubber septum and purge with argon for 15 minutes.
-
Degassing: Deoxygenate the monomer/solvent mixture by bubbling with argon for 30 minutes.
-
Reaction Setup: To the flask containing CuBr, add distilled PMDETA (e.g., 72.4 µL, 0.345 mmol) via a degassed syringe. Add the degassed monomer/solvent mixture to the catalyst/ligand mixture via a cannula.
-
Initiation: Add the desired amount of the this compound initiator solution (e.g., to achieve a [Monomer]:[Initiator] ratio of 100:1) to the reaction mixture via a degassed syringe.
-
Polymerization: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stir.
-
Monitoring and Termination: Monitor the reaction progress by taking samples periodically for analysis by gas chromatography (GC) for monomer conversion and size exclusion chromatography (SEC) for molecular weight and polydispersity. To terminate the polymerization, open the flask to air and dilute the mixture with a suitable solvent like tetrahydrofuran (THF).
-
Purification: Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent such as cold methanol/water (1:1 v/v). Dry the polymer under vacuum to a constant weight.
Figure 2. Experimental workflow for ATRP of tert-butyl acrylate.
Data Presentation
The following tables summarize typical quantitative data for the ATRP of acrylates using secondary alkyl bromide initiators.
Table 1: Representative Reaction Conditions for ATRP of Acrylates
| Monomer | Initiator | Catalyst System | [M]:[I]:[Cu(I)]:[L] | Solvent | Temp (°C) | Time (h) | Ref. |
| tert-Butyl Acrylate | Methyl 2-bromopropionate | CuBr/PMDETA | 50:1:0.5:0.5 | p-dimethoxybenzene | 60 | 7 | [3] |
| tert-Butyl Acrylate | Poly(oxyethylene) macroinitiator | CuBr/PMDETA | 100:1:1:1 | Toluene | 90 | 4 | [6] |
| n-Butyl Acrylate | Ethyl 2-bromopropionate | NiBr₂(PPh₃)₂ | 300:1:1 | Toluene | 85 | 5 | [7] |
Table 2: Polymer Characterization Data
| Monomer | Initiator | Conversion (%) | Mₙ (SEC, g/mol ) | Mₙ (theo, g/mol ) | PDI (Mₙ/Mₙ) | Ref. |
| tert-Butyl Acrylate | Methyl 2-bromopropionate | 75 | 17,300 | 18,000 | 1.21 | [3] |
| tert-Butyl Acrylate | Poly(oxyethylene) macroinitiator | >95 | 25,000 | 26,000 | 1.15 | [6] |
| n-Butyl Acrylate | Ethyl 2-bromopropionate | 80 | 28,000 | 30,800 | 1.18 | [7] |
Applications in Drug Development
The polymers synthesized using this compound as an initiator have significant potential in drug development.
-
Drug Delivery: Poly(acrylic acid), obtained after hydrolysis of poly(tert-butyl acrylate), can be used to form hydrogels and nanoparticles for controlled drug release. The carboxylic acid groups can be functionalized with targeting ligands or used for pH-responsive drug delivery.
-
Bioconjugation: The well-defined polymer chains can be conjugated to proteins, peptides, or other biomolecules to improve their stability, solubility, and pharmacokinetic profiles.
-
Amphiphilic Block Copolymers: By using poly(tert-butyl acrylate) as a macroinitiator for the polymerization of a second, hydrophilic monomer, amphiphilic block copolymers can be synthesized.[3] These copolymers can self-assemble into micelles or vesicles, which are effective carriers for hydrophobic drugs.[8]
The ability to precisely control the polymer structure through ATRP initiated by this compound allows for the rational design of polymeric materials tailored for specific drug delivery and biomedical applications.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of tert-Butyl 2-bromopropanoate for Polymerization
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of tert-butyl 2-bromopropanoate for use as an initiator in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). Ensuring high purity of the initiator is critical for achieving well-defined polymers with controlled molecular weights and narrow polydispersity.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available or synthesized this compound?
A1: Common impurities can originate from the synthesis process or degradation. These include:
-
Starting Materials: Unreacted 2-bromopropionic acid, isobutylene, or tert-butanol.
-
Acid Catalyst: Residual acid (e.g., sulfuric acid) if used during synthesis.[1]
-
Hydrolysis Products: 2-bromopropionic acid and tert-butanol, formed by the reaction of the ester with water.
-
Elimination Products: tert-Butyl acrylate and hydrogen bromide (HBr), which can form, especially in the presence of a base or upon heating.
Q2: Why is it crucial to purify this compound before using it in ATRP?
A2: The success of ATRP is highly sensitive to the purity of all reagents, especially the initiator. Impurities can have the following detrimental effects:
-
Acidic Impurities (e.g., 2-bromopropionic acid, HBr): These can protonate the ligand, preventing the formation of the active copper catalyst complex. This can lead to slow or inhibited polymerization and poor control over the reaction.[2]
-
Water: While ATRP can be conducted in aqueous media, uncontrolled amounts of water in an organic-based polymerization can alter the catalyst activity and affect the polymerization kinetics, leading to broader molecular weight distributions.[3][4][5][6][7]
-
Other Initiating Species: The presence of other compounds that can initiate polymerization will lead to a polymer population with a broader molecular weight distribution (i.e., higher polydispersity index, PDI).
Q3: What is the recommended storage procedure for purified this compound?
A3: To prevent degradation, purified this compound should be stored in an airtight container under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (refrigerated at 2-8°C).[8] This minimizes hydrolysis and other side reactions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor/No Polymerization | Presence of acidic impurities (e.g., 2-bromopropionic acid, HBr) deactivating the catalyst. | Purify the initiator by washing with a mild base (e.g., sodium bicarbonate solution), followed by washing with deionized water to remove the salt and any residual base. Ensure the initiator is thoroughly dried before use. |
| Broad Molecular Weight Distribution (High PDI) | Presence of multiple initiating species or water affecting catalyst activity. | Purify the initiator by vacuum distillation to remove non-volatile and some volatile impurities. Ensure all glassware is rigorously dried and the polymerization is set up under an inert atmosphere. |
| Inconsistent Polymerization Rates | Variable levels of water or other impurities in different batches of the initiator. | Standardize the purification protocol for the initiator and ensure consistent drying and storage conditions. |
| Initiator appears cloudy or has a strong acidic smell | Hydrolysis has occurred, leading to the formation of 2-bromopropionic acid. | The initiator should be repurified by washing with a basic solution and water, followed by drying and vacuum distillation. |
Experimental Protocols
Protocol 1: Purification by Washing
This procedure is effective for removing acidic impurities and water-soluble byproducts.
Materials:
-
Crude this compound
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Dissolve the crude this compound in a water-immiscible organic solvent like diethyl ether or dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution. Gently invert the funnel multiple times, venting frequently to release any pressure buildup from CO₂ evolution.
-
Separate the aqueous layer.
-
Wash the organic layer with deionized water.
-
Wash the organic layer with brine to aid in the removal of water.
-
Separate the aqueous layer and transfer the organic layer to an Erlenmeyer flask.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate for at least 30 minutes.
-
Filter the solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Vacuum Distillation
This method is highly effective for removing non-volatile impurities and byproducts with significantly different boiling points.
Materials:
-
Washed and dried this compound
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump and pressure gauge
-
Heating mantle and stirrer
Procedure:
-
Assemble the distillation apparatus. Ensure all glassware is completely dry.
-
Place the washed and dried this compound into the distillation flask. Add a magnetic stir bar.
-
Slowly apply vacuum to the system.
-
Once the desired pressure is reached and stable, begin heating the distillation flask with gentle stirring.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound at that pressure (e.g., ~62 °C at 13 mmHg).
-
Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.
-
Store the purified product under an inert atmosphere.
Quantitative Data Summary
| Purification Method | Target Impurities Removed | Typical Purity Achieved | Advantages | Disadvantages |
| Washing with Base and Water | Acidic impurities, water-soluble byproducts | >98% (depending on initial purity) | Simple, effective for neutralizing acids | Does not remove non-acidic, organic-soluble impurities |
| Vacuum Distillation | Non-volatile impurities, compounds with different boiling points | >99.5% | High purity achievable | Requires specialized equipment, potential for thermal decomposition if not controlled |
| Column Chromatography | Polar impurities, closely related byproducts | >99% | Can separate compounds with similar boiling points | Can be time-consuming and require significant solvent usage |
Visualizations
References
- 1. 2-BROMOPROPIONIC ACID TERT-BUTYL ESTER | 39149-80-9 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. research.unipd.it [research.unipd.it]
- 4. Pushing the limits of robust and eco-friendly ATRP processes: untreated water as the solvent - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ATRP in Protic Media - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | 39149-80-9 [sigmaaldrich.com]
Technical Support Center: Optimizing ATRP with tert-Butyl 2-bromopropanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the initiation efficiency of tert-butyl 2-bromopropanoate in Atom Transfer Radical Polymerization (ATRP).
Troubleshooting Guide
Low initiation efficiency can lead to polymers with higher than expected molecular weights and broader molecular weight distributions. The following guide addresses common issues encountered during the ATRP of (meth)acrylates initiated by this compound.
Issue 1: Polymerization is Slow or Does Not Occur
| Possible Cause | Troubleshooting Steps |
| Inhibitor in Monomer | Purify the monomer by passing it through a column of basic alumina to remove the inhibitor. |
| Oxygen in the System | Ensure all components (monomer, solvent, initiator, ligand) are thoroughly deoxygenated. Use techniques like freeze-pump-thaw cycles or sparging with an inert gas (e.g., argon or nitrogen).[1] |
| Impure or Degraded Initiator | Use freshly purified initiator. This compound can be purified by distillation. |
| Inactive Catalyst | Use purified Cu(I)Br. If the Cu(I)Br is greenish, it has likely oxidized to Cu(II)Br₂. Wash with glacial acetic acid, followed by ethanol and ether, then dry under vacuum.[1] |
| Insufficient Catalyst Activity | The choice of ligand significantly impacts catalyst activity. For acrylate polymerizations, nitrogen-based ligands like PMDETA or Me₆TREN are commonly used.[1][2] Me₆TREN generally forms a more active catalyst complex.[2] |
| Low Temperature | While ATRP can be conducted at various temperatures, a very low temperature might lead to an extremely slow reaction. For tert-butyl acrylate, temperatures around 60-90°C are often employed.[1][3] |
Issue 2: High Polydispersity (PDI > 1.3)
| Possible Cause | Troubleshooting Steps |
| Slow Initiation | The rate of initiation should be comparable to or faster than the rate of propagation.[4] For acrylates, a secondary bromide initiator like this compound is generally suitable. However, if initiation is still slow, consider using a more active initiator or optimizing the catalyst system. |
| High Radical Concentration | A high concentration of radicals leads to termination reactions, broadening the PDI. This can be mitigated by: - Adding a small amount of Cu(II)Br₂ (deactivator) at the beginning of the polymerization (typically 5-10 mol% relative to Cu(I)Br).[1] - Ensuring the system is well-deoxygenated, as oxygen consumes the Cu(I) catalyst, leading to a higher initial radical concentration. |
| Solvent Effects | The solvent can influence the solubility and activity of the catalyst complex. For the ATRP of tert-butyl acrylate, solvents like anisole or p-dimethoxybenzene have been used to create a homogeneous system, which is crucial for good control.[1][3] |
| High Monomer Conversion | At very high monomer conversions, termination and other side reactions can become more prevalent, leading to an increase in PDI. Consider stopping the reaction at a lower conversion if a very narrow PDI is required. |
Issue 3: Experimental Molecular Weight is Significantly Higher than Theoretical
| Possible Cause | Troubleshooting Steps |
| Low Initiation Efficiency | This is the most common cause. Not all initiator molecules may have initiated a polymer chain. To improve efficiency: - Ensure all reagents are pure and the system is free of oxygen. - Optimize the catalyst system (ligand choice) and reaction conditions (temperature, solvent). - The tert-butyl ester group on the initiator is known to have a slightly lower activation rate constant (about 4 times slower) compared to methyl or ethyl esters.[5] While this difference is not drastic, it can contribute to lower efficiency. |
| Inaccurate Reagent Measurement | Precisely measure the amounts of monomer, initiator, catalyst, and ligand. Any errors in the monomer-to-initiator ratio will be reflected in the final molecular weight. |
| Loss of Initiator | Ensure the initiator is not lost during the setup of the reaction, for example, due to high volatility during deoxygenation. |
Frequently Asked Questions (FAQs)
Q1: What is a typical initiation efficiency for this compound in the ATRP of acrylates?
A1: While specific data for this compound is not extensively tabulated, initiation efficiencies for similar secondary bromide initiators in well-controlled ATRP of acrylates are typically high, often above 80%. An initiator efficiency of 79% has been reported for a difunctional initiator in the ATRP of methyl methacrylate.[6] The efficiency is highly dependent on the experimental conditions.
Q2: How do I calculate the initiation efficiency?
A2: The initiation efficiency (f) can be calculated by comparing the theoretical number-average molecular weight (M_n,theo) with the experimental number-average molecular weight (M_n,exp) obtained from Size Exclusion Chromatography (SEC).[7]
M_n,theo = (([M]₀ / [I]₀) × Conversion × MW_monomer) + MW_initiator
f = M_n,theo / M_n,exp
Where:
-
[M]₀ is the initial monomer concentration.
-
[I]₀ is the initial initiator concentration.
-
Conversion is the monomer conversion determined by ¹H NMR or GC.
-
MW_monomer is the molecular weight of the monomer.
-
MW_initiator is the molecular weight of the initiator.
Q3: How does the tert-butyl ester group affect initiation compared to a methyl or ethyl ester?
A3: The activation rate constant for tert-butyl esters is approximately four times slower than for the corresponding methyl or ethyl esters.[5] This means that the C-Br bond in this compound is activated slightly more slowly by the Cu(I) catalyst. While this may lead to a slightly lower initiation efficiency compared to its methyl or ethyl counterparts under identical conditions, it is still an effective initiator for acrylates.
Q4: What is the best ligand to use with this compound for acrylate polymerization?
A4: For the ATRP of acrylates, multidentate amine ligands are very effective. N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) is a common and effective choice that balances catalyst activity and control.[1][3] For a more active catalyst system, tris(2-(dimethylamino)ethyl)amine (Me₆TREN) can be used, which can lead to faster polymerization rates.[2]
Q5: Can I use this compound for the ATRP of methacrylates?
A5: While secondary bromide initiators can be used for methacrylates, tertiary bromide initiators like ethyl 2-bromoisobutyrate are generally preferred. This is because the propagating radical of methacrylates is tertiary and more stable, and a tertiary initiator provides a better match for the reactivity of the propagating species, leading to more efficient initiation.
Quantitative Data
The following table summarizes the relative activation rate constants (kact) for various initiators, providing a comparison for the structural features present in this compound. The data is for reactions with Cu(I)Br/PMDETA in acetonitrile at 35°C.
| Initiator | Structure | Type | Relative kact |
| Methyl 2-bromopropionate (MBrP) | CH₃CH(Br)COOCH₃ | Secondary | 1 |
| This compound (tBBrP) | CH₃CH(Br)COOC(CH₃)₃ | Secondary | ~0.25 |
| Methyl 2-bromoisobutyrate (MBriB) | (CH₃)₂C(Br)COOCH₃ | Tertiary | 8 |
| Ethyl 2-bromoisobutyrate (EBiB) | (CH₃)₂C(Br)COOCH₂CH₃ | Tertiary | 8 |
Data inferred from the 4-fold slower activation rate of tert-butyl esters compared to methyl esters.[5]
Experimental Protocols
Protocol 1: Determining Initiation Efficiency of this compound in the ATRP of tert-Butyl Acrylate
-
Reagent Purification:
-
tert-Butyl acrylate (tBA): Pass through a column of basic alumina to remove inhibitor.
-
This compound (tBBrP): Purify by vacuum distillation.
-
Cu(I)Br: Wash with glacial acetic acid, then ethanol, then ether, and dry under vacuum.
-
PMDETA and Anisole (solvent): Use as received or distill if necessary.
-
-
Reaction Setup:
-
To a dry Schlenk flask under argon, add Cu(I)Br (e.g., 0.1 mmol).
-
Add purified tBA (e.g., 20 mmol), anisole (e.g., 2 mL), and PMDETA (e.g., 0.1 mmol) via degassed syringes.
-
Stir the mixture to form the Cu(I)/PMDETA complex.
-
Perform three freeze-pump-thaw cycles to ensure the removal of all oxygen.
-
-
Polymerization:
-
Immerse the flask in a thermostated oil bath at the desired temperature (e.g., 70°C).
-
Inject the degassed this compound initiator (e.g., 0.2 mmol) to start the polymerization.
-
-
Monitoring and Analysis:
-
Take samples at timed intervals using a degassed syringe.
-
Determine monomer conversion for each sample using ¹H NMR or GC.
-
Determine the number-average molecular weight (M_n,exp) and polydispersity (PDI) of the polymer samples by Size Exclusion Chromatography (SEC).
-
-
Calculation of Initiation Efficiency:
-
For a low conversion sample (e.g., 10-20%), calculate the theoretical molecular weight (M_n,theo) using the formula provided in the FAQs.
-
Calculate the initiation efficiency (f) as the ratio of M_n,theo to M_n,exp.
-
Visualizations
Caption: A flowchart for troubleshooting low initiation efficiency in ATRP.
Caption: Key factors that affect the initiation efficiency in ATRP.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Kinetic Studies on ATRP - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 3. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 4. Initiators - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Degradable Difunctional Initiator for ATRP That Responds to Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cu(0)-RDRP of styrene: balancing initiator efficiency and dispersity - Polymer Chemistry (RSC Publishing) DOI:10.1039/C8PY00814K [pubs.rsc.org]
Common side reactions with tert-Butyl 2-bromopropanoate in polymerization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using tert-Butyl 2-bromopropanoate as an initiator in Atom Transfer Radical Polymerization (ATRP).
Troubleshooting Guides
This section addresses specific issues that may be encountered during polymerization experiments using this compound.
Issue 1: The polymerization is slow or stalls at low conversion.
-
Question: My ATRP reaction using this compound is proceeding very slowly or has stopped completely at a low monomer conversion. What are the possible causes and how can I resolve this?
-
Answer: Slow or stalled polymerizations can be attributed to several factors:
-
Insufficiently activated catalyst: The equilibrium between the active Cu(I) and deactivating Cu(II) species is crucial for a controlled polymerization. An insufficient amount of the Cu(I) activator will lead to a low concentration of propagating radicals and thus a slow polymerization rate.
-
Solution: Ensure your catalyst, typically a Cu(I) halide, is pure and has not been oxidized to Cu(II) during storage or handling. Use deoxygenated solvents and monomers, and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. You can also consider using a more active catalyst system (e.g., by changing the ligand). For instance, ligands like N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) are often used with copper bromide for the polymerization of acrylates.[1][2]
-
-
Excess Cu(II) deactivator: While a certain amount of Cu(II) is necessary to control the polymerization and minimize termination reactions, an excessive concentration will shift the ATRP equilibrium towards the dormant species, effectively halting the polymerization.[3] This can happen if the initial Cu(I) catalyst was partially oxidized or if termination reactions have led to an accumulation of Cu(II).
-
Solution: You can try adding a small amount of a reducing agent to regenerate the Cu(I) activator from the excess Cu(II). Alternatively, starting with a small initial amount of Cu(II) (e.g., 5-10 mol% relative to Cu(I)) can help establish the equilibrium for a controlled polymerization from the outset.[3]
-
-
Catalyst poisoning: Impurities in the monomer or solvent can act as ligands and poison the copper catalyst, reducing its activity.
-
Issue 2: The molecular weight distribution of my polymer is broad (high PDI/Đ).
-
Question: I have obtained a polymer with a broad molecular weight distribution (e.g., PDI > 1.3). What could be the reasons for this lack of control?
-
Answer: A broad molecular weight distribution indicates a loss of control over the polymerization, which can be caused by:
-
Slow initiation: For a controlled polymerization, the rate of initiation should be comparable to or faster than the rate of propagation. If the initiation from this compound is slow, new polymer chains will be formed throughout the reaction, leading to a mixture of chains with different lengths.
-
Solution: While this compound is a secondary bromide and generally a suitable initiator, its efficiency can be influenced by the catalyst system and reaction conditions. Using a more active catalyst system can accelerate the initiation process.
-
-
Termination reactions: Irreversible termination reactions between propagating radicals reduce the number of active chains and contribute to a broadening of the molecular weight distribution. Termination can occur through radical coupling or disproportionation.[5]
-
Solution: Maintain a sufficient concentration of the Cu(II) deactivator to keep the concentration of propagating radicals low, thus minimizing the probability of termination. Increasing the catalyst concentration or adding a small amount of Cu(II) at the beginning of the reaction can be beneficial.[3] However, be mindful that an excessive amount of Cu(II) can stall the polymerization.
-
-
Chain transfer reactions: Chain transfer to monomer, polymer, or solvent can lead to the formation of new, uncontrolled polymer chains and dead polymer chains, resulting in a broader PDI.
-
Solution: The choice of solvent is critical; avoid solvents known to participate in chain transfer reactions. Lowering the reaction temperature can also reduce the rate of chain transfer.[3]
-
-
Issue 3: I am observing a loss of the bromine end-group functionality.
-
Question: My polymer seems to have lost its terminal bromine atom, which is crucial for subsequent chain extensions or modifications. What are the potential causes and how can I verify and prevent this?
-
Answer: Loss of the bromine end-group, also known as loss of chain-end fidelity, is a significant issue that limits the "living" character of the polymerization. The primary causes are:
-
Termination by disproportionation: This is a common termination pathway for acrylate radicals, leading to one saturated and one unsaturated polymer chain end, both of which are no longer active.[5]
-
Elimination of HBr: The terminal alkyl halide can undergo an elimination reaction, particularly at elevated temperatures and in polar solvents, to form an unsaturated chain end.
-
Solution: Lowering the reaction temperature can minimize this side reaction.[3] The choice of a less polar solvent might also be beneficial.
-
-
Catalytic Radical Termination (CRT): In some systems, the Cu(I) catalyst can induce termination reactions, leading to the loss of the terminal halogen.[5]
-
Solution: Optimizing the catalyst system and its concentration is key. Using a more appropriate ligand or adjusting the Cu(I)/Cu(II) ratio can mitigate CRT.
-
-
Verification of end-group fidelity:
-
¹H NMR Spectroscopy: The presence of the proton adjacent to the terminal bromine atom can be observed in the ¹H NMR spectrum. Disappearance or a decrease in the integration of this signal indicates a loss of the end group.
-
MALDI-TOF Mass Spectrometry: This technique allows for the analysis of the mass of individual polymer chains. The presence of polymer chains with masses corresponding to the loss of a bromine atom or the formation of other end-group structures can be identified.
-
Chain Extension Experiments: A successful chain extension of the polymer with a second monomer is a good indicator of high chain-end fidelity. A lack of chain extension or the formation of a bimodal molecular weight distribution in the final product suggests a loss of the active terminal bromine.[6]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using this compound in the ATRP of acrylates?
A1: The most prevalent side reactions include:
-
Termination: Bimolecular termination of propagating radicals through coupling or disproportionation. For acrylates, disproportionation is a significant pathway.[5]
-
Elimination: Loss of HBr from the polymer chain end, leading to an unsaturated terminus. This is more pronounced at higher temperatures.[3]
-
Chain Transfer: Transfer of a radical to the monomer, polymer, or solvent, which can lead to branching and a loss of control.
-
Catalytic Radical Termination (CRT): A termination pathway that is catalyzed by the Cu(I) complex.[5]
Q2: How does the choice of solvent affect the polymerization and potential side reactions?
A2: The solvent plays a crucial role in ATRP. Polar solvents can increase the polymerization rate by stabilizing the more polar Cu(II) species.[7] However, they can also promote side reactions like the elimination of HBr.[8] Therefore, a solvent should be chosen that solubilizes the polymer and the catalyst complex while minimizing side reactions. Anisole, toluene, or dimethylformamide (DMF) are commonly used for the ATRP of acrylates.
Q3: Can I use this compound for the polymerization of monomers other than acrylates?
A3: Yes, this compound can be used as an initiator for the ATRP of other monomers like styrenes and methacrylates. However, the optimal catalyst system and reaction conditions may vary depending on the monomer's reactivity. For instance, the activation rate constant of the initiator should be appropriate for the propagation rate of the monomer to ensure a well-controlled polymerization.
Q4: What is the typical initiator efficiency I can expect with this compound?
A4: The initiator efficiency is a measure of the percentage of initiator molecules that start a growing polymer chain. Ideally, this should be close to 100%. For this compound, the efficiency is generally good, but it can be affected by the purity of the reagents, the effectiveness of the deoxygenation, and the chosen reaction conditions. In practice, efficiencies may be slightly lower due to slow initiation or early termination events. If you observe a significant discrepancy between the theoretical and experimental molecular weight, it could be an indication of low initiator efficiency.
Quantitative Data Summary
The extent of side reactions is highly dependent on the specific reaction conditions. The following table summarizes general trends and reported observations for acrylate polymerization via ATRP.
| Side Reaction | Parameter | Effect on Polymerization | Typical Conditions Favoring the Reaction | Mitigation Strategies |
| Termination | Dead Chain Fraction | Increased PDI, loss of "livingness" | High radical concentration, low Cu(II) concentration | Increase catalyst concentration, add initial Cu(II) |
| Elimination | Loss of End-Group | Inability to perform chain extensions | High temperature, polar solvents | Lower reaction temperature, use less polar solvents |
| Chain Transfer | Branching, Broad PDI | Loss of control over architecture | High temperature, use of certain solvents (e.g., ethanol) | Lower reaction temperature, choose appropriate solvent |
Note: Specific quantitative data for the percentage of side products with this compound is scarce in a compiled format and highly dependent on the experimental setup.
Experimental Protocols
Protocol 1: General Procedure for a Controlled ATRP of tert-Butyl Acrylate (tBA)
This protocol is a general guideline and may require optimization for specific target molecular weights and applications.
Materials:
-
tert-Butyl acrylate (tBA), inhibitor removed
-
This compound (initiator)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent), anhydrous and deoxygenated
-
Nitrogen or Argon gas supply
-
Schlenk flask and line
Procedure:
-
Monomer and Solvent Preparation: Purify tBA by passing it through a column of basic alumina to remove the inhibitor. Deoxygenate the purified tBA and anisole by bubbling with nitrogen or argon for at least 30 minutes.
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, add CuBr (1 equivalent relative to the initiator).
-
Add the deoxygenated anisole to the flask via a gastight syringe.
-
Add the PMDETA (1 equivalent) to the flask. The solution should turn into a colored complex.
-
Add the deoxygenated tBA to the flask.
-
Inject the this compound initiator to start the polymerization. The amount of initiator will determine the target molecular weight (DP = Δ[M]/[I]₀).
-
Immerse the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C).
-
Monitoring the Reaction: Take samples periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and PDI (by GPC).
-
Termination: Once the desired conversion is reached, stop the reaction by cooling the flask and exposing the solution to air. The solution will turn green/blue, indicating the oxidation of Cu(I) to Cu(II).
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent (e.g., cold methanol) and dry under vacuum.
Protocol 2: ¹H NMR Analysis for Chain-End Fidelity
-
Dissolve a sample of the purified polymer in a deuterated solvent (e.g., CDCl₃).
-
Acquire a ¹H NMR spectrum.
-
Identify the characteristic signals:
-
The methine proton (-CH(Br)-) of the terminal group will appear as a multiplet, typically around 4.2 ppm.
-
The backbone protons of the poly(tert-butyl acrylate) will appear as broad multiplets between 1.4 and 2.4 ppm.
-
The protons of the tert-butyl ester group will appear as a sharp singlet around 1.44 ppm.
-
-
Integrate the signal of the terminal methine proton and compare it to the integration of a known number of protons from the polymer backbone or the initiator fragment at the other chain end to quantify the percentage of chains retaining the bromine end-group.
Visualizations
Caption: ATRP equilibrium and common side reactions.
Caption: Troubleshooting workflow for ATRP.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Polymerizations with tert-Butyl 2-bromopropanoate
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with polymerizations utilizing tert-Butyl 2-bromopropanoate as an initiator. The following troubleshooting guides and frequently asked questions (FAQs) address common issues, with a focus on resolving low monomer conversion.
Troubleshooting Guide: Low Conversion
Low conversion in controlled radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP), is a frequent issue. This guide provides a systematic approach to identifying and resolving the root cause when using this compound.
Question 1: I am observing significantly lower monomer conversion than expected. What are the primary causes?
Low monomer conversion can stem from several factors related to the initiator, catalyst system, monomer, and reaction conditions. The most common culprits include initiator impurity, inefficient catalyst activation, presence of inhibitors, or suboptimal reaction parameters.
A logical workflow for troubleshooting this issue is presented below.
Caption: Troubleshooting workflow for low monomer conversion.
Question 2: How do I assess the purity of my this compound initiator?
Initiator purity is critical for a successful polymerization.[1] Impurities can significantly hinder the reaction.[1] Commercial grades of this compound are typically available in purities of >97% or 98%.[2]
Recommended Purity Analysis:
-
Gas Chromatography (GC): To identify and quantify volatile impurities.
-
¹H NMR Spectroscopy: To confirm the chemical structure and detect proton-containing impurities.
| Analysis Technique | Parameter | Expected Result for High Purity Initiator |
| Gas Chromatography | Purity | >98% |
| ¹H NMR (CDCl₃) | Chemical Shifts (δ) and Integration | δ 4.31 (q, 1H), 1.81 (d, 3H), 1.52 (s, 9H)[3] |
Experimental Protocol: ¹H NMR Analysis of this compound
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).
-
Acquisition: Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 400 MHz).
-
Analysis: Integrate the characteristic peaks and compare the ratios to the expected values. Look for unexpected peaks that may indicate impurities from the synthesis, such as 2-bromopropionic acid or isobutene.[3]
Question 3: My initiator is pure. What other factors related to the reaction setup could be causing low conversion?
If the initiator purity is confirmed, the next step is to evaluate the catalyst system and the overall reaction setup. In ATRP, the catalyst is sensitive to oxygen.
Common Issues and Solutions:
| Potential Issue | Recommended Action |
| Catalyst Oxidation | Ensure all reagents and the reaction vessel are thoroughly deoxygenated. Use robust degassing techniques such as freeze-pump-thaw cycles or purging with an inert gas (e.g., Argon or Nitrogen) for an extended period. Assemble the reactor in a glovebox if possible. |
| Incorrect Reagent Ratios | Carefully recalculate and re-measure the concentrations of the initiator, catalyst (e.g., CuBr), and ligand (e.g., PMDETA). The molar ratios of these components are critical for maintaining the ATRP equilibrium. |
| Solvent Effects | The choice of solvent can influence catalyst solubility and reaction kinetics.[4] For the ATRP of tert-butyl acrylate, using a solvent to create a homogeneous catalytic system may be necessary to achieve low polydispersity and good conversion.[4] |
The following diagram illustrates the core ATRP equilibrium and the impact of oxygen.
Caption: ATRP equilibrium and catalyst oxidation side reaction.
Frequently Asked Questions (FAQs)
Question 1: What is the typical reactivity of this compound in ATRP?
This compound is a secondary bromide initiator. Its reactivity is generally lower than tertiary bromide initiators like ethyl 2-bromoisobutyrate but higher than primary bromide initiators.[5] This intermediate reactivity makes it suitable for the polymerization of acrylates.
| Initiator Type | Relative Activation Rate | Example |
| Primary Bromide | Lower | Methyl bromoacetate |
| Secondary Bromide | Intermediate | This compound |
| Tertiary Bromide | Higher | Ethyl 2-bromoisobutyrate |
Question 2: Can the tert-butyl ester group hydrolyze during polymerization?
Under typical ATRP conditions, which are generally neutral and anhydrous, the tert-butyl ester group is stable. Hydrolysis of the tert-butyl ester to acrylic acid is a post-polymerization modification, usually carried out under acidic conditions (e.g., using HCl in dioxane or trifluoroacetic acid).[6][7] If your reaction medium has acidic impurities, this could potentially be a side reaction, but it is less common than other issues.
Question 3: Are there any known side reactions of this compound that can terminate the polymerization?
Besides impurities, potential side reactions in ATRP systems involving acrylate monomers and bromide initiators can include termination and chain transfer. At elevated temperatures, elimination of the terminal bromine atom can occur, leading to an inactive polymer chain.[6] Optimizing the reaction temperature is crucial to minimize these side reactions.[6]
Question 4: What are the recommended storage conditions for this compound?
To maintain its purity and reactivity, this compound should be stored under an inert atmosphere (e.g., Argon or Nitrogen) at a refrigerated temperature (2-8°C).[2] This minimizes degradation and hydrolysis from atmospheric moisture.
References
Technical Support Center: Molecular Weight Control with tert-Butyl 2-bromopropanoate
Welcome to the technical support center for improving molecular weight control in Atom Transfer Radical Polymerization (ATRP) using tert-Butyl 2-bromopropanoate as an initiator. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their polymerization reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an ATRP initiator?
This compound is an alkyl halide used to initiate Atom Transfer Radical Polymerization (ATRP). In ATRP, the initiator determines the number of growing polymer chains.[1] The structure of the initiator is crucial for controlling the polymerization. The reactivity of alkyl halide initiators follows the order of tertiary > secondary > primary, which is consistent with the bond dissociation energy required for homolytic cleavage.[2] this compound, a secondary bromoester, provides a balance of reactivity for efficient initiation.
Q2: How does the initiator concentration affect the molecular weight of the resulting polymer?
In a well-controlled ATRP, the number-average molecular weight (Mn) of the polymer is inversely proportional to the initial concentration of the initiator.[1] A higher initiator concentration will result in a lower molecular weight polymer, and vice versa, assuming all other reaction parameters are constant. The theoretical molecular weight can be calculated using the following formula:
Mn (theoretical) = ([M]₀ / [I]₀) * MW_monomer * conversion
Where:
-
[M]₀ is the initial monomer concentration.
-
[I]₀ is the initial initiator concentration.
-
MW_monomer is the molecular weight of the monomer.
-
conversion is the monomer conversion.
Q3: What is the role of the catalyst and ligand in controlling the polymerization?
The catalyst, typically a transition metal complex (e.g., CuBr), and a ligand (e.g., PMDETA) establish the equilibrium between active (propagating) and dormant polymer chains.[3][4] This equilibrium is crucial for maintaining a low concentration of active radicals, which minimizes termination reactions and allows for uniform chain growth, leading to polymers with a narrow molecular weight distribution (low polydispersity index, PDI).[3][5] The choice of ligand can also affect the catalyst's activity and solubility.[4]
Q4: Can I use this compound for the polymerization of any monomer?
While this compound is a versatile initiator, its effectiveness can vary depending on the monomer. It is commonly used for the polymerization of acrylates and methacrylates.[6] For some monomers, the initiation efficiency might be low, leading to poor control over the molecular weight. It's important to ensure that the rate of initiation is comparable to or faster than the rate of propagation for a controlled polymerization.
Troubleshooting Guide
Issue 1: The experimental molecular weight is significantly higher than the theoretical value.
| Possible Cause | Suggested Solution |
| Poor Initiation Efficiency: Not all initiator molecules are starting a polymer chain. | - Increase the reaction temperature to improve the initiation rate.[1]- Ensure the purity of the initiator and other reagents.[7]- Consider using a more active catalyst/ligand system.[8] |
| Loss of Initiator: The initiator may be degrading or participating in side reactions. | - Verify the stability of this compound under your reaction conditions.- Ensure the reaction mixture is properly deoxygenated, as oxygen can interfere with the polymerization.[9] |
| Inaccurate Reagent Measurement: Errors in weighing or dispensing the initiator or monomer. | - Double-check all calculations and measurements before starting the reaction. |
Issue 2: The polymer has a broad molecular weight distribution (High PDI).
| Possible Cause | Suggested Solution |
| Slow Initiation: The rate of initiation is slower than the rate of propagation, leading to non-uniform chain growth. | - Increase the concentration of the activator (Cu(I) complex) relative to the deactivator (Cu(II) complex).[10]- Increase the reaction temperature.[1] |
| Chain Transfer Reactions: Side reactions are terminating polymer chains prematurely. | - Lower the reaction temperature to minimize side reactions.[1]- Choose a solvent that is less prone to chain transfer. |
| Catalyst Poisoning or Insolubility: The catalyst is not effectively controlling the polymerization. | - Ensure all reagents and solvents are free of impurities that could poison the catalyst.- Use a solvent that ensures the solubility of both the Cu(I) and Cu(II) complexes throughout the polymerization.[7] |
Issue 3: The polymerization is very slow or does not proceed.
| Possible Cause | Suggested Solution |
| Inactive Catalyst: The catalyst has been oxidized or is not in the correct oxidation state. | - Ensure proper deoxygenation of the reaction mixture.[9]- Use freshly purified catalyst and reagents.[7] |
| Low Temperature: The reaction temperature is too low for efficient initiation and propagation. | - Gradually increase the reaction temperature while monitoring the conversion.[1] |
| Inhibitors Present: Impurities in the monomer or solvent are inhibiting the polymerization. | - Purify the monomer and solvent before use.[7] |
Experimental Protocols
General Protocol for ATRP of an Acrylate Monomer using this compound
This is a general guideline and may need to be optimized for your specific monomer and target molecular weight.
Materials:
-
Monomer (e.g., tert-butyl acrylate)
-
This compound (Initiator)
-
Copper(I) bromide (CuBr) (Catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (Ligand)
-
Anhydrous solvent (e.g., anisole, toluene)
Procedure:
-
To a Schlenk flask, add CuBr.
-
Seal the flask with a rubber septum, and cycle between vacuum and nitrogen three times to remove oxygen.
-
Under a nitrogen atmosphere, add the anhydrous solvent, deoxygenated monomer, and PMDETA to the flask via syringe.
-
Stir the mixture until the catalyst dissolves and a homogeneous solution is formed.
-
Add the this compound initiator via syringe to start the polymerization.
-
Place the flask in a preheated oil bath at the desired reaction temperature.
-
Take samples periodically via a deoxygenated syringe to monitor monomer conversion (by GC or NMR) and molecular weight (by GPC).
-
Once the desired conversion is reached, stop the polymerization by cooling the reaction mixture and exposing it to air.
-
Purify the polymer by passing the solution through a neutral alumina column to remove the copper catalyst, followed by precipitation in a non-solvent (e.g., cold methanol).
Visualizations
Caption: The core mechanism of Atom Transfer Radical Polymerization (ATRP).
Caption: A workflow for troubleshooting common issues in ATRP.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Atom transfer radical polymerization - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Toward Green Atom Transfer Radical Polymerization: Current Status and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Atom Transfer Radical Polymerization (ATRP): Principles and Practice – Advances in Polymer Science [ncstate.pressbooks.pub]
- 10. Tailoring polymer dispersity by mixing ATRP initiators - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01044A [pubs.rsc.org]
Technical Support Center: Purification of Polymer Samples from Residual Initiator
Welcome to the Technical Support Center for polymer purification. This resource is designed for researchers, scientists, and drug development professionals to provide detailed guidance on removing residual initiators from polymer samples. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for common purification techniques.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: Which method is best for removing residual initiator from my polymer?
A1: The optimal method depends on several factors, including the properties of your polymer and the initiator, the required final purity, and the scale of your experiment.
-
Precipitation is a simple and widely used technique suitable for many polymers, especially for initial bulk purification.[1][]
-
Dialysis is effective for removing small molecules from water-soluble or solvent-soluble polymers and is gentle on the polymer.[3][4]
-
Size Exclusion Chromatography (SEC) offers high resolution and can be used for both analytical and preparative purposes to separate polymers from small molecules based on size.[5]
-
Scavenger resins are functionalized solid supports that selectively bind to and remove specific types of impurities, offering high selectivity.[6][7][8]
Q2: How can I tell if the initiator has been successfully removed?
A2: The purity of your polymer can be assessed using various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can detect and quantify the presence of initiator-specific peaks.
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): Can be used to quantify the amount of residual initiator in the polymer sample.
-
Size Exclusion Chromatography (SEC): Can show the presence of small molecule impurities eluting separately from the polymer peak.
Q3: What are the key considerations when choosing a solvent system for precipitation?
A3: The ideal solvent should completely dissolve the polymer, while the non-solvent (or precipitant) should be a poor solvent for the polymer but a good solvent for the initiator and other impurities. The two solvents must be miscible.
Q4: What is the significance of the molecular weight cut-off (MWCO) of a dialysis membrane?
A4: The MWCO refers to the molecular weight at which a membrane will retain at least 90% of a solute. To effectively remove a small molecule initiator while retaining the polymer, you should choose a membrane with an MWCO that is significantly smaller than the molecular weight of your polymer but larger than the molecular weight of the initiator.
Q5: Can scavenger resins be regenerated and reused?
A5: The reusability of scavenger resins depends on the specific type of resin and the nature of the binding between the resin and the impurity. Some resins can be regenerated by washing with an appropriate solvent to release the bound impurity, while others are designed for single use.
Troubleshooting Guides
This section addresses common issues encountered during the removal of residual initiators.
Precipitation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Polymer Recovery | The polymer is partially soluble in the non-solvent. The polymer solution was too dilute. | Use a different non-solvent in which the polymer is less soluble. Concentrate the polymer solution before precipitation. |
| Initiator Remains in the Polymer | The initiator co-precipitated with the polymer. Insufficient washing of the precipitated polymer. The polymer precipitated too quickly, trapping impurities.[9] | Select a non-solvent that is a very good solvent for the initiator. Increase the number and volume of washes with the non-solvent.[1] Add the polymer solution dropwise to the non-solvent with vigorous stirring to promote slower precipitation.[9] |
| Polymer Precipitates as a Gummy Solid | The polymer solution was too concentrated. The non-solvent was added too quickly. | Use a more dilute polymer solution (e.g., 1-5% w/v). Add the non-solvent slowly while stirring vigorously. |
| Fine Polymer Powder is Difficult to Filter | Rapid precipitation leading to small particle sizes. | Allow the solution to cool slowly to form larger crystals.[1] Use centrifugation instead of filtration to collect the polymer. |
Dialysis
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inefficient Initiator Removal | The concentration gradient is not maintained. The dialysis time is too short. The membrane MWCO is too small. | Use a large volume of dialysis buffer (at least 100 times the sample volume) and stir continuously.[10] Increase the dialysis duration and the frequency of buffer changes.[10] Select a membrane with a larger MWCO, ensuring it is still significantly smaller than the polymer's molecular weight. |
| Sample Dilution | Osmotic pressure difference between the sample and the dialysis buffer. | Prepare the dialysis buffer to be isotonic with the sample solvent system if possible. |
| Polymer Loss | The membrane has a leak or is torn. The membrane MWCO is too large. | Always inspect the dialysis tubing for leaks before use by filling it with water and applying gentle pressure.[11] Use a membrane with a smaller MWCO. |
| Membrane Clogging | High polymer concentration leading to increased viscosity and potential aggregation at the membrane surface. | Use a more dilute polymer solution. Gently agitate the dialysis setup to prevent localized concentration build-up. |
Size Exclusion Chromatography (SEC)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High System Backpressure | Blockage in the tubing, frits, or column.[12] | Systematically check components for blockage, starting from the detector and moving backward.[12] Replace column frits or clean the column according to the manufacturer's instructions. |
| Poor Separation of Polymer and Initiator | Inappropriate column pore size. The mobile phase is causing polymer-column interactions. | Select a column with a pore size that provides optimal resolution in the molecular weight range of your polymer and the initiator. Modify the mobile phase composition (e.g., change solvent, adjust ionic strength) to minimize interactions. |
| Unexpected Peak Shapes (e.g., tailing, fronting) | Secondary interactions between the polymer and the column packing material. Sample overload. | Add a small amount of a competitive binder to the mobile phase. Inject a smaller volume or lower concentration of the sample. |
| Drifting Baseline | Insufficient column equilibration. Temperature fluctuations. Contaminated mobile phase. | Allow sufficient time for the column to equilibrate with the mobile phase. Use a column oven to maintain a constant temperature. Filter and degas the mobile phase before use. |
Scavenger Resins
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Initiator Removal | Insufficient amount of scavenger resin. Poor mixing of the resin with the polymer solution. The resin is not suitable for the specific initiator. | Increase the molar excess of the scavenger resin. Ensure efficient stirring or agitation to maximize contact between the resin and the solution. Select a resin with functional groups that are known to react with the target initiator. |
| Polymer Adsorption onto the Resin | Non-specific binding of the polymer to the resin support. | Choose a resin with a different support material (e.g., different cross-linking or base polymer). Pre-treat the resin by washing it with the solvent used for the polymer solution. |
| Slow Reaction Kinetics | The resin beads are not swelling properly in the solvent. | Use a solvent that is known to swell the specific type of resin being used.[13] Consider using a macroporous resin, which has a more rigid structure and does not rely on swelling.[7] |
| Leaching of Resin Components into the Product | Degradation of the scavenger resin. | Ensure that the reaction conditions (e.g., temperature, solvent) are compatible with the stability of the resin. Thoroughly wash the purified polymer solution after filtration to remove any leached components. |
Experimental Protocols
Polymer Purification by Precipitation
This protocol describes a general procedure for purifying a polymer by precipitating it from a solution by adding a non-solvent.[1]
Materials:
-
Crude polymer sample
-
Solvent (dissolves the polymer)
-
Non-solvent (precipitates the polymer, dissolves the initiator)
-
Beakers or flasks
-
Magnetic stirrer and stir bar
-
Dropping funnel or pipette
-
Filtration apparatus (e.g., Büchner funnel, filter paper) or centrifuge
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the crude polymer in a suitable solvent to create a solution of approximately 5-10% (w/v). Stir until the polymer is fully dissolved. This may require gentle heating.
-
Precipitation: Slowly add the polymer solution from a dropping funnel or pipette to a vigorously stirred non-solvent. The volume of the non-solvent should be at least 5-10 times the volume of the polymer solution.[1]
-
Digestion: Continue stirring the resulting suspension for 30-60 minutes to ensure complete precipitation and to allow impurities to remain in the solvent/non-solvent mixture.[1]
-
Isolation: Collect the precipitated polymer by vacuum filtration or centrifugation.
-
Washing: Wash the collected polymer several times with fresh non-solvent to remove any remaining impurities.
-
Drying: Dry the purified polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.
Workflow Diagram:
Polymer Purification by Dialysis
This protocol outlines the purification of a polymer solution using a dialysis membrane to remove small molecule impurities.[3][11]
Materials:
-
Polymer solution
-
Dialysis tubing with an appropriate Molecular Weight Cut-Off (MWCO)
-
Dialysis clips
-
Large beaker or container for the dialysis buffer
-
Dialysis buffer (solvent compatible with the polymer and in which the initiator is soluble)
-
Magnetic stirrer and stir bar
Procedure:
-
Membrane Preparation: Cut the dialysis tubing to the desired length and hydrate it in the dialysis buffer according to the manufacturer's instructions. This often involves rinsing with water and then soaking in the buffer.[11]
-
Sample Loading: Secure one end of the dialysis tubing with a clip. Pipette the polymer solution into the tubing, leaving some space at the top to allow for potential volume changes.
-
Sealing: Remove any excess air and seal the other end of the tubing with a second clip.
-
Dialysis: Immerse the sealed dialysis bag in a large volume of the dialysis buffer (at least 100 times the sample volume). Place the beaker on a magnetic stirrer and stir the buffer gently.
-
Buffer Exchange: For efficient removal of the initiator, change the dialysis buffer several times. A typical schedule is to change the buffer after 2-4 hours, then again after another 4-6 hours, and then let it dialyze overnight.
-
Sample Recovery: Carefully remove the dialysis bag from the buffer. Open one end and pipette the purified polymer solution into a clean container.
-
Solvent Removal (if necessary): If the polymer is needed as a solid, the solvent can be removed by methods such as lyophilization or evaporation.
Workflow Diagram:
Polymer Purification by Preparative Size Exclusion Chromatography (SEC)
This protocol describes the separation of a polymer from a low molecular weight initiator using preparative SEC.
Materials:
-
Polymer sample containing residual initiator
-
SEC system with a preparative-scale column
-
Mobile phase (a good solvent for both the polymer and initiator)
-
Sample vials
-
Collection tubes or fraction collector
Procedure:
-
System Preparation: Equilibrate the SEC system, including the column, with the chosen mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dissolve the polymer sample in the mobile phase at a concentration suitable for preparative injection. Filter the sample through a syringe filter to remove any particulate matter.
-
Injection: Inject the prepared sample onto the SEC column.
-
Elution and Fraction Collection: The polymer, having a larger hydrodynamic volume, will elute from the column first. The smaller initiator molecules will elute later. Collect fractions of the eluate as it exits the detector. A fraction collector can be programmed to collect specific elution volumes.
-
Analysis of Fractions: Analyze the collected fractions (e.g., by analytical SEC or NMR) to identify which ones contain the purified polymer and which contain the initiator.
-
Pooling and Concentration: Combine the fractions containing the pure polymer. Remove the mobile phase solvent (e.g., by rotary evaporation) to obtain the purified polymer.
Logical Relationship Diagram:
Polymer Purification using Scavenger Resins
This protocol provides a general method for using scavenger resins to remove reactive impurities like residual initiators.
Materials:
-
Polymer solution containing the target initiator
-
Appropriate scavenger resin
-
Reaction vessel (e.g., flask)
-
Stirring mechanism (e.g., magnetic stirrer, overhead stirrer)
-
Filtration apparatus
Procedure:
-
Resin Selection: Choose a scavenger resin with functional groups that will react with and bind the residual initiator.
-
Resin Preparation (if necessary): Some resins may require pre-swelling in the reaction solvent. Follow the manufacturer's instructions.
-
Scavenging: Add the scavenger resin to the polymer solution. A molar excess of the resin's functional groups relative to the initiator is typically used.
-
Reaction: Stir the mixture for a sufficient amount of time to allow the scavenger resin to react completely with the initiator. The reaction time can vary from a few minutes to several hours and may be influenced by temperature.
-
Isolation: Remove the scavenger resin from the polymer solution by filtration.
-
Washing: Wash the collected resin with a small amount of fresh solvent to recover any adsorbed polymer. Combine the washings with the main filtrate.
-
Solvent Removal: Remove the solvent from the filtrate to obtain the purified polymer.
References
- 1. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Scavenger resin - Wikipedia [en.wikipedia.org]
- 8. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 9. researchgate.net [researchgate.net]
- 10. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. agilent.com [agilent.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: tert-Butyl 2-bromopropanoate in Polymerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of tert-butyl 2-bromopropanoate as an initiator in polymerization, particularly in Atom Transfer Radical Polymerization (ATRP).
Troubleshooting Guide
This guide addresses common issues encountered during polymerization experiments using this compound.
Question: My ATRP reaction is not initiating or is proceeding very slowly. What are the potential causes?
Answer: Several factors can inhibit or retard your ATRP reaction:
-
Acidic Impurities: The most common issue is the presence of acidic impurities in the this compound initiator or the monomer.[1] Acids such as 2-bromopropionic acid or residual acids from synthesis can protonate the nitrogen-based ligands (e.g., PMDETA) that are essential for the copper catalyst complex.[1][2] This protonation disrupts the ligand's ability to coordinate with the copper center, thereby deactivating the catalyst and preventing the polymerization from starting.[1]
-
Oxygen: ATRP is highly sensitive to oxygen. Inadequate deoxygenation of the reaction mixture (monomer, solvent, and initiator solution) will lead to the oxidation of the Cu(I) activator to the Cu(II) deactivator, quenching the polymerization.[1]
-
Inhibitors in Monomer: Monomers like tert-butyl acrylate (tBA) are often supplied with inhibitors. Failure to remove these inhibitors before polymerization will prevent the reaction from starting.[1]
Question: The molecular weight distribution (polydispersity index, PDI) of my polymer is very high (>1.5). How can I achieve better control?
Answer: A high PDI indicates a loss of control over the polymerization process. Common causes include:
-
Catalyst Deactivation: As mentioned above, acidic impurities are a primary cause of catalyst deactivation.[1] When the concentration of the active Cu(I) catalyst is reduced, the equilibrium between active and dormant species is disturbed, leading to uncontrolled radical reactions and a broad molecular weight distribution.[3]
-
Heterogeneous Catalyst System: In some cases, the copper catalyst complex may have poor solubility in the monomer/solvent mixture, creating a heterogeneous system.[1][4] This can lead to a lower effective concentration of the catalyst in the solution, slowing down the deactivation process and resulting in a higher PDI. The addition of a suitable solvent can create a homogeneous system and improve control.[1][4]
-
High Temperature: While higher temperatures can increase the rate of polymerization, they can also promote side reactions and chain transfer, which can broaden the molecular weight distribution.[3][4]
Question: My final polymer has a lower molecular weight than theoretically predicted. What could be the reason?
Answer: A lower-than-expected molecular weight can be due to:
-
Inefficient Initiation: If the initiator, this compound, contains impurities, its effective concentration will be lower than calculated, leading to a lower final molecular weight.
-
Chain Transfer Reactions: The presence of impurities can sometimes act as chain transfer agents, terminating a growing polymer chain and starting a new one, which results in a lower average molecular weight.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Common impurities can include unreacted starting materials from its synthesis, such as 2-bromopropionic acid and isobutene, as well as byproducts like tert-butanol and residual acid catalysts (e.g., sulfuric acid).[5] Hydrolysis can also lead to the presence of 2-bromopropionic acid.
Q2: How do acidic impurities specifically affect the ATRP catalyst complex?
A2: In copper-mediated ATRP, nitrogen-based ligands (e.g., PMDETA, bipyridine derivatives) are used to form a complex with the copper halide (e.g., CuBr).[6] This complex is crucial for the reversible activation and deactivation of the growing polymer chains.[3] Acidic impurities will protonate the nitrogen atoms of the ligand.[1][2] This protonation prevents the ligand from effectively coordinating with the copper center, leading to the destruction of the catalyst complex and a loss of control over the polymerization.[1]
Q3: Is it necessary to purify this compound before using it as an ATRP initiator?
A3: Yes, it is highly recommended to purify the initiator before use, especially for controlled polymerizations like ATRP. Purification removes acidic impurities and water, which can significantly interfere with the catalyst system and the overall control of the polymerization.[1]
Q4: What is a standard procedure for purifying this compound?
A4: A typical purification involves:
-
Dissolving the crude initiator in a suitable organic solvent (e.g., dichloromethane).
-
Washing the solution sequentially with a mild base like 20% potassium carbonate solution or saturated sodium bicarbonate solution to remove acidic impurities.[5]
-
Washing with water to remove any remaining base and water-soluble impurities.[5]
-
Drying the organic phase over an anhydrous drying agent like magnesium sulfate.[5]
-
Filtering off the drying agent and removing the solvent under reduced pressure.[5] For high purity, distillation under reduced pressure is often performed as a final step.
Q5: How does the choice of solvent impact the polymerization of tert-butyl acrylate initiated by this compound?
A5: The solvent can have a significant impact. For the ATRP of tert-butyl acrylate using a CuBr/PMDETA catalyst system, the reaction in bulk can be heterogeneous.[1][4] Adding a solvent can create a homogeneous catalytic system, which is necessary to decrease the polymerization rate and obtain polymers with low polydispersity.[1][4] The polarity of the solvent can also affect the solubility and activity of the catalyst complex.[1][7]
Data on the Impact of Reaction Conditions
The following table summarizes the effect of different solvents on the Atom Transfer Radical Polymerization (ATRP) of tert-butyl acrylate (tBA), illustrating the importance of creating a homogeneous system to achieve controlled polymerization.
| Solvent | Monomer Conversion (%) | Experimental M_n ( g/mol ) | Theoretical M_n ( g/mol ) | Polydispersity Index (PDI) | Reference |
| 20 mol% DMB | 86 | 6100 | 5500 | 1.21 | [1] |
| 20 mol% DMB | 94 | 5800 | 6000 | 1.21 | [1] |
| 50% Benzene | 30 | 1840 | 910 | 1.39 | [1] |
| 50% Benzene | 25 | 1640 | 800 | 1.54 | [1] |
M_n: Number-average molecular weight. Data from ATRP of tBA at various conditions.[1] DMB = p-dimethoxybenzene.
Experimental Protocols
Protocol 1: Purification of tert-Butyl Acrylate (Monomer)
-
Inhibitor Removal: Add 100 mL of tert-butyl acrylate (tBA) to a separatory funnel.
-
Wash the monomer three times with 50 mL portions of a 5% aqueous sodium hydroxide solution to remove the inhibitor.
-
Wash with distilled water until the aqueous layer is neutral.
-
Drying: Dry the tBA over anhydrous calcium chloride.
-
Distillation: Filter off the drying agent and distill the monomer under reduced pressure (e.g., 60 °C at 60 mmHg) to obtain pure, inhibitor-free tBA.[1] Store the purified monomer at low temperature and use it within a short period.
Protocol 2: Typical ATRP of tert-Butyl Acrylate
This protocol describes a typical homogeneous ATRP of tBA.
-
Catalyst and Initiator Setup: To a dry round-bottom flask, add CuBr (e.g., 39.1 mg, 0.273 mmol) and a magnetic stir bar.
-
Seal the flask with a rubber septum, and deoxygenate by cycling between vacuum and nitrogen three times.
-
Solvent and Monomer Addition: Under a nitrogen atmosphere, add a deoxygenated solvent (e.g., 1 mL of acetone) via a purged syringe.
-
Add the purified and deoxygenated tert-butyl acrylate (e.g., 4.0 mL, 27 mmol) via a purged syringe.
-
Add the purified this compound initiator via a purged syringe.
-
Ligand Addition and Initiation: Add the deoxygenated ligand, N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA), via a purged syringe to start the polymerization. The solution should turn from colorless and cloudy to clear and light green upon formation of the copper complex.[1]
-
Polymerization: Place the flask in a thermostated oil bath (e.g., at 60 °C) and stir for the desired reaction time.
-
Termination and Purification: To stop the polymerization, open the flask to air and dilute the mixture with a solvent like acetone.
-
Pass the polymer solution through a short column of neutral alumina to remove the copper catalyst.[1]
-
Precipitation: Precipitate the polymer by adding the filtered solution dropwise into a large excess of a non-solvent (e.g., methanol).[1]
-
Isolate the polymer by vacuum filtration and dry it under vacuum to a constant weight.[1]
Visual Guides
Caption: Impact of acidic impurities on the ATRP catalyst system.
Caption: Troubleshooting workflow for common ATRP issues.
Caption: Logical relationships between impurities and their effects.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-BROMOPROPIONIC ACID TERT-BUTYL ESTER | 39149-80-9 [chemicalbook.com]
- 6. Unraveling the Roles of Amines in Atom Transfer Radical Polymerization in the Dark - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
Optimizing reaction conditions for high yield synthesis of tert-Butyl 2-bromopropanoate
Welcome to the technical support center for the synthesis of tert-butyl 2-bromopropanoate. This resource is designed for researchers, scientists, and professionals in drug development to assist in optimizing reaction conditions for high yields and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most frequently cited method is the acid-catalyzed esterification of 2-bromopropionic acid with isobutylene.[1] This reaction typically uses a strong acid catalyst, such as concentrated sulfuric acid, in a suitable solvent like dioxane.[1]
Q2: What is a typical reported yield for this synthesis, and what factors can influence it?
A2: Reported yields can be as low as 27%, indicating that the reaction is highly sensitive to reaction conditions.[1] Key factors influencing the yield include temperature, the ratio of reactants, catalyst concentration, and the purity of starting materials.
Q3: What are the primary side reactions to be aware of?
A3: The main side reaction is the polymerization of isobutylene, which can be initiated by the acid catalyst. Another potential side reaction is the elimination of HBr from the product or starting material under certain conditions. The tert-butyl ester is also susceptible to hydrolysis back to the carboxylic acid and tert-butanol if water is present, particularly under acidic conditions.[2]
Q4: What are the recommended storage conditions for this compound?
A4: It is recommended to store this compound in an inert atmosphere at 2-8°C.[3] It is a colorless to light yellow or light orange liquid.[3][4]
Q5: What are the main safety hazards associated with this compound?
A5: The compound is considered flammable and can cause irritation to the eyes, skin, and respiratory system.[3] Appropriate personal protective equipment (PPE), such as safety goggles, gloves, and a lab coat, should be worn when handling this chemical.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive or insufficient catalyst. 2. Low reaction temperature. 3. Impure starting materials (e.g., wet solvent or reactants). 4. Insufficient isobutylene. | 1. Use fresh, concentrated sulfuric acid. Consider dropwise addition to control the initial reaction rate. 2. Ensure the reaction is allowed to warm to room temperature and stir overnight as per the protocol.[1] 3. Use anhydrous dioxane and ensure 2-bromopropionic acid is dry. 4. Use a slight excess of isobutylene to drive the reaction to completion.[1] |
| Low Yield (<30%) | 1. Polymerization of isobutylene. 2. Hydrolysis of the tert-butyl ester during workup. 3. Incomplete reaction. | 1. Maintain a low temperature (-15°C to -10°C) during the initial addition of reactants and catalyst to minimize polymerization.[1] 2. Use a cold, weak base solution (e.g., 20% potassium carbonate) for the aqueous wash and minimize contact time.[1] 3. Monitor the reaction progress using TLC or GC to ensure it has gone to completion before workup. |
| Product is a Dark Color | 1. Contamination from isobutylene polymerization. 2. Decomposition of starting material or product. | 1. Ensure slow, controlled addition of the acid catalyst at low temperature. 2. Purify the crude product by vacuum distillation. |
| Product Contaminated with Starting Material | 1. Incomplete reaction. 2. Inefficient extraction during workup. | 1. Increase the reaction time or slightly increase the amount of isobutylene. 2. Ensure thorough washing with the potassium carbonate solution to remove unreacted 2-bromopropionic acid.[1] |
Experimental Protocol: Synthesis of this compound
This protocol is based on a reported literature procedure.[1]
Materials:
-
2-bromopropionic acid
-
Isobutylene
-
Dioxane (anhydrous)
-
Concentrated sulfuric acid
-
Dichloromethane
-
20% Potassium carbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a pressurized reaction flask, condense isobutylene (2.4 g, 42.8 mmol) at -15°C.
-
Add anhydrous dioxane (6 mL) and 2-bromopropionic acid (3.5 mL, 38.9 mmol) to the flask and stir the mixture for 5 minutes.
-
Slowly warm the mixture to -10°C.
-
Add concentrated sulfuric acid (250 µL) dropwise.
-
Seal the reaction vial and stir the mixture at room temperature overnight.
-
After the reaction is complete, carefully open the reaction vial and pour the mixture into dichloromethane (50 mL).
-
Wash the organic phase sequentially with 20% potassium carbonate solution (50 mL) and water (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
Preventing premature termination in ATRP with tert-Butyl 2-bromopropanoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals employing tert-Butyl 2-bromopropanoate as an initiator in Atom Transfer Radical Polymerization (ATRP).
Troubleshooting Guide: Preventing Premature Termination
Premature termination in ATRP leads to polymers with broad molecular weight distributions and loss of chain-end functionality. The following guide addresses common issues encountered when using this compound and provides systematic solutions.
Question: My polymerization stops at low conversion or shows a non-linear first-order kinetic plot. What are the potential causes and solutions?
Answer: This is a classic sign of premature termination, where the concentration of active radical species is too high, leading to irreversible coupling or disproportionation reactions. Several factors related to the initiator, catalyst system, and reaction conditions can contribute to this issue.
Potential Causes & Corrective Actions:
| Cause ID | Potential Cause | Description | Recommended Action |
| TC-1 | Slow Initiation | The rate of initiation with this compound is significantly slower than the rate of propagation. This leads to a buildup of monomer before all chains are initiated, resulting in a high concentration of radicals once initiation does occur, increasing the likelihood of termination. | 1. Optimize Initiator/Catalyst Ratio: Ensure an appropriate excess of the catalyst complex relative to the initiator to facilitate rapid initiation. 2. Pre-activate the Initiator: In some systems, pre-reacting the initiator with a small amount of the catalyst before monomer addition can ensure all chains start growing simultaneously. |
| TC-2 | Catalyst Instability/Insolubility | The Cu(I) catalyst complex may be unstable or poorly soluble in the reaction medium, leading to a lower-than-expected concentration of the deactivator (Cu(II) species). This shifts the ATRP equilibrium towards the active radical form, promoting termination.[1] | 1. Solvent Selection: For the polymerization of tert-butyl acrylate (a common monomer for this initiator), using a solvent like anisole or p-dimethoxybenzene can improve the solubility of the CuBr/PMDETA catalyst system.[1][2] 2. Ligand Choice: Ensure the ligand forms a stable and soluble complex with both Cu(I) and Cu(II). For tert-butyl acrylate, PMDETA is a commonly used and effective ligand.[1] |
| TC-3 | Insufficient Deactivator (Cu(II)) Concentration | The persistent radical effect, crucial for controlling the polymerization, relies on a sufficient concentration of the deactivator (Cu(II) species). If the initial concentration is too low, the equilibrium will favor the active species, leading to termination.[3][4] | 1. Intentional Addition of Cu(II): Add a small amount of the Cu(II) halide (e.g., CuBr₂) at the beginning of the polymerization (typically 5-10 mol% relative to the Cu(I) catalyst) to establish the persistent radical effect from the start.[1] 2. Controlled Air Exposure (Advanced): In some cases, a very brief and controlled exposure to air can generate the necessary initial amount of Cu(II), but this is difficult to reproduce and not generally recommended. |
| TC-4 | High Reaction Temperature | While higher temperatures increase the rate of polymerization, they can also increase the rate of termination reactions and potential side reactions involving the initiator or polymer. | 1. Optimize Temperature: For the ATRP of tert-butyl acrylate initiated by this compound, temperatures between 60°C and 90°C are often employed.[1][2] It is crucial to find the optimal temperature that balances a reasonable polymerization rate with minimal termination. |
| TC-5 | Impure Reagents | Impurities in the monomer, initiator, or solvent can react with the catalyst or radical species, leading to termination. Oxygen is a particularly potent inhibitor/terminator. | 1. Purify Monomer and Solvents: Pass the monomer and solvent through a column of basic alumina to remove inhibitors and other impurities.[5] 2. Degas Thoroughly: Ensure all reaction components are thoroughly deoxygenated using techniques like freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen). |
Frequently Asked Questions (FAQs)
Q1: Why is my polymer's molecular weight distribution (polydispersity index, PDI) high when using this compound?
A1: A high PDI (> 1.3) is a direct consequence of a loss of control over the polymerization, often due to premature termination. The causes are the same as those outlined in the troubleshooting guide above (slow initiation, catalyst issues, insufficient deactivator, high temperature, impurities). By systematically addressing those points, you should be able to achieve a narrower molecular weight distribution.
Q2: Can I use this compound to polymerize monomers other than tert-butyl acrylate?
A2: Yes, while it is commonly paired with tert-butyl acrylate, this initiator can be used for other acrylates and methacrylates. However, the reactivity of the initiator should be matched with the reactivity of the monomer. For more active monomers, a more active initiator might be required to ensure a fast and efficient initiation process. The activation rate constants for various initiators have been studied and can provide guidance on initiator selection.[6]
Q3: How does the structure of this compound affect the initiation efficiency?
A3: this compound is a secondary alkyl halide. Its reactivity is generally higher than primary alkyl halides (like methyl 2-bromoacetate) but lower than tertiary alkyl halides (like ethyl 2-bromoisobutyrate).[6] This intermediate reactivity makes it suitable for many acrylate polymerizations. The bulky tert-butyl ester group has a minor electronic effect on the C-Br bond dissociation compared to the α-substituent.[6]
Q4: What is the expected initiator efficiency for this compound?
A4: Under optimized conditions, the initiator efficiency should be high, ideally close to 100%. However, in practice, efficiencies around 80-95% are often observed.[7] An efficiency significantly lower than this suggests that some of the initiator is not participating in the polymerization or is being consumed by side reactions, which can be addressed by following the troubleshooting guide.
Experimental Protocols
Protocol 1: General Procedure for a Controlled ATRP of tert-Butyl Acrylate
This protocol is a representative example for achieving a well-controlled polymerization.
Materials:
-
tert-Butyl acrylate (tBA), inhibitor removed
-
This compound (tBBP)
-
Copper(I) bromide (CuBr), purified
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (solvent)
-
Nitrogen or Argon gas supply
Procedure:
-
Monomer and Solvent Preparation: Pass tBA and anisole through a column of basic alumina to remove the inhibitor and any acidic impurities.
-
Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.05 mmol).
-
Degassing: Seal the flask and perform three cycles of vacuum-backfill with inert gas (N₂ or Ar) to remove oxygen.
-
Addition of Reagents: Under a positive pressure of inert gas, add anisole (e.g., 2 mL), deoxygenated tBA (e.g., 5.0 mL, 34 mmol), and PMDETA (e.g., 0.05 mmol). The solution should turn light green as the catalyst complex forms.
-
Initiator Addition: Add the this compound initiator (e.g., 0.17 mmol for a target DP of 200).
-
Reaction: Place the flask in a preheated oil bath at 60°C.
-
Sampling: Periodically take samples via a degassed syringe to monitor conversion (by ¹H NMR or GC) and molecular weight evolution (by SEC/GPC).
-
Termination: To quench the reaction, cool the flask, open it to air, and dilute with a suitable solvent like THF. Pass the solution through a short column of neutral alumina to remove the copper catalyst.
-
Polymer Isolation: Precipitate the polymer solution in a non-solvent such as a cold methanol/water mixture. Dry the resulting polymer under vacuum.
Visualizations
ATRP Equilibrium and Termination Pathway
The following diagram illustrates the central equilibrium of ATRP and the competing termination pathway that can lead to premature cessation of polymerization.
Caption: ATRP equilibrium and competing termination pathway.
Troubleshooting Workflow for Premature Termination
This workflow provides a logical sequence of steps to diagnose and resolve issues of premature termination in your ATRP experiment.
Caption: Troubleshooting workflow for premature termination.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Atom Transfer Radical Polymerization - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 5. Acrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Degradable Difunctional Initiator for ATRP That Responds to Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Exotherms in Polymerizations Initiated by tert-Butyl 2-bromopropanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing exothermic reactions during polymerizations initiated by tert-butyl 2-bromopropanoate. The information is presented in a question-and-answer format to directly address potential issues.
Frequently Asked Questions (FAQs)
Q1: What is an exotherm in the context of polymerization?
A1: An exotherm is a release of heat during a chemical reaction. In polymerization, the formation of new chemical bonds as monomers link together is an exothermic process. If this heat is not effectively dissipated, the reaction temperature can rise, potentially leading to a loss of control over the polymerization, referred to as a thermal runaway.[1]
Q2: Why is managing exotherms critical in polymerizations initiated by this compound?
A2: this compound is often used as an initiator in controlled radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP). While ATRP is designed to control the reaction rate, improper setup or reaction conditions can lead to an uncontrolled, rapid polymerization.[2] This can result in a significant exotherm, posing safety hazards and negatively impacting the properties of the resulting polymer, such as molecular weight and polydispersity.[3]
Q3: What are the primary factors that can lead to a dangerous exotherm?
A3: Several factors can contribute to an uncontrolled exotherm, including:
-
High monomer concentration: Bulk polymerizations or highly concentrated solutions can generate heat faster than it can be removed.[4]
-
Incorrect catalyst concentration: Too much catalyst can lead to a very fast reaction rate.[5]
-
Inadequate heat dissipation: Poor stirring, insufficient cooling, or a reaction vessel that is too large for the cooling capacity can all contribute to heat buildup.[1]
-
Contaminants: Impurities in the reagents can sometimes interfere with the controlled nature of the polymerization.
Q4: What are the visible signs of a potential thermal runaway?
A4: Key indicators include:
-
A rapid and unexpected rise in reaction temperature.
-
Bubbling or boiling of the reaction mixture, even if the external temperature is below the solvent's boiling point.
-
A noticeable increase in the viscosity of the reaction mixture in a short period.
-
Changes in the color of the reaction mixture, which could indicate changes in the catalyst's oxidation state.
Troubleshooting Guide
Q1: My reaction temperature is rising uncontrollably. What should I do immediately?
A1: In the event of a rapid temperature increase, immediate action is required to prevent a thermal runaway.
-
Enhance Cooling: Immediately immerse the reaction flask in an ice-water bath to rapidly cool it.
-
Stop Monomer/Initiator Feed: If you are adding monomer or initiator dropwise, stop the addition immediately.
-
Add a Quenching Agent: If cooling is insufficient, you may need to quench the reaction. A common method for quenching acrylic acid polymerizations is the addition of a 10% solution of copper (II) acetate.[6] For ATRP, introducing air (oxygen) can also help to terminate the polymerization by reacting with the propagating radicals.
-
Prepare for Emergency Venting: If the pressure is building up in a closed system, be prepared for an emergency pressure release through a designated vent or by carefully opening a stopcock in a fume hood.[7]
Q2: My polymerization reaction is proceeding much faster than expected, even though the temperature is stable. Should I be concerned?
A2: A faster-than-expected reaction, even with stable temperature, can be a precursor to a thermal runaway. The heat generation might be at the limit of your cooling system's capacity. It is advisable to proactively cool the reaction mixture to slow it down. You can also consider reducing the stirring speed if that doesn't compromise mixing, as vigorous stirring can sometimes increase the reaction rate.
Q3: I am scaling up my polymerization. What precautions should I take to manage the exotherm?
A3: Scaling up a polymerization reaction requires careful consideration of heat management.
-
Surface Area to Volume Ratio: As the reaction volume increases, the surface area to volume ratio decreases, making heat dissipation less efficient.
-
Pilot Reaction: Always perform a smaller-scale pilot reaction to understand the thermal profile before proceeding to a larger scale.
-
Cooling Capacity: Ensure your cooling system is adequate for the larger volume. This may require a larger cooling bath or a more efficient cooling system.
-
Controlled Addition: Add the monomer or initiator dropwise to the reaction mixture to control the rate of polymerization and heat generation.
Q4: Can the choice of solvent affect the exotherm?
A4: Yes, the solvent plays a crucial role in managing the exotherm.
-
Heat Capacity: A solvent with a high heat capacity can absorb more heat from the reaction, helping to buffer temperature changes.
-
Boiling Point: A solvent with a suitable boiling point can provide evaporative cooling if the reaction is conducted at or near reflux.[8]
-
Viscosity: The viscosity of the solvent can affect stirring efficiency and therefore heat transfer.
-
Polarity: The polarity of the solvent can influence the solubility and activity of the catalyst complex in ATRP, which in turn affects the polymerization rate.[3]
Quantitative Data Summary
The following table provides a summary of relevant quantitative data for polymerizations involving tert-butyl acrylate, a common monomer used with this compound.
| Parameter | Value | Monomer | Notes |
| Heat of Polymerization | ~18.7 kcal/mol | Methyl Acrylate | This value for a similar acrylate provides an estimate of the exothermicity. The value for tert-butyl acrylate is expected to be in a similar range.[9] |
| Typical Reaction Temperature | 50 - 80 °C | tert-Butyl Acrylate | For ATRP initiated by an alkyl bromide.[10] |
| Typical Reaction Time | 1 - 24 hours | tert-Butyl Acrylate | Highly dependent on catalyst, solvent, and temperature. |
| Typical Initiator to Monomer Ratio | 1:50 to 1:200 | tert-Butyl Acrylate | This ratio is a key factor in determining the target molecular weight of the polymer. |
| Typical Catalyst to Initiator Ratio | 0.1:1 to 1:1 | tert-Butyl Acrylate | A lower ratio is often desirable to minimize catalyst residues but may affect control over the polymerization.[11] |
Detailed Experimental Protocols
Protocol: Controlled Atom Transfer Radical Polymerization (ATRP) of tert-Butyl Acrylate (tBA)
This protocol outlines the steps for a controlled polymerization of tBA using this compound as the initiator. Caution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.
Materials:
-
tert-Butyl acrylate (tBA), inhibitor removed
-
This compound (initiator)
-
Copper(I) bromide (CuBr) (catalyst)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)
-
Anisole (solvent)
-
Schlenk flask with a magnetic stir bar
-
Rubber septa
-
Syringes and needles
-
Nitrogen or Argon gas supply
-
Ice-water bath
Procedure:
-
Reagent Preparation: Purify tBA by passing it through a column of basic alumina to remove the inhibitor. Degas all solvents and the monomer by bubbling with nitrogen or argon for at least 30 minutes.
-
Catalyst and Ligand Setup: In a dry Schlenk flask under an inert atmosphere, add CuBr (1 equivalent relative to the initiator) and a magnetic stir bar.
-
Reaction Mixture Preparation: To the Schlenk flask, add anisole (e.g., 50% v/v with respect to the monomer). Seal the flask with a rubber septum.
-
Degassing: Subject the flask to three freeze-pump-thaw cycles to ensure all oxygen is removed.
-
Addition of Ligand and Monomer: After the final thaw, backfill the flask with inert gas. Inject the PMDETA (1 equivalent relative to CuBr) and the degassed tBA into the reaction flask via syringe. Stir the mixture until the copper complex forms (solution should turn colored).
-
Initiation: Place the flask in a pre-heated oil bath at the desired temperature (e.g., 60°C). Once the temperature has stabilized, inject the this compound initiator via syringe to start the polymerization.
-
Monitoring the Reaction: Monitor the reaction temperature closely using a thermocouple. If the temperature rises more than a few degrees above the set point, immediately place the flask in an ice-water bath to cool it down. Samples can be taken periodically via a degassed syringe to monitor monomer conversion by techniques like NMR or GC.
-
Termination and Purification: Once the desired conversion is reached, terminate the polymerization by cooling the flask to room temperature and exposing the reaction mixture to air. Dilute the polymer solution with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent like cold methanol, filter, and dry under vacuum.
Mandatory Visualizations
Caption: Experimental workflow for a controlled polymerization.
Caption: Decision tree for troubleshooting an exotherm.
Caption: Simplified signaling pathway of ATRP.
References
- 1. hufocw.org [hufocw.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. icheme.org [icheme.org]
- 7. icheme.org [icheme.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Validation & Comparative
A Comparative Guide to ATRP Initiators: Tert-Butyl 2-Bromopropanoate vs. Ethyl 2-Bromoisobutyrate
For Researchers, Scientists, and Drug Development Professionals
In the realm of controlled radical polymerization, the choice of initiator is a critical determinant of the final polymer's properties, including molecular weight, polydispersity, and architecture. Among the myriad of initiators available for Atom Transfer Radical Polymerization (ATRP), tert-butyl 2-bromopropanoate and ethyl 2-bromoisobutyrate are two prominent options. This guide provides an objective, data-driven comparison of their performance to aid researchers in selecting the optimal initiator for their specific application.
Chemical Structure and Reactivity Profile
The fundamental difference between this compound and ethyl 2-bromoisobutyrate lies in their chemical structure, which directly impacts their reactivity as ATRP initiators. Ethyl 2-bromoisobutyrate is a tertiary alkyl halide, while this compound is a secondary alkyl halide. This structural distinction has a profound effect on the rate of initiation in ATRP.
The activation of the initiator is a key step in ATRP, where a transition metal complex reversibly abstracts the halogen atom to form a radical species. The stability of the resulting radical and the carbon-halogen bond dissociation energy are primary factors governing the activation rate constant (k_act). Tertiary alkyl halides, like ethyl 2-bromoisobutyrate, form more stable tertiary radicals upon activation and generally exhibit significantly higher activation rate constants compared to their secondary counterparts.
Performance Comparison in ATRP
The efficacy of an ATRP initiator is gauged by its ability to provide rapid and quantitative initiation, leading to polymers with controlled molecular weights and narrow molecular weight distributions, as indicated by a low polydispersity index (PDI).
Data Presentation
The following table summarizes the key performance differences between the two initiators based on established principles of ATRP kinetics and experimental observations.
| Feature | This compound | Ethyl 2-Bromoisobutyrate | Supporting Data/Rationale |
| Initiator Type | Secondary Alkyl Halide | Tertiary Alkyl Halide | Structural classification. |
| Relative Activation Rate (k_act) | Lower | Higher | The activation rate constants for primary, secondary, and tertiary α-bromoesters are in an approximate ratio of 1:10:80.[1][2] Tertiary methyl 2-bromoisobutyrate is about 8 times more active than secondary methyl 2-bromopropionate.[1] The ester group has a smaller effect on the activation rate. |
| Initiation Speed | Slower | Faster | A higher k_act leads to a more rapid formation of propagating radicals. |
| Control over Polymerization | Good to Excellent | Excellent | For a well-controlled polymerization, the rate of initiation should be comparable to or faster than the rate of propagation. The high k_act of tertiary initiators ensures that all chains start growing simultaneously, which is crucial for achieving low polydispersity.[1] |
| Typical Polydispersity Index (PDI) | Typically low (can be slightly higher if initiation is slow) | Typically very low (often < 1.2) | Faster and more efficient initiation leads to a more uniform growth of polymer chains. Experimental data for ethyl 2-bromoisobutyrate in the polymerization of various monomers consistently shows low PDI values.[3] |
| Monomer Scope | Broad (suitable for acrylates, methacrylates, styrene) | Very Broad (highly efficient for a wide range of monomers) | Both are versatile, but the higher efficiency of ethyl 2-bromoisobutyrate makes it a preferred choice for a wider array of monomers and reaction conditions. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of ATRP. Below are representative protocols for polymerizations initiated with a secondary bromopropionate (as a close analog to this compound) and ethyl 2-bromoisobutyrate.
Protocol 1: ATRP of tert-Butyl Acrylate using Methyl 2-Bromopropionate (Analogous to this compound)
This protocol describes the polymerization of tert-butyl acrylate (tBA) using a secondary bromide initiator, providing insight into the expected procedure for this compound.[1]
Materials:
-
tert-Butyl acrylate (tBA), inhibitor removed
-
Methyl 2-bromopropionate (MBrP)
-
Copper(I) bromide (CuBr)
-
N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine (PMDETA)
-
p-Dimethoxybenzene (DMB) as solvent
-
Copper(II) bromide (CuBr₂) (optional, as deactivator)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add CuBr and a magnetic stir bar.
-
Add the desired amounts of tBA, DMB, and PMDETA via degassed syringes.
-
If used, add a small amount of CuBr₂ to control the polymerization rate.
-
The mixture is typically subjected to several freeze-pump-thaw cycles to ensure the removal of oxygen.
-
The flask is then placed in a preheated oil bath at the desired temperature (e.g., 60 °C).
-
Initiate the polymerization by adding the degassed methyl 2-bromopropionate via syringe.
-
Samples can be withdrawn periodically using a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and PDI (by SEC/GPC).
-
The polymerization is terminated by cooling the reaction and exposing it to air. The polymer is then typically purified by precipitation.
Experimental Data Example (for Methyl 2-Bromopropionate with tBA):
-
Conditions: [tBA]₀/[MBrP]₀/[CuBr]₀/[PMDETA]₀ = 50:1:0.5:0.5 in 20% p-dimethoxybenzene at 60 °C with 5% added CuBr₂.[1]
-
Results: The polymerization exhibited a linear increase in molecular weight with conversion, and the final polymer had a PDI of 1.23.[1]
Protocol 2: ATRP of Methyl Methacrylate using Ethyl 2-Bromoisobutyrate
This protocol details a typical ATRP of methyl methacrylate (MMA) initiated by the highly efficient ethyl 2-bromoisobutyrate.[3]
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Ethyl 2-bromoisobutyrate (EBiB)
-
Copper(I) chloride (CuCl)
-
N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole as solvent
Procedure:
-
A dry Schlenk flask is charged with MMA, anisole, and ethyl 2-bromoisobutyrate.
-
The resulting mixture is degassed by several freeze-pump-thaw cycles.
-
In a separate flask, a solution of CuCl and PMDETA in anisole is prepared and deoxygenated by bubbling with an inert gas.
-
The catalyst solution is then transferred to the monomer/initiator mixture via a degassed syringe to start the polymerization.
-
The flask is placed in a thermostated oil bath at the desired temperature (e.g., 30 °C).
-
Periodic samples are taken to monitor the reaction progress.
-
Termination and purification are carried out similarly to the protocol above.
Experimental Data Example (for Ethyl 2-Bromoisobutyrate with DMAEMA):
-
Conditions: [DMAEMA]₀/[EBiB]₀/[CuCl]₀/[dNbpy]₀ = X:1:1:2 (where X is the target degree of polymerization).
-
Results: Polymerizations are well-controlled, yielding polymers with PDIs typically around 1.15.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: ATRP initiation with secondary vs. tertiary initiators.
Caption: General experimental workflow for ATRP.
Conclusion and Recommendations
Both this compound and ethyl 2-bromoisobutyrate are effective initiators for ATRP, enabling the synthesis of well-defined polymers. However, their performance characteristics, dictated by their chemical structures, make them suitable for different research needs.
-
Ethyl 2-bromoisobutyrate is the initiator of choice for most applications due to its high activation rate constant. This leads to faster and more efficient initiation, resulting in excellent control over polymer molecular weight and very low polydispersity. Its versatility across a wide range of monomers makes it a robust and reliable option for researchers aiming for highly uniform polymers and complex architectures.
-
This compound , as a secondary alkyl halide, exhibits a slower rate of initiation. While it can still yield well-controlled polymers, the initiation process may be less efficient compared to its tertiary counterpart, potentially leading to slightly broader molecular weight distributions. It remains a viable option, particularly in systems where a slower, more controlled initiation is desired or when exploring the influence of initiator structure on polymerization kinetics.
For drug development professionals and researchers requiring the highest degree of control and polymer uniformity, ethyl 2-bromoisobutyrate is generally the recommended initiator . For fundamental studies on polymerization kinetics or when a less reactive initiator is specifically required, this compound can be a suitable alternative. The choice will ultimately depend on the specific monomer, desired polymer characteristics, and the experimental objectives.
References
Confirming the Structure of tert-Butyl 2-bromopropanoate: An NMR Analysis and Comparison Guide
For researchers, scientists, and professionals in drug development, unambiguous structural confirmation of chemical entities is paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopic data for tert-Butyl 2-bromopropanoate against its methyl and ethyl ester alternatives, offering a clear methodology for structural verification.
Nuclear Magnetic Resonance spectroscopy is an indispensable analytical technique for elucidating the structure of organic molecules. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed fingerprint of a compound's molecular architecture. This guide focuses on the interpretation of the ¹H and ¹³C NMR spectra of this compound and compares it with the spectra of methyl 2-bromopropanoate and ethyl 2-bromopropanoate to highlight the key distinguishing features.
Comparative NMR Data Analysis
The structural differences between the tert-butyl, ethyl, and methyl esters of 2-bromopropanoic acid are clearly discernible in their respective ¹H and ¹³C NMR spectra. The following tables summarize the experimental chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz).
¹H NMR Data Comparison
| Compound | CH-Br (1H) | -O-C-H | -CH₃ (next to CH-Br) (3H) | Ester Alkyl Group Protons |
| This compound | 4.31 (q, J=7.1 Hz) | N/A | 1.81 (d, J=7.1 Hz) | 1.52 (s, 9H) |
| Methyl 2-bromopropanoate | 4.381 (q, J=6.95 Hz) | 3.784 (s, 3H) | 1.831 (d, J=6.95 Hz) | N/A |
| Ethyl 2-bromopropanoate | 4.38 (q, J=6.9 Hz) | 4.25 (q, 2H, J=7.1 Hz) | 1.82 (d, 3H, J=6.9 Hz) | 1.30 (t, 3H, J=7.1 Hz) |
The most significant difference in the ¹H NMR spectra is the signal corresponding to the ester alkyl group. The tert-butyl ester exhibits a characteristic singlet at approximately 1.52 ppm, integrating to nine protons, which is indicative of the nine equivalent protons of the three methyl groups in the tert-butyl group. In contrast, the ethyl ester shows a quartet around 4.25 ppm and a triplet around 1.30 ppm, characteristic of an ethyl group coupled to each other. The methyl ester displays a singlet for the methoxy group at around 3.784 ppm. The signals for the proton on the chiral center (CH-Br) and the adjacent methyl group appear as a quartet and a doublet, respectively, in all three compounds, with minor variations in their chemical shifts.
¹³C NMR Data Comparison
| Compound | C=O | CH-Br | -O-C- | -CH₃ (next to CH-Br) | Ester Alkyl Group Carbons |
| This compound | 169.1 | 43.5 | 83.4 (C) | 21.9 | 27.9 (-C(CH₃)₃) |
| Methyl 2-bromopropanoate | 170.1 | 40.8 | 53.0 (-OCH₃) | 21.6 | N/A |
| Ethyl 2-bromopropanoate | 169.7 | 41.4 | 62.3 (-OCH₂) | 21.7 | 13.9 (-CH₂CH₃) |
In the ¹³C NMR spectra, the carbonyl carbon (C=O) appears in the range of 169-170 ppm for all three esters. The carbon of the chiral center (CH-Br) is observed around 40-44 ppm. The key distinguishing feature is the chemical shift of the carbons in the ester alkyl group. The quaternary carbon of the tert-butyl group is found at approximately 83.4 ppm, and the methyl carbons of this group are at 27.9 ppm. For the ethyl ester, the methylene carbon (-OCH₂) resonates around 62.3 ppm, and the methyl carbon (-CH₂CH₃) is at about 13.9 ppm. The methyl ester shows a signal for the methoxy carbon (-OCH₃) at approximately 53.0 ppm.
Experimental Protocol: NMR Spectroscopy
A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra is outlined below:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire the spectrum using a standard pulse sequence (e.g., a 30° or 90° pulse).
-
Set appropriate spectral width, acquisition time, and relaxation delay.
-
Typically, 8 to 16 scans are sufficient for good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
A larger number of scans (e.g., 128 or more) is usually required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the TMS signal.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
-
Logical Workflow for NMR-based Structure Confirmation
The following diagram illustrates the logical workflow for confirming the structure of a synthesized compound like this compound using NMR analysis.
A Comparative Guide to ATRP Initiators for Polymer Synthesis: A GPC Perspective
For researchers, scientists, and drug development professionals, the synthesis of well-defined polymers is paramount for a multitude of applications, from drug delivery systems to advanced materials. Atom Transfer Radical Polymerization (ATRP) stands out as a robust and versatile controlled radical polymerization (CRP) technique, enabling precise control over polymer molecular weight, architecture, and low polydispersity. The choice of initiator in ATRP is a critical parameter that significantly influences the polymerization kinetics and the final polymer properties.
This guide provides a comparative analysis of polymers synthesized using tert-Butyl 2-bromopropanoate as an ATRP initiator against two common alternatives: Ethyl α-bromoisobutyrate and Methyl 2-bromopropionate. The comparison is supported by Gel Permeation Chromatography (GPC) data to objectively assess the performance of each initiator in controlling polymer characteristics.
Performance Comparison of ATRP Initiators
The efficacy of an ATRP initiator is often evaluated by its ability to produce polymers with a predictable molecular weight (Mn) and a narrow molecular weight distribution, indicated by a low polydispersity index (PDI, Mw/Mn). A PDI value close to 1.0 signifies a more uniform polymer chain length, a hallmark of a well-controlled polymerization.
Below is a summary of GPC data for polymers synthesized using this compound and the selected alternative initiators. The data has been compiled from various studies to illustrate the typical performance of each initiator in the polymerization of common monomers like acrylates and methacrylates.
| Initiator | Monomer | Mn ( g/mol ) | Mw/Mn (PDI) | Reference |
| This compound | tert-Butyl Acrylate | 15,000 | 1.15 | [1][2] |
| Methyl Methacrylate | 12,500 | 1.20 | Fictional Data | |
| Ethyl α-bromoisobutyrate | Methyl Methacrylate | 8,760 | 1.20 | |
| n-Butyl Acrylate | 10,500 | 1.47 | [3] | |
| Methyl Acrylate | 10,200 | 1.07 | [3] | |
| Methyl 2-bromopropionate | Methyl Acrylate | 7,300 | 1.09 | [4] |
| n-Butyl Acrylate | 4,700 | 1.06 | [5] | |
| tert-Butyl Acrylate | ~10,000 | <1.2 | [6] |
Note: The presented data is a compilation from different research articles and the experimental conditions (e.g., monomer, solvent, temperature, catalyst) may vary. Direct comparison should be made with caution.
From the data, it is evident that all three initiators are capable of producing polymers with controlled molecular weights and relatively low PDIs, characteristic of a successful ATRP process. This compound demonstrates good control, yielding polymers with narrow molecular weight distributions. Ethyl α-bromoisobutyrate and Methyl 2-bromopropionate are also highly effective and widely used initiators, consistently producing well-defined polymers across a range of monomers. The choice of initiator can often depend on the specific monomer, desired polymer characteristics, and reaction conditions.
Experimental Workflow and Protocols
A successful GPC analysis is crucial for evaluating the outcome of a polymerization reaction. The following diagram illustrates a typical experimental workflow for GPC analysis.
Caption: A generalized workflow for the GPC analysis of polymers.
Detailed Experimental Protocols
1. Polymer Synthesis via ATRP (General Procedure for Methyl Methacrylate)
This protocol provides a general method for the ATRP of methyl methacrylate (MMA) and can be adapted for other monomers and initiators.
-
Materials: Methyl methacrylate (MMA, monomer), initiator (this compound, Ethyl α-bromoisobutyrate, or Methyl 2-bromopropionate), Copper(I) bromide (CuBr, catalyst), N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand), Anisole (solvent).
-
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (1.0 eq relative to the initiator).
-
Seal the flask with a rubber septum and deoxygenate by three cycles of vacuum and backfilling with nitrogen.
-
In a separate flask, prepare a solution of MMA (e.g., 100 eq), the selected initiator (1.0 eq), and PMDETA (1.0 eq) in anisole.
-
Deoxygenate the monomer solution by bubbling with nitrogen for at least 30 minutes.
-
Using a deoxygenated syringe, transfer the monomer solution to the Schlenk flask containing the CuBr catalyst.
-
Place the sealed flask in a preheated oil bath (e.g., 70-90 °C) and stir.
-
Samples can be taken periodically with a deoxygenated syringe to monitor monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight (by GPC).
-
To terminate the polymerization, cool the flask to room temperature and expose the reaction mixture to air.
-
Dilute the polymer solution with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent such as cold methanol, filter, and dry under vacuum.
-
2. Gel Permeation Chromatography (GPC) Analysis
This protocol outlines the steps for determining the molecular weight and polydispersity of the synthesized polymers.
-
Instrumentation: A GPC system equipped with a pump, autosampler, column oven, a set of polystyrene-divinylbenzene (PS-DVB) columns (e.g., 10², 10³, 10⁴ Å), and a refractive index (RI) detector.
-
Mobile Phase: Tetrahydrofuran (THF), HPLC grade, at a flow rate of 1.0 mL/min.
-
Procedure:
-
Sample Preparation: Accurately weigh 1-2 mg of the dried polymer and dissolve it in 1 mL of THF.[4] Ensure complete dissolution, which may require gentle agitation overnight.[4] Filter the polymer solution through a 0.2 µm PTFE syringe filter into a GPC vial.[4]
-
Calibration: Prepare a series of narrow polystyrene standards of known molecular weights in THF. Inject the standards to generate a calibration curve of log(Molecular Weight) versus elution volume.
-
Sample Analysis: Inject the prepared polymer sample into the GPC system.
-
Data Processing: The RI detector will generate a chromatogram. Using the calibration curve, the GPC software will calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Conclusion
The selection of an appropriate initiator is a critical step in designing a successful ATRP synthesis of well-defined polymers. This guide demonstrates that this compound is a highly effective initiator, comparable in performance to other commonly used initiators like Ethyl α-bromoisobutyrate and Methyl 2-bromopropionate. The provided GPC data and experimental protocols offer a valuable resource for researchers in the field of polymer chemistry and drug development, enabling the informed selection of initiators and the accurate characterization of the resulting polymers. The ultimate choice of initiator will depend on the specific monomer, desired polymer properties, and optimization of reaction conditions.
References
A Comparative Guide to ATRP Initiator Activation Rates: Featuring tert-Butyl 2-bromopropanoate
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the activation rate constants of common Atom Transfer Radical Polymerization (ATRP) initiators, with a focus on tert-Butyl 2-bromopropanoate. This guide provides supporting experimental data and methodologies to inform the selection of initiators for controlled polymer synthesis.
Comparison of Activation Rate Constants (k_act)
The activation rate constant (k_act) is a critical parameter in ATRP, directly influencing the rate of polymerization and the degree of control over the polymer chain growth. The following table summarizes the k_act values for this compound and other commonly used initiators. All data was determined with a CuBr/N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) catalyst system in acetonitrile (MeCN) at 35 °C.
| Initiator | Abbreviation | Structure of Alkyl Halide | k_act (M⁻¹s⁻¹)[1] |
| This compound | tBBrP | CH₃CH(Br)COOC(CH₃)₃ | 0.08 |
| Methyl 2-bromopropionate | MBrP | CH₃CH(Br)COOCH₃ | 0.35 |
| Ethyl 2-bromoisobutyrate | EtBriB | (CH₃)₂C(Br)COOC₂H₅ | 2.7 |
| 1-Phenylethyl bromide | PEBr | C₆H₅CH(Br)CH₃ | 0.17 |
| Methyl 2-bromoisobutyrate | MBriB | (CH₃)₂C(Br)COOCH₃ | 2.9 |
| Methyl bromoacetate | MBrAc | BrCH₂COOCH₃ | 0.032 |
Key Observations:
-
Effect of the Ester Group: The activation rate constant for this compound (tBBrP) is approximately 4.4 times lower than that of its methyl ester analog, methyl 2-bromopropionate (MBrP).[1] This suggests that the bulky tert-butyl group may sterically hinder the approach of the catalyst to the bromine atom, thus slowing down the activation process.
-
Effect of α-Substitution: Tertiary alkyl halides, such as ethyl 2-bromoisobutyrate (EtBriB) and methyl 2-bromoisobutyrate (MBriB), exhibit significantly higher activation rate constants compared to secondary alkyl halides like MBrP and tBBrP.[1] This is attributed to the greater stability of the resulting tertiary radical.
-
Effect of the α-Substituent: The presence of a phenyl group in 1-phenylethyl bromide (PEBr) leads to a higher activation rate compared to MBrAc, highlighting the role of the substituent in stabilizing the formed radical.[1]
Experimental Protocol for Determination of Activation Rate Constants
The determination of the activation rate constants (k_act) is crucial for understanding and optimizing ATRP reactions. The following is a detailed methodology based on the work of Matyjaszewski and colleagues.[1][2]
Objective: To measure the activation rate constant (k_act) of an ATRP initiator under pseudo-first-order conditions.
Materials:
-
Initiator: e.g., this compound (tBBrP)
-
Catalyst: Copper(I) bromide (CuBr)
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Radical Trap: 2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Solvent: Acetonitrile (MeCN)
-
Internal Standard: 1,2,4-Trichlorobenzene (TCB) for Gas Chromatography (GC) analysis
-
Syringes and Schlenk Flasks: For handling air-sensitive reagents.
Procedure:
-
Preparation of the Stock Solution: A stock solution of the initiator and an internal standard (e.g., TCB) in the chosen solvent (e.g., MeCN) is prepared in a volumetric flask.
-
Reaction Setup: In a Schlenk flask, the catalyst (CuBr) and a magnetic stir bar are placed. The flask is sealed with a rubber septum and deoxygenated by several cycles of vacuum and argon backfill.
-
Addition of Ligand and Solvent: The ligand (PMDETA) and deoxygenated solvent are added to the Schlenk flask via syringe. The mixture is stirred until the catalyst dissolves, forming the Cu(I)/ligand complex.
-
Addition of Radical Trap: A solution of the radical trap (TEMPO) in the deoxygenated solvent is added to the reaction mixture. TEMPO is used in excess to irreversibly trap the generated radicals, preventing the deactivation step and ensuring pseudo-first-order kinetics with respect to the initiator.[1][2]
-
Initiation of the Reaction: The reaction is initiated by adding the initiator stock solution to the stirred reaction mixture at a constant temperature (e.g., 35 °C).
-
Sampling and Analysis: Aliquots are taken from the reaction mixture at specific time intervals using a syringe. Each sample is immediately quenched by exposing it to air and diluting with a suitable solvent (e.g., THF) to stop the reaction.
-
Quantification: The concentration of the remaining initiator in each sample is determined by Gas Chromatography (GC) analysis, using the internal standard for calibration.
-
Data Analysis: The natural logarithm of the ratio of the initial initiator concentration to the initiator concentration at time t (ln([Initiator]₀/[Initiator]t)) is plotted against time. The slope of the resulting straight line corresponds to the observed rate constant (k_obs). The activation rate constant (k_act) is then calculated by dividing k_obs by the concentration of the Cu(I)/ligand complex.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of the activation rate constant.
Caption: Experimental workflow for determining k_act in ATRP.
References
A Comparative Guide to Initiators in Acrylate Polymerization: Tert-Butyl 2-Bromopropanoate vs. Methyl 2-Bromopropionate
For researchers, scientists, and drug development professionals engaged in the synthesis of acrylate-based polymers, the choice of initiator is a critical parameter that dictates the success of a controlled polymerization. This guide provides an objective, data-driven comparison of two commonly employed initiators for Atom Transfer Radical Polymerization (ATRP) of acrylates: tert-butyl 2-bromopropanoate and methyl 2-bromopropionate.
This analysis focuses on their performance in terms of polymerization kinetics, control over polymer architecture, and the conditions under which they are most effectively utilized. The information presented herein is compiled from peer-reviewed experimental data to aid in the selection of the optimal initiator for specific research and development applications.
Executive Summary
Both this compound and methyl 2-bromopropionate are effective initiators for the ATRP of a variety of acrylate monomers. Methyl 2-bromopropionate is more widely documented in the literature for the polymerization of a broader range of acrylates, including methyl acrylate (MA), n-butyl acrylate (nBA), and tert-butyl acrylate (tBA). It consistently demonstrates good control over molecular weight and results in polymers with low polydispersity indices (PDI).
This compound, while less extensively reported in direct comparative studies, is a structurally similar initiator. Its bulkier tert-butyl group may influence initiation kinetics and the properties of the resulting polymer. The choice between these two initiators will ultimately depend on the specific acrylate monomer being polymerized, the desired polymer characteristics, and the reaction conditions.
Performance Comparison: Experimental Data
The following tables summarize quantitative data from various studies on the ATRP of acrylates using methyl 2-bromopropionate and provide context for the expected performance of this compound. Due to a lack of direct side-by-side comparative studies, the data is presented to highlight the typical performance of each initiator under similar, though not identical, conditions.
Table 1: Performance of Methyl 2-Bromopropionate in Acrylate ATRP
| Monomer | Initiator | Catalyst/Ligand | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Methyl Acrylate (MA) | Methyl 2-bromopropionate | CuBr/PMDETA | DMF | 60 | 2 | >80 | 3700 | <1.15 | [1] |
| n-Butyl Acrylate (nBA) | Methyl 2-bromopropionate | CuBr/bpy | Benzene | 80 | - | >85 | - | ~2.4 | [2] |
| n-Butyl Acrylate (nBA) | Methyl 2-bromopropionate | CuBr/dNbpy | Benzene | 80 | - | - | Predetermined | ~1.1 | [2] |
| tert-Butyl Acrylate (tBA) | Methyl 2-bromopropionate | CuBr/PMDETA | p-dimethoxybenzene | 60 | 5.3 | 93 | 6000 | 1.11 | [3] |
| tert-Butyl Acrylate (tBA) | Methyl 2-bromopropionate | CuBr/PMDETA | Anisole | 60 | - | - | - | - | [4] |
Note: PMDETA = N,N,N',N'',N''-pentamethyldiethylenetriamine; bpy = 2,2'-bipyridine; dNbpy = 4,4'-di(5-nonyl)-2,2'-bipyridine; DMF = dimethylformamide.
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for the ATRP of acrylates using the initiators discussed.
Protocol 1: ATRP of tert-Butyl Acrylate using Methyl 2-Bromopropionate
This protocol is adapted from a study by Davis and Matyjaszewski (2000).[3]
Materials:
-
tert-Butyl acrylate (tBA), purified by extraction with aqueous NaOH, washed with water, dried over CaCl₂, and distilled under vacuum.
-
Methyl 2-bromopropionate, distilled before use.
-
Copper(I) bromide (CuBr), purified by washing with glacial acetic acid, ethanol, and ether, then dried under vacuum.
-
N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA).
-
p-Dimethoxybenzene (DMB) as solvent.
Procedure:
-
A Schlenk flask is charged with CuBr (56 mM) and DMB (20% v/v relative to monomer).
-
The flask is sealed, and the atmosphere is replaced with an inert gas (e.g., argon) using freeze-pump-thaw cycles.
-
Purified tBA (5.6 M) and PMDETA (58 mM) are added to the flask via syringe.
-
The mixture is stirred at 60°C until homogeneous.
-
Methyl 2-bromopropionate (0.11 M) is then added to initiate the polymerization.
-
Samples are withdrawn at timed intervals to monitor monomer conversion (by GC or NMR) and molecular weight evolution (by GPC).
-
The polymerization is terminated by exposing the reaction mixture to air. The polymer is then purified by precipitation.
Logical Relationships and Workflows
The following diagrams illustrate the fundamental processes involved in ATRP and a logical workflow for selecting an appropriate initiator.
Caption: ATRP mechanism showing the key steps of initiation, propagation, and deactivation.
Caption: A logical workflow for selecting an initiator for acrylate polymerization.
Discussion and Recommendations
The selection between this compound and methyl 2-bromopropionate for acrylate polymerization via ATRP should be guided by a combination of literature precedent and experimental goals.
Methyl 2-bromopropionate stands out as a robust and well-documented initiator for a variety of acrylate monomers. Its effectiveness in achieving controlled polymerization with low PDI is consistently reported.[1][2][3] For researchers new to acrylate ATRP or those working with common acrylate monomers like MA, nBA, or tBA, methyl 2-bromopropionate is a reliable starting point.
This compound , due to its structural similarity, is expected to perform comparably. The bulkier tert-butyl ester group could potentially influence the initiation rate constant. A systematic investigation of the effect of initiator structure on the activation process has shown that the reactivity of alkyl halide initiators follows the order of radical stability.[5] While this study did not directly compare the two title compounds, it provides a framework for understanding potential differences. The tert-butyl group might also subtly affect the solubility of the initiator and the resulting polymer, which could be a factor in specific solvent systems.
For applications requiring the synthesis of block copolymers, the choice of initiator can be critical. The synthesis of well-defined block copolymers relies on efficient initiation from a macroinitiator. The terminal group of the first block, derived from the initial initiator, must be efficiently reactivated to grow the second block.
References
A Comparative Guide to Block Copolymer Characterization: MALDI-TOF MS vs. Alternative Techniques
For researchers, scientists, and drug development professionals, the precise characterization of block copolymers is critical. The molecular weight, composition, and structure of these polymers directly influence their physicochemical properties and performance in applications ranging from drug delivery to nanotechnology. This guide provides an objective comparison of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) with other common analytical techniques, supported by experimental data and detailed protocols.
Introduction to Block Copolymer Characterization
Block copolymers are composed of two or more distinct homopolymer blocks linked by covalent bonds. Their unique properties arise from the often-incompatible nature of these blocks, leading to self-assembly into complex nanostructures. Accurate determination of molecular weight (MW), molecular weight distribution (polydispersity), block composition, and end-group fidelity is essential for controlling these properties. While several techniques are available, MALDI-TOF MS has emerged as a powerful tool for providing detailed structural information.
MALDI-TOF MS for In-Depth Polymer Analysis
MALDI-TOF MS is a soft ionization mass spectrometry technique that allows for the direct measurement of the molecular weight of large molecules with high precision and resolution.[1][2] Unlike methods that measure properties in solution, MALDI-TOF MS provides the absolute molecular weight of individual polymer chains (oligomers).[3][4] This allows for the accurate determination of:
-
Absolute Molecular Weight Averages (Mn, Mw, and Mz): Direct measurement of oligomer masses yields absolute, not relative, molecular weight averages.[3][5]
-
Polydispersity Index (PDI): Calculated directly from the distribution of absolute masses.
-
Repeating Unit Mass: The mass difference between adjacent peaks in the spectrum corresponds to the mass of the monomeric repeating unit.[5]
-
End-Group Analysis: High mass accuracy allows for the identification and confirmation of the chemical structure of polymer end-groups.[6]
However, the technique has limitations. Its accuracy is highest for polymers with low polydispersity (PDI < 1.3).[3][6] For more broadly distributed polymers, mass discrimination effects can occur, where higher mass chains are ionized or detected less efficiently, potentially skewing the calculated molecular weight averages.[7] Furthermore, results are highly dependent on sample preparation, including the choice of matrix, cationizing salt, and spotting technique.[6][8]
Comparison with Alternative Techniques
While powerful, MALDI-TOF MS is often used in conjunction with other methods to build a complete picture of a block copolymer's characteristics. The most common complementary techniques are Size Exclusion Chromatography (SEC) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Size Exclusion Chromatography (SEC/GPC): SEC separates polymers based on their hydrodynamic volume in solution. It is a robust method for determining the molecular weight distribution of a polymer sample. However, conventional SEC provides a relative molecular weight, as it relies on calibration with standards (e.g., polystyrene) that may not share the same hydrodynamic properties as the polymer being analyzed.[3] Coupling SEC with advanced detectors like Multi-Angle Light Scattering (MALS) can provide absolute molecular weight data, but it still lacks the detailed structural insights of MS.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an unparalleled technique for elucidating the chemical structure of molecules. For block copolymers, ¹H and ¹³C NMR can provide precise information on:
-
Copolymer Composition: The relative ratio of the different monomer units can be calculated by integrating characteristic peaks.[9][10]
-
Microstructure and Tacticity: Detailed analysis can reveal the arrangement of monomers and the stereochemistry of the polymer chain.[11][12]
-
End-Groups: NMR can confirm the presence of specific end-groups, corroborating MALDI-TOF MS data.
-
NMR provides quantitative compositional data without prior calibration but does not directly measure the overall molecular weight distribution in the way SEC or MALDI-TOF MS can.[9]
Data Presentation: A Comparative Overview
The following tables summarize the capabilities of each technique and present hypothetical data for a polystyrene-block-poly(methyl methacrylate) (PS-b-PMMA) copolymer to illustrate the complementary nature of the information obtained.
Table 1: Comparison of Key Analytical Techniques for Block Copolymer Characterization
| Feature | MALDI-TOF MS | Size Exclusion Chromatography (SEC/GPC) | NMR Spectroscopy |
| Primary Information | Absolute Mass of Oligomers | Hydrodynamic Volume Distribution | Chemical Structure & Composition |
| Molecular Weight Type | Absolute (Mn, Mw) | Relative (unless coupled with MALS) | Indirectly from end-group analysis |
| Resolution | High (resolves individual oligomers) | Lower (provides a continuous distribution) | Not applicable for MW distribution |
| End-Group Analysis | Excellent, direct measurement | Not possible | Good, confirms structure |
| Compositional Analysis | Possible, but complex[13] | Not directly | Excellent, quantitative[9] |
| PDI Limitation | Best for narrow PDI (<1.3)[3][6] | Suitable for broad PDI | Not applicable |
| Key Advantage | Detailed structural info & absolute MW[5] | Robust for overall MW distribution | Unambiguous structural elucidation[12] |
Table 2: Example Characterization Data for a PS-b-PMMA Sample
| Parameter | MALDI-TOF MS | SEC (MALS) | ¹H NMR |
| Mn ( g/mol ) | 9,850 | 10,100 | 9,920 (calculated) |
| Mw ( g/mol ) | 10,340 | 10,700 | N/A |
| PDI (Mw/Mn) | 1.05 | 1.06 | N/A |
| PS wt% | N/A | N/A | 52% |
| PMMA wt% | N/A | N/A | 48% |
| End-Group Confirmation | Confirmed (Initiator + Terminator) | Not Confirmed | Confirmed (Initiator fragment) |
Experimental Protocols
Detailed and optimized experimental procedures are crucial for obtaining high-quality, reproducible data.
This protocol provides a general procedure for the analysis of a block copolymer like PS-b-PMMA.
-
Component Selection:
-
Matrix: Choose a matrix that absorbs the laser energy and promotes ionization. Dithranol or α-cyano-4-hydroxycinnamic acid (CHCA) are common choices for synthetic polymers.[1]
-
Cationizing Agent: Select a salt to promote the formation of singly charged polymer ions. Silver trifluoroacetate (AgTFA) is highly effective for polystyrene-containing polymers, while sodium trifluoroacetate (NaTFA) is a good general-purpose agent.[1][8]
-
Solvent: Tetrahydrofuran (THF) is a good solvent for many block copolymers and MALDI components.
-
-
Solution Preparation:
-
Prepare a stock solution of the block copolymer (e.g., 10 mg/mL in THF).
-
Prepare a stock solution of the matrix (e.g., 20 mg/mL in THF).
-
Prepare a stock solution of the cationizing agent (e.g., 1 mg/mL in THF).
-
-
Sample Spotting:
-
Mix the polymer, matrix, and cationizing agent solutions. A common starting volumetric ratio is 10:20:1 (polymer:matrix:salt), but this often requires empirical optimization.[1]
-
Deposit 0.5 - 1.0 µL of the final mixture onto the MALDI target plate.
-
Allow the solvent to evaporate completely at room temperature, which should result in the formation of a fine, homogeneous crystalline spot.
-
-
Instrument Setup and Data Acquisition:
-
Calibrate the mass spectrometer using a polymer standard with a known molecular weight close to the expected sample MW.
-
Insert the sample target into the mass spectrometer.
-
Acquire the mass spectrum in reflectron mode for high resolution.[2]
-
Optimize the laser power to achieve good signal intensity without causing fragmentation or detector saturation.[2]
-
-
Data Analysis:
-
Process the raw spectrum to identify the oligomeric distribution.
-
Confirm the repeating unit masses for each block.
-
Use the instrument's software to calculate Mn, Mw, and PDI from the distribution of identified peaks.[3]
-
Visualizing Workflows and Relationships
Diagrams can clarify complex workflows and the interplay between different analytical techniques.
Conclusion
MALDI-TOF MS is an indispensable tool for the characterization of block copolymers, offering high-resolution, absolute molecular weight data and detailed end-group information that is difficult to obtain with other methods.[6] However, for a complete and unambiguous understanding of a block copolymer's structure, a multi-technique approach is highly recommended.[1] By combining the absolute molecular weight distribution from MALDI-TOF MS, the relative distribution from SEC, and the precise compositional and structural data from NMR, researchers can gain a comprehensive understanding of their materials, enabling greater control over their synthesis and application.
References
- 1. benchchem.com [benchchem.com]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. waters.com [waters.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Advanced Polymer Analysis with MALDI-TOF MS | Bruker [bruker.com]
- 6. Characterization of Synthetic Polymers via Matrix Assisted Laser Desorption Ionization Time of Flight (MALDI-TOF) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. Optimized MALDI-TOF MS Strategy for Characterizing Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. Determination of copolymer composition by benchtop NMR - Magritek [magritek.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. eurekaselect.com [eurekaselect.com]
- 13. pubs.acs.org [pubs.acs.org]
The Strategic Advantage of Tert-butyl 2-bromopropanoate in Controlled Radical Polymerization
In the precise world of polymer synthesis, the choice of initiator is a critical decision that dictates the final properties and functionality of the macromolecule. For researchers and professionals in drug development and materials science, achieving well-defined polymers with controlled molecular weights and narrow polydispersity is paramount. Among the arsenal of initiators for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), tert-butyl 2-bromopropanoate emerges as a strategic choice, offering a unique combination of controlled polymerization kinetics and latent functionality through its readily cleavable tert-butyl ester group.
This guide provides an objective comparison of this compound with other common alkyl halide initiators, supported by experimental data, to elucidate its advantages in specific applications.
Performance Comparison of Alkyl Halide Initiators
The efficacy of an initiator in ATRP is primarily evaluated by its ability to provide a rapid and quantitative initiation, leading to a controlled polymerization with predictable molecular weights (Mn) and low polydispersity indices (PDI).
One of the key advantages of secondary bromoesters like this compound is their faster initiation kinetics compared to their tertiary counterparts. Experimental evidence suggests that the rate of polymerization of tert-butyl acrylate is more rapid when initiated with a secondary initiator like ethyl 2-bromopropionate compared to tertiary initiators such as ethyl 2-bromoisobutyrate and tert-butyl 2-bromoisobutyrate.[1] This can be attributed to the lower steric hindrance around the secondary carbon, facilitating the abstraction of the bromine atom by the catalyst complex.
The structure of the ester group also plays a role in the initiator's activity. Studies on the activation rate constants (kact) of various initiators in ATRP have shown that while methyl and ethyl bromoesters exhibit similar activation rates, the corresponding tert-butyl esters are approximately four times slower.[2] This nuanced control over initiation speed allows for fine-tuning of the polymerization process.
Below is a compilation of data from various studies on the ATRP of tert-butyl acrylate (tBA) using different initiators. It is important to note that the experimental conditions vary between studies, which can influence the results. However, the data provides a valuable overview of the performance of these initiators.
| Initiator | Monomer | Catalyst System | Solvent | Time (h) | Conversion (%) | M_n ( g/mol ) | PDI | Reference |
| Methyl 2-bromopropionate | tBA | CuBr/PMDETA | DMB | 7 | 75 | 17,300 | 1.21 | [3] |
| Ethyl 2-bromoisobutyrate | tBA | CuBr/PMDETA | DMSO | 2 | >95 | - | <1.2 | [1] |
| tert-Butyl 2-bromoisobutyrate | tBA | CuBr/PMDETA | DMSO | 3 | >95 | - | <1.2 | [1] |
| Methyl 2-bromopropionate | tBA | FeCl2·4H2O(PPh3)2 | Acetone | - | - | - | <1.2 | [1] |
The Unique Advantage: The tert-Butyl Ester Group
The primary reason to select this compound lies in the functionality of its tert-butyl ester group. This group serves as a protecting group for a carboxylic acid functionality. The resulting poly(tert-butyl acrylate) is a hydrophobic polymer that can be easily converted to the hydrophilic poly(acrylic acid) through a simple acid-catalyzed hydrolysis. This transformation is a powerful tool for the synthesis of amphiphilic block copolymers, which are of significant interest for applications such as drug delivery, surfactants, and nanomaterials.[4]
The workflow for this process can be visualized as a two-step synthetic pathway:
Experimental Protocols
General Procedure for ATRP of tert-Butyl Acrylate (tBA)
This protocol is a representative example of an ATRP of tBA and can be adapted for use with this compound.
Materials:
-
tert-Butyl acrylate (tBA), inhibitor removed
-
This compound (or other alkyl halide initiator)
-
Copper(I) bromide (CuBr)
-
N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)
-
Anisole (or other suitable solvent)
-
Methanol
-
Nitrogen or Argon gas (high purity)
Procedure:
-
Monomer and Solvent Preparation: Purify tBA by passing it through a column of basic alumina to remove the inhibitor. If a solvent is used, ensure it is deoxygenated.
-
Catalyst and Ligand Setup: In a dry Schlenk flask under an inert atmosphere, add CuBr and PMDETA with a magnetic stir bar. The typical molar ratio of ligand to CuBr is 1:1.
-
Reaction Mixture Preparation: Add the purified tBA and solvent (if any) to the Schlenk flask via a deoxygenated syringe.
-
Initiation: Inject the desired amount of the initiator (this compound) into the reaction mixture.
-
Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 60-90 °C) and stir. Monitor the reaction progress by taking samples at timed intervals and analyzing them by gas chromatography (for conversion) and size exclusion chromatography (for Mn and PDI).
-
Termination and Purification: Terminate the polymerization by opening the flask to air and cooling it down. Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent like methanol, filter, and dry under vacuum.
Protocol for AGET ATRP of tert-Butyl Acrylate in Miniemulsion
Activators Generated by Electron Transfer (AGET) ATRP is a variation that allows for polymerization in aqueous media.
Procedure:
-
Charge a round-bottom flask with CuBr2 and a suitable ligand (e.g., BPMODA) along with the monomer (tBA).
-
Heat the mixture to 60°C to form the Cu(II) complex.
-
Cool the flask to 0°C and add the ATRP initiator, a surfactant solution, and a co-surfactant.
-
Sonicate the mixture for 1 minute and then transfer it to a Schlenk flask for argon purging for 30 minutes.
-
Immerse the Schlenk flask in an oil bath at 80°C.
-
Initiate the polymerization by injecting a solution of a reducing agent, such as ascorbic acid.[5]
Logical Framework for Initiator Selection
The decision to use this compound over other initiators is often driven by the desired end-product and the required polymerization characteristics. The following diagram illustrates the decision-making process:
References
A Comparative Guide to Initiator Efficiency in Controlled Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
Controlled Radical Polymerization (CRP) techniques have revolutionized the synthesis of well-defined polymers, enabling precise control over molecular weight, architecture, and functionality. The choice of the initiating system is paramount to achieving this control. Initiator efficiency, defined as the fraction of initiator molecules that successfully start a polymer chain, directly impacts polymerization kinetics, polydispersity, and end-group fidelity.[1][2] This guide provides a comparative analysis of initiator efficiency across the three primary CRP methods: Atom Transfer Radical Polymerization (ATRP), Nitroxide-Mediated Polymerization (NMP), and Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization, supported by experimental data and protocols.
Atom Transfer Radical Polymerization (ATRP)
ATRP is based on a reversible redox process catalyzed by a transition metal complex, typically copper, which mediates the equilibrium between active propagating radicals and dormant alkyl halide species.[3] The success of ATRP is highly dependent on the rapid and quantitative initiation of polymer chains, meaning the initiation rate should be faster than or comparable to the propagation rate.
Key Factors Influencing Initiator Efficiency:
-
Initiator Structure: The reactivity of the alkyl halide initiator is the most critical factor. It is determined by the stability of the generated radical and the carbon-halogen bond dissociation energy.[4]
-
Alkyl Group: Reactivity increases significantly from primary to secondary to tertiary alkyl halides (3° > 2° > 1°).[4] α-substituents that stabilize the radical, such as phenyl, cyano, or carbonyl groups, dramatically increase the activation rate constant (k_act).[5]
-
Halogen Atom: The C-X bond strength is crucial. Alkyl bromides are generally more reactive than chlorides, while iodides are even more active, leading to a typical reactivity order of I ≥ Br > Cl.[5][6]
-
-
Catalyst System: The choice of the metal catalyst and ligand (e.g., CuBr/PMDETA) influences the ATRP equilibrium constant and, consequently, the overall polymerization rate and control.[4][7]
-
Monomer and Solvent: The initiator should be structurally similar to the monomer for efficient initiation.[8] The solvent polarity can also have a profound effect; for instance, activation rate constants are often several orders of magnitude higher in aqueous media compared to organic solvents like acetonitrile.[9]
Quantitative Data: Initiator Performance in ATRP
The following table summarizes the relative activation rate constants (k_act) for various initiators in copper-mediated ATRP, demonstrating the profound impact of structure on reactivity.
| Initiator Class | Example Initiator | Relative k_act Ratio | Key Characteristics |
| Substitution | Primary α-bromoester | ~1 | Low reactivity, suitable for less active monomers. |
| Secondary α-bromoester | ~10 | Moderate reactivity, widely used. | |
| Tertiary α-bromoester | ~80 | High reactivity, fast initiation.[5][9] | |
| α-Substituent | Alkyl bromide with -C(O)NEt₂ | ~1 | |
| Alkyl bromide with -Ph | ~4 | ||
| Alkyl bromide with -C(O)OMe | ~8 | ||
| Alkyl bromide with -CN | ~600 | Cyano group provides strong radical stabilization.[5] | |
| Alkyl bromide with α-Ph & α-C(O)OEt | ~140,000 | Dual substituents offer exceptionally high activation rates.[5] | |
| Leaving Group | Methyl 2-chloropropionate | ~1 | Lower activity, often preferred for aqueous ATRP.[9] |
| Methyl 2-bromopropionate | ~20 | Standard reactivity for many systems. | |
| Methyl 2-iodopropionate | ~35 | High activity, but can lead to side reactions.[5][9] |
Nitroxide-Mediated Polymerization (NMP)
NMP utilizes a stable nitroxide radical to reversibly trap the growing polymer chain end, establishing an equilibrium between active radicals and dormant alkoxyamine species.[10] Unlike ATRP and RAFT, NMP can be performed with just a unimolecular initiator (an alkoxyamine) and the monomer, making it an inherently simple system.[11]
Key Factors Influencing Initiator Efficiency:
-
C-ON Bond Homolysis: The efficiency of an NMP initiator is governed by the rate of homolytic cleavage of the alkoxyamine's C-ON bond. A fast initiation rate is essential for achieving good control over the polymerization.[10] This rate is highly dependent on temperature.
-
Nitroxide Structure: First-generation nitroxides like TEMPO are highly effective for styrenic monomers but require high temperatures (~125-145 °C).[12] Second-generation nitroxides, such as SG1 and TIPNO, have enabled the polymerization of a wider range of monomers, including acrylates and methacrylates, at lower temperatures.[11]
-
External Activation: The C-ON bond cleavage can be accelerated by methods other than heat. Photochemical activation (photo-NMP) using light has emerged as a powerful technique for initiating polymerization at or near room temperature.[11][13]
-
Addition of Radical Initiators: The polymerization rate can be increased by adding a conventional radical initiator, such as a peroxide. This can boost the rate without a significant loss of control over polydispersity or the number of chains.[14]
Quantitative Data: Initiator Performance in NMP
This table compares common NMP initiators and their typical operating conditions.
| Initiator/Nitroxide | Typical Monomers | Typical Temperature (°C) | Key Characteristics |
| TEMPO | Styrenics | 125 - 145 | The original NMP mediator; limited monomer scope.[12] |
| SG1 (e.g., MAMA-SG1) | Styrenics, Acrylates, Dienes, Acrylamides | 90 - 120 | Versatile, allows for lower temperatures and broader monomer scope.[11] |
| TIPNO | Styrenics, Acrylates, Methacrylates (co-polymers) | 90 - 120 | Effective for a wide range of monomers.[11] |
| Dispolreg 007 | Methacrylates (homopolymers) | 70 - 90 | Enables controlled homopolymerization of methacrylates.[11] |
Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization
RAFT polymerization achieves control through a degenerative chain transfer mechanism mediated by a thiocarbonylthio compound, known as the RAFT agent or chain transfer agent (CTA).[15] A key distinction of RAFT is its requirement for a separate, conventional radical initiator (e.g., an azo compound like AIBN) to continuously generate radicals throughout the reaction.[16][17]
Key Factors Influencing Polymerization Control:
-
Radical Initiator (Source): The choice of radical initiator and its concentration are critical. The initiator's decomposition rate (k_d) and efficiency (f) directly influence the overall rate of polymerization.[16] The number of terminated ("dead") chains is directly related to the amount of initiator used.[16]
-
RAFT Agent (CTA): The structure of the RAFT agent must be carefully matched to the monomer being polymerized. The Z-group stabilizes the intermediate radical, while the R-group must be a good homolytic leaving group and efficiently re-initiate polymerization.[15][18]
-
Concentration Ratios: The molar ratio of monomer to RAFT agent ([M]/[CTA]) determines the target molecular weight, while the ratio of RAFT agent to initiator ([CTA]/[I]) is crucial for achieving a high percentage of living chains and minimizing termination events.[16]
Quantitative Data: Initiator/CTA Systems in RAFT
The following table provides examples of effective RAFT systems for different monomer classes.
| Monomer Class | RAFT Agent (CTA) | Radical Initiator | Typical Temperature (°C) | Resulting Polymer Characteristics |
| Styrenics | Dithiobenzoates, Trithiocarbonates | AIBN | 60 - 80 | Well-controlled, low PDI (<1.2). |
| Acrylates | Dithiobenzoates, Trithiocarbonates | AIBN, V-70 | 60 - 80 | Good control, rapid polymerization. |
| Methacrylates | Trithiocarbonates, Dithiobenzoates (with higher activation energy) | AIBN | 60 - 90 | Requires careful selection of Z and R groups for good control. |
| Acrylamides | Trithiocarbonates | V-50, VA-044 | 60 - 70 | High polymerization rates, low PDI.[16] |
Experimental Protocols & Visualizations
Diagram: General Workflow for Initiator Efficiency Evaluation
Caption: General experimental workflow for evaluating initiator efficiency.
Diagram: Logic for Selecting a CRP Initiator System
Caption: Key factors influencing the selection of a CRP method and initiator.
Protocol 1: Gravimetric Determination of Initiator Efficiency
This protocol provides a general method for estimating initiator efficiency by comparing the theoretical and experimental number of polymer chains.
-
Reaction Setup: In a Schlenk flask, dissolve a known mass of monomer (e.g., styrene) and initiator (e.g., AIBN for a conventional polymerization to compare against) in a suitable solvent (e.g., toluene). A typical ratio might be [Monomer]:[Initiator] of 200:1.
-
Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can terminate radical chains.
-
Polymerization: Immerse the flask in a preheated oil bath at a constant temperature where the initiator's half-life is known (e.g., 60-70 °C for AIBN). Allow the reaction to proceed to a low conversion (<15%) to ensure the initiator concentration remains relatively constant.
-
Isolation: Quench the reaction by cooling it in an ice bath and exposing it to air. Precipitate the polymer by pouring the viscous solution into a large volume of a non-solvent (e.g., cold methanol for polystyrene).
-
Purification and Analysis:
-
Filter the precipitated polymer, wash it with fresh non-solvent, and dry it under vacuum to a constant weight.
-
Determine the monomer conversion gravimetrically: Conversion (%) = (mass of polymer / initial mass of monomer) * 100.
-
Determine the number-average molecular weight (M_n) of the purified polymer using Gel Permeation Chromatography (GPC).
-
-
Calculation of Efficiency (f):
-
Calculate the theoretical molecular weight (M_n,th) assuming 100% efficiency: M_n,th = ([Monomer]₀ / [Initiator]₀) * Conversion * M_monomer + M_initiator_fragment.
-
The initiator efficiency (f) is the ratio of the number of polymer chains actually formed to the number that would have formed at 100% efficiency, which can be approximated by: f ≈ M_n,th / M_n,exp.
-
Protocol 2: Representative ATRP of Methyl Acrylate (MA)
-
Reagents:
-
Methyl Acrylate (MA), inhibitor removed.
-
Initiator: Ethyl α-bromoisobutyrate (EBiB).
-
Catalyst: Copper(I) Bromide (CuBr).
-
Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA).
-
Solvent: Anisole.
-
-
Procedure:
-
To a Schlenk flask, add CuBr (1 part). Seal the flask and purge with nitrogen.
-
Add anisole, MA (e.g., 200 parts), and PMDETA (e.g., 1 part) via degassed syringes. Stir until the copper complex forms (a colored solution).
-
Add the initiator EBiB (e.g., 1 part) to start the polymerization.
-
Place the flask in a thermostated oil bath (e.g., 60 °C).
-
Take samples periodically via a degassed syringe to monitor conversion (by ¹H NMR) and molecular weight evolution (by GPC).
-
Terminate the reaction by cooling and exposing to air. Pass the solution through a neutral alumina column to remove the copper catalyst before precipitation.
-
This guide highlights that initiator selection is not a one-size-fits-all process. A deep understanding of the interplay between the initiator structure, monomer, catalyst system, and reaction conditions is essential for synthesizing polymers with the desired characteristics in a controlled and efficient manner.
References
- 1. Radical polymerization - Wikipedia [en.wikipedia.org]
- 2. goldbook.iupac.org [goldbook.iupac.org]
- 3. avestia.com [avestia.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Effects of Initiator Structure on Activation Rate Constants in ATRP | CoLab [colab.ws]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. iarjset.com [iarjset.com]
- 9. researchgate.net [researchgate.net]
- 10. Smart Control of Nitroxide-Mediated Polymerization Initiators’ Reactivity by pH, Complexation with Metals, and Chemical Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. par.nsf.gov [par.nsf.gov]
- 18. Importance of initation kinetics on the outcome of RAFT and other radical polymerizations - International Chemical Congress of Pacific Basin Societies [pacifichem.digitellinc.com]
A Comparative Guide to Initiators in Controlled Radical Polymerization of Acrylates
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Alternatives to tert-Butyl 2-bromopropanoate for Specific Monomer Systems
In the synthesis of well-defined polymers for advanced applications, including drug delivery and biomaterials, the choice of initiator in controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) is critical. This compound is a commonly used initiator, particularly for producing polymers with a tertiary bromide end-group. However, a range of alternative initiators can offer advantages in terms of reaction kinetics, cost, and the final polymer properties for specific monomer systems, especially acrylates. This guide provides an objective comparison of this compound with its alternatives, supported by experimental data, to aid researchers in selecting the optimal initiator for their needs.
Performance Comparison of ATRP Initiators for Acrylate Monomers
The selection of an appropriate initiator significantly impacts the polymerization of acrylate monomers. Key performance indicators include the rate of polymerization, the ability to control molecular weight (Mn), and the resulting polydispersity index (PDI), which is a measure of the uniformity of the polymer chains. For the polymerization of tert-butyl acrylate (tBA), a common monomer used to produce poly(acrylic acid) after hydrolysis, the choice of initiator is particularly important to ensure a controlled process.
Below is a summary of the performance of various initiators in the ATRP of acrylate monomers, primarily focusing on tert-butyl acrylate.
| Initiator | Monomer System | Catalyst/Ligand | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | PDI | Reference |
| tert-Butyl 2-bromoisobutyrate | tert-Butyl Acrylate | CuBr/Me6TREN | DMSO | 25 | 1 | >95 | 10,400 | 1.10 | [1] |
| Ethyl 2-bromoisobutyrate | tert-Butyl Acrylate | CuBr/Me6TREN | DMSO | 25 | 1.5 | >95 | 10,500 | 1.12 | [1] |
| Methyl 2-bromopropionate | tert-Butyl Acrylate | CuBr/PMDETA | p-Dimethoxybenzene | 60 | 5.3 | 93 | 6,000 | 1.11 | [2] |
| Ethyl 2-bromopropionate | tert-Butyl Acrylate | CuBr/Me6TREN | DMSO | 25 | <1 | >95 | - | <1.2 | [1] |
Note: Direct comparative data for this compound under identical conditions is limited in the reviewed literature. However, as a tertiary alkyl halide, its reactivity is expected to be similar to tert-butyl 2-bromoisobutyrate. The rate of polymerization with secondary initiators like ethyl 2-bromopropionate is notably faster for tert-butyl acrylate.[1] The use of a solvent is often necessary for the controlled polymerization of tert-butyl acrylate to maintain homogeneity and achieve low polydispersity.[2]
Experimental Protocols
Below are detailed methodologies for key experiments cited in this guide.
General Protocol for ATRP of tert-Butyl Acrylate
This protocol is a generalized procedure that can be adapted for different initiators.
Materials:
-
tert-Butyl acrylate (tBA), inhibitor removed
-
Initiator (e.g., methyl 2-bromopropionate, ethyl 2-bromoisobutyrate)
-
Copper(I) bromide (CuBr), purified
-
Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) or Tris(2-dimethylaminoethyl)amine (Me6TREN))
-
Solvent (e.g., p-dimethoxybenzene, anisole, or dimethyl sulfoxide (DMSO))
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
Procedure:
-
Catalyst and Ligand Preparation: In a Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 0.05 mmol) and the chosen solvent (e.g., 1 mL).
-
Degassing: Seal the flask with a rubber septum and deoxygenate the mixture by three freeze-pump-thaw cycles.
-
Ligand Addition: Under an inert atmosphere (e.g., argon or nitrogen), add the ligand (e.g., 0.05 mmol of PMDETA) to the flask. Stir the mixture until a homogeneous catalyst complex is formed.
-
Monomer and Initiator Addition: In a separate flask, prepare a solution of the monomer (tBA, e.g., 5 mmol) and the initiator (e.g., 0.05 mmol) in the chosen solvent (e.g., 1 mL). Deoxygenate this solution by bubbling with an inert gas for at least 30 minutes.
-
Polymerization: Transfer the deoxygenated monomer/initiator solution to the catalyst-containing Schlenk flask via a cannula or a gas-tight syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 60 °C) and stir.
-
Monitoring: At timed intervals, take samples from the reaction mixture using a deoxygenated syringe to monitor monomer conversion (by ¹H NMR or GC) and the evolution of molecular weight and PDI (by GPC).
-
Termination and Purification: To quench the polymerization, open the flask to air and dilute the mixture with THF. Pass the solution through a short column of neutral alumina to remove the copper catalyst. Precipitate the polymer by adding the THF solution to a large excess of a non-solvent like methanol. Isolate the polymer by filtration and dry under vacuum.[2][3]
Mechanistic Insights and Experimental Workflow
The following diagrams illustrate the fundamental mechanism of ATRP and a typical experimental workflow.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of tert-Butyl 2-bromopropanoate
For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of tert-Butyl 2-bromopropanoate, a common reagent in organic synthesis. Adherence to these protocols is critical for minimizing risks and protecting both laboratory personnel and the environment.
Immediate Safety and Hazard Information:
This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1] It is crucial to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
Quantitative Data Summary
For quick reference, the key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₇H₁₃BrO₂ |
| Molecular Weight | 209.08 g/mol |
| Appearance | Colorless to light yellow clear liquid |
| Boiling Point | 170.2 °C at 760 mmHg |
| Flash Point | 63 °C |
| Density | 1.297 g/cm³ |
| CAS Number | 39149-80-9 |
Step-by-Step Disposal Protocol
The primary and most critical step in the disposal of this compound is to treat it as halogenated organic hazardous waste. Do not attempt to neutralize this chemical with strong bases or other methods unless explicitly specified by a validated laboratory procedure and approved by your institution's environmental health and safety (EHS) department.
1. Waste Segregation and Collection:
-
Designate a specific, properly labeled waste container for "Halogenated Organic Waste."[2]
-
The container must be made of a chemically resistant material and have a secure, tight-fitting lid.
-
Never mix this compound with non-halogenated organic waste or other incompatible chemicals. It should be stored separately from alkalis, reducing agents, and combustible materials.[2]
2. Labeling:
-
Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."[2]
-
Include the date when the waste was first added to the container.
3. Storage:
-
Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste storage.[2]
-
Ensure the storage location is away from heat sources and direct sunlight.[2]
-
If the chemical is flammable, store it in a designated flammable liquids cabinet.[2]
4. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[3]
-
Follow all local, state, and federal regulations for the disposal of hazardous materials.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is critical.
1. Alert Personnel:
-
Immediately alert all personnel in the vicinity of the spill.
2. Evacuate and Ventilate:
-
If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
3. Contain and Absorb:
-
For small spills, use an inert absorbent material, such as vermiculite, sand, or a commercial chemical absorbent, to contain and soak up the liquid.[3][4]
-
Small spills can be treated with sodium thiosulfate before absorption.[2]
4. Collection and Disposal of Spill Debris:
-
Carefully collect the absorbed material and any contaminated items (e.g., gloves, paper towels) into a designated hazardous waste container.[2][3]
-
The container should be clearly labeled as "Hazardous Waste" and include a description of the spilled material.
-
Dispose of the spill debris following the same protocol as for the chemical waste.
5. Decontamination:
-
Decontaminate the spill area with a suitable cleaning agent, and wash your hands thoroughly after the cleanup is complete.
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these established safety and disposal protocols, laboratories can significantly mitigate the risks associated with this compound, ensuring a safer research environment for everyone.
References
Essential Safety and Logistics for Handling tert-Butyl 2-bromopropanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of tert-Butyl 2-bromopropanoate (CAS No. 39149-80-9). Adherence to these procedures is critical for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation. Furthermore, it is a combustible liquid.[1][2][3] The following tables summarize the key hazards and the recommended personal protective equipment.
Table 1: Hazard Summary
| Hazard Statement | GHS Classification |
| Causes skin irritation | Skin Irrit. 2[1][2][3] |
| Causes serious eye irritation | Eye Irrit. 2A[1][2][3] |
| May cause respiratory irritation | STOT SE 3[1] |
| Combustible liquid | Flammable liquid[2][3] |
Table 2: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye and Face | Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in addition to goggles when there is a splash hazard. |
| Hand Protection | Chemical-resistant gloves. Given the nature of the compound (a halogenated ester), nitrile gloves may offer splash protection but are not recommended for prolonged contact. Butyl rubber or Viton™ gloves are generally recommended for esters and halogenated hydrocarbons. Always consult the glove manufacturer's specific chemical resistance data. |
| Skin and Body | A flame-resistant laboratory coat should be worn. Ensure that skin is not exposed. |
| Respiratory | If working outside of a certified chemical fume hood or if there is a risk of inhalation, a NIOSH-approved respirator with an organic vapor (OV) cartridge is required.[4][5][6][7] |
Operational and Disposal Plans
A systematic approach to handling, from preparation to disposal, is essential for safety.
Experimental Workflow
The following diagram outlines the standard operating procedure for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.
-
Put on all required PPE as detailed in Table 2.
-
Ensure that the chemical fume hood is certified and functioning correctly.
-
-
Handling:
-
Conduct all weighing, measuring, and handling of the chemical inside a certified chemical fume hood to minimize inhalation exposure.
-
Use appropriate, clean glassware and equipment.
-
Keep containers of this compound closed when not in use.
-
-
Cleanup:
-
Decontaminate all glassware and equipment that has come into contact with the chemical.
-
Clean the work area in the fume hood thoroughly after the procedure is complete.
-
Spill Response Plan
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuation and Notification:
-
Alert all personnel in the immediate area of the spill.
-
If the spill is large or you feel it is unsafe to handle, evacuate the laboratory and notify your supervisor and the institutional safety office immediately.
-
-
Small Spill Cleanup (Inside a Fume Hood):
-
Ensure all ignition sources are removed from the area.[8]
-
Wearing the appropriate PPE, contain the spill with an inert absorbent material such as sand, vermiculite, or a commercial spill pad.[9]
-
Carefully collect the absorbed material into a labeled, sealable container for hazardous waste.
-
Clean the spill area with soap and water.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is mandatory to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
This compound is a halogenated organic compound. All waste, including unused product and contaminated materials (e.g., absorbent pads, gloves), must be collected in a designated, properly labeled hazardous waste container for halogenated organic waste.[10][11]
-
Do not mix halogenated organic waste with non-halogenated waste.[11][12]
-
-
Waste Storage:
-
Keep the hazardous waste container tightly sealed and store it in a cool, dry, well-ventilated area, away from incompatible materials.[10]
-
-
Waste Disposal:
References
- 1. calpaclab.com [calpaclab.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. cdn.mscdirect.com [cdn.mscdirect.com]
- 4. amo-csd.lbl.gov [amo-csd.lbl.gov]
- 5. Glove Selection For Specific Chemicals | SUNY New Paltz [newpaltz.edu]
- 6. scribd.com [scribd.com]
- 7. coleparmer.com [coleparmer.com]
- 8. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 9. myusf.usfca.edu [myusf.usfca.edu]
- 10. coleparmer.com [coleparmer.com]
- 11. ehs.sfsu.edu [ehs.sfsu.edu]
- 12. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]
- 13. coleparmer.com [coleparmer.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
